2,5-Dimethyl-3(2H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOSVCXGWPDUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864502 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid / sweet herbaceous aroma | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.057 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14400-67-0 | |
| Record name | 2,5-Dimethyl-3(2H)furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dimethyl-4-hydroxy-3(2H)-furanone, also widely known by its trivial name Furaneol, is a naturally occurring organic compound that contributes to the characteristic sweet, caramel-like aroma of a wide variety of fruits, most notably strawberries and pineapples. Beyond its significant role in the food and fragrance industries, Furaneol and its derivatives have garnered increasing attention from the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, detailed experimental methodologies for their determination, and an exploration of its known biological activities and associated signaling pathways, making it a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in the pharmaceutical field where properties like solubility and pKa can significantly influence bioavailability and efficacy.
Table 1: Key Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
| Property | Value | Reference(s) |
| Chemical Structure | [1][2] | |
| Molecular Formula | C₆H₈O₃ | [1][3] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Melting Point | 77-79 °C | [2][4] |
| Boiling Point | 216 °C | [2] |
| Solubility | Water: 0.315 g/mL at 25 °COil: SolubleEthanol: Soluble | [1][4] |
| pKa | 8.56 at 20 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.95 at 20 °C | [2] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Odor | Sweet, fruity, caramel-like | [4][5] |
| CAS Number | 3658-77-3 | [3][6] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines the general methodologies employed to determine the key physicochemical properties of organic compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][7]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[1][2]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[1][2]
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid 2,5-dimethyl-4-hydroxy-3(2H)-furanone is added to a known volume of the solvent (e.g., water, ethanol, or oil) in a sealed flask.[4][8]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which affects its absorption and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is dissolved in a suitable solvent, often a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[7][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups in Furaneol.[11]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][12]
Biological Activities and Signaling Pathways
While renowned for its sensory properties, 2,5-dimethyl-4-hydroxy-3(2H)-furanone and other furanone derivatives have demonstrated a range of biological activities that are of interest to drug development professionals.
Antimicrobial and Anti-biofilm Activity
2,5-dimethyl-4-hydroxy-3(2H)-furanone has been shown to exhibit broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains.[4][13] It has also been found to be effective against the biofilm formation of Candida species, which is a significant factor in medical device-related infections.[8][14]
Mechanism of Action: Studies have indicated that the antimicrobial effect of DMHF is energy-dependent.[4] A key finding is its ability to induce cell cycle arrest at the S and G2/M phases in yeast, suggesting an interference with DNA synthesis and cell division.[4][15]
Anticancer Potential
The furanone scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[1][2] While research on 2,5-dimethyl-4-hydroxy-3(2H)-furanone itself is still emerging, related furanone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4]
Potential Mechanisms of Action:
-
DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest at the S-phase.[2][4]
-
Enzyme Inhibition: Theoretical studies suggest that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[1][7]
-
Induction of DNA Damage: 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been reported to induce DNA damage, particularly in the presence of copper ions, which could contribute to its cytotoxic effects.[9]
Anti-inflammatory Activity
Furanone-containing compounds have been investigated for their anti-inflammatory properties.[2] While specific studies on the anti-inflammatory signaling pathways modulated by 2,5-dimethyl-4-hydroxy-3(2H)-furanone are limited, the general mechanisms for related compounds often involve the inhibition of key inflammatory pathways such as NF-κB and MAPK.
Conclusion
2,5-dimethyl-4-hydroxy-3(2H)-furanone is a molecule of significant interest, bridging the gap between flavor chemistry and medicinal research. Its well-characterized physicochemical properties provide a solid foundation for its further investigation as a potential therapeutic agent. The emerging evidence of its antimicrobial and anticancer activities, coupled with the known pharmacological potential of the broader furanone class, underscores the need for continued research into its mechanisms of action and potential applications in drug development. This guide serves as a comprehensive resource to facilitate such endeavors.
References
- 1. ccij-online.org [ccij-online.org]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccij-online.org [ccij-online.org]
- 6. researchgate.net [researchgate.net]
- 7. ccij-online.org [ccij-online.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside | C12H18O8 | CID 11471809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sweet Scent of Science: Unraveling the Biosynthesis of Strawberry Furanone in Fragaria ananassa
An In-depth Technical Guide for Researchers and Drug Development Professionals
The characteristic sweet, caramel-like aroma of ripe strawberries (Fragaria ananassa) is largely attributed to the volatile compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or furaneol. Understanding the intricate biosynthetic pathway of this key flavor compound is paramount for developing strategies to enhance strawberry flavor, as well as for its potential applications in the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the HDMF biosynthesis pathway, including its regulation, key enzymes, and relevant experimental methodologies.
The Core Biosynthetic Pathway
The journey to HDMF in strawberries begins with a primary metabolite from glycolysis, D-fructose-1,6-bisphosphate. While the intermediate steps are not yet fully elucidated, it is established that this precursor is converted to the immediate precursor of HDMF, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final and crucial step in the biosynthesis of HDMF is the reduction of the exocyclic double bond of HMMF.[1] This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR).[1]
The expression of the FaQR gene and the subsequent enzymatic activity are tightly regulated during fruit ripening, increasing as the fruit matures.[1][2] This developmental regulation ensures that the burst of HDMF production coincides with the peak ripeness of the strawberry, contributing to its desirable flavor profile.
Following its synthesis, HDMF can be further metabolized. It can be methylated by the enzyme O-methyltransferase (FaOMT) to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), another important aroma compound.[3] Alternatively, HDMF can be glycosylated, a process that renders it non-volatile and flavorless.
Quantitative Insights into Furanone Biosynthesis
The concentration of HDMF and its precursors varies significantly depending on the strawberry cultivar and the stage of fruit ripening. Quantitative analyses have provided valuable data for understanding the dynamics of this pathway.
| Compound | Cultivar | Ripening Stage | Concentration (µg/g fresh weight) | Reference |
| HDMF | Yuexin | Intermediate Red (Apical) | ~0.65 | [4] |
| HDMF | Yuexin | Full Red (Apical) | ~3.46 | [4] |
| HDMF | Oso Grande | Overripe | 37.05 | [5] |
| Mesifurane | I-101 | Overripe | 23.5 | [5] |
| Furaneol glucoside | I-101 | Overripe | 13.2 | [5] |
Incorporation of Labeled Precursors:
Radiotracer studies have been instrumental in confirming the precursors of the HDMF biosynthetic pathway. The incorporation rates of various labeled compounds into the total furanone pool provide strong evidence for the metabolic route.
| Labeled Precursor | Incorporation Rate (%) | Reference |
| D-[U-14C]fructose 1,6-bisphosphate | 0.289 | |
| D-[U-14C]fructose | 0.202 | |
| D-[U-14C]glucose 6-phosphate | 0.147 | |
| D-[U-14C]-glucose | 0.035 | |
| D-[1-3H]glucose | 0.032 | |
| [2-14C]dihydroxyacetone | 0.022 |
Signaling Pathways Regulating HDMF Biosynthesis
The production of HDMF is not a standalone process but is intricately woven into the broader signaling network that governs strawberry fruit ripening. Hormones and transcription factors play pivotal roles in orchestrating the expression of key biosynthetic genes.
Hormonal Regulation:
-
Auxin: This phytohormone acts as a negative regulator of FaQR gene expression.[1] High levels of auxin in the early stages of fruit development suppress ripening and, consequently, HDMF biosynthesis. As the fruit matures, auxin levels decrease, releasing the inhibition on FaQR and allowing for furanone production.
-
Abscisic Acid (ABA): In contrast to auxin, ABA is a positive regulator of strawberry ripening. While a direct link to FaQR expression is still being fully elucidated, the general pro-ripening effects of ABA create a favorable environment for the expression of ripening-related genes, including those involved in flavor biogenesis.
Transcriptional Regulation:
The expression of the FaQR gene is a key control point in HDMF biosynthesis. Recent research has identified a transcriptional complex that directly activates the FaQR promoter:
-
FaERF#9 (Ethylene Response Factor): This transcription factor is a positive regulator of the FaQR promoter.
-
FaMYB98 (MYB transcription factor): FaMYB98 binds to the FaQR promoter and, in concert with FaERF#9, synergistically activates its transcription.[6] The interaction between FaERF#9 and FaMYB98 forms a complex that significantly enhances the expression of FaQR, leading to increased HDMF production.[6]
References
- 1. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abscisic acid mediated strawberry receptacle ripening involves the interplay of multiple phytohormone signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptomic Analysis in Strawberry Fruits Reveals Active Auxin Biosynthesis and Signaling in the Ripe Receptacle [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Maillard reaction formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
An In-depth Technical Guide on the Maillard Reaction Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
Introduction
The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat.[1][2] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meats.[2][3] Among the myriad of compounds generated, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a potent flavor compound prized for its sweet, fruity, and caramel-like aroma.[4][5] HDMF is a key odorant in numerous fruits like strawberries and pineapples, as well as in thermally processed foods.[4][5] Understanding the mechanisms of its formation is critical for food scientists and flavor chemists aiming to control and optimize flavor development. This guide provides a detailed technical overview of the core pathways of HDMF formation through the Maillard reaction, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Formation Pathways of HDMF
The formation of HDMF is not a single reaction but rather the result of several interconnected pathways branching from the main Maillard reaction cascade. The primary precursors and mechanisms are detailed below.
Formation from 6-Deoxyhexoses (e.g., Rhamnose)
6-Deoxyhexoses, such as L-rhamnose, are highly efficient precursors for HDMF.[1][4] The reaction proceeds through the classical Maillard pathway, starting with the condensation of rhamnose and an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement. The key step is the subsequent 2,3-enolization of the Amadori product, which leads to the formation of a 1-deoxy-2,3-hexodiulose intermediate. This intermediate then cyclizes and dehydrates to yield HDMF.[6] Studies have shown that under optimal conditions, rhamnose can be an excellent precursor, with yields exceeding 40 mol%.[4]
Formation from Pentoses (e.g., Xylose, Ribose)
While hexoses typically form C6 furanones and pentoses form C5 furanones (norfuraneol), HDMF (a C6 compound) can be generated from pentoses through a chain elongation mechanism.[7][8] This pathway involves two critical, concurrent reaction series:
-
Formation of 1-Deoxypentosone: The pentose (B10789219) sugar reacts with an amino acid and undergoes Amadori rearrangement and 2,3-enolization to form a 1-deoxypentosone intermediate.[7][8]
-
Strecker Degradation: Simultaneously, an α-amino acid reacts with a dicarbonyl compound (an intermediate of the Maillard reaction) in a process called Strecker degradation.[9][10] This reaction produces a "Strecker aldehyde," which has one less carbon atom than the original amino acid.[10] For instance, glycine (B1666218) produces formaldehyde (B43269) (a C1 fragment), and alanine (B10760859) produces acetaldehyde (B116499) (a C2 fragment).[8]
The key step is the aldol-type condensation of the Strecker aldehyde (C1 or C2 unit) with the 1-deoxypentosone (C5 unit), elongating the carbon chain to form the C6 backbone of HDMF.[8][11]
Formation from Hexoses (e.g., Glucose, Fructose)
Hexoses can also serve as precursors to HDMF, although they are generally less efficient than rhamnose.[6] The pathway is analogous to that of 6-deoxyhexoses, proceeding via an Amadori product and a 1-deoxyosone intermediate formed through 2,3-enolization.[7] The process is often facilitated by a reduction of an acetylformoin-type intermediate, which can occur through a disproportionation reaction or via the Strecker reaction with amino acids.[6]
Formation from Sugar Fragmentation Intermediates
An alternative, minor pathway involves the recombination of smaller sugar fragmentation products.[6][11] Reactive dicarbonyl compounds like methylglyoxal (B44143) (MG) and other fragments such as 1-hydroxy-2-propanone, which are common Maillard reaction intermediates, can react together via an aldol (B89426) condensation, followed by cyclization and dehydration, to form the HDMF structure.[6][12]
Key Intermediates and Reactions
-
Amadori Rearrangement Products (ARPs): These are relatively stable 1-amino-1-deoxy-2-ketose compounds formed from the rearrangement of the initial Schiff base.[2][13] They are crucial intermediates that, upon degradation, lead to the formation of dicarbonyls and other reactive species necessary for furanone synthesis.[13][14]
-
Deoxyosones: Formed via the 1,2- or 2,3-enolization of Amadori products, these dicarbonyl sugars are direct precursors to the cyclization step that forms the furanone ring.[7][15] The 2,3-enolization pathway specifically leads to 1-deoxyosones, which are essential for HDMF formation.[7][8]
-
Strecker Degradation: This reaction is pivotal, especially in the pentose pathway. It involves the interaction of an α-amino acid with an α-dicarbonyl compound, resulting in the formation of a Strecker aldehyde, ammonia, and carbon dioxide.[9][16] This reaction not only contributes key carbon fragments (formaldehyde, acetaldehyde) for chain elongation but also generates many of the characteristic aromas of cooked food.[3]
Signaling Pathways and Logical Relationships
The formation of HDMF is a complex network of reactions rather than a single linear pathway. The diagrams below, generated using Graphviz, illustrate the key relationships and workflows.
Quantitative Data on HDMF Formation
The yield of HDMF is highly dependent on various reaction parameters. The following table summarizes quantitative data from model system studies.
| Precursors (Sugar, Amino Acid) | Reaction Conditions (Temp, Time, pH, Buffer) | HDMF Yield (mol % relative to sugar) | Reference(s) |
| L-Rhamnose, L-Lysine | 120°C, variable time, pH 5-9, Phosphate (B84403) buffer (0-1 M) | 2% to 41% | [4] |
| L-Rhamnose, L-Proline | 152.5°C, 30 min, pH 6.3 | ~7% | [4][17] |
| L-Rhamnose, L-Cysteine | 145°C, 20 min, pH 3 vs. pH 7 | Yield increased by a factor of ~70 from pH 3 to 7 | [17] |
| L-Rhamnose, L-Arginine | 70°C, 48 h, pH 4 vs. pH 8 | Yield increased by a factor of ~800 from pH 4 to 8 | [17] |
| D-Xylose, L-Alanine | 90°C, 1 h, pH 7 Phosphate buffer | Detected, but <1% of total 3(2H)-furanones formed | [7] |
| D-Xylose, Glycine | 90°C, 1 h, pH 7 Phosphate buffer | Detected, but <1% of total 3(2H)-furanones formed | [7] |
| Methylglyoxal (MG), Cysteine | 120°C, 1 h, pH 8 Phosphate buffer | Increased level of HDMF detected | [6] |
Key Findings from Quantitative Studies:
-
Phosphate Concentration: Phosphate ions have a significant catalytic effect, dramatically increasing HDMF yield.[4][17]
-
pH: HDMF formation is highly pH-dependent, with yields increasing significantly as the pH rises from acidic to neutral or slightly alkaline conditions.[17]
-
Precursors: Rhamnose is a far more effective precursor than pentoses or other hexoses.[4][6] The type of amino acid also influences the reaction, particularly in the pentose pathway where it determines the nature of the Strecker aldehyde.[8]
-
Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of HDMF and other intermediates, reducing the final yield.[4][15]
Experimental Protocols
This section outlines a generalized protocol for the investigation of HDMF formation in an aqueous model system, based on methodologies cited in the literature.[4][6]
Objective
To quantify the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from selected sugar and amino acid precursors under controlled thermal processing conditions.
Materials and Reagents
-
Precursors: L-Rhamnose, D-Xylose, L-Lysine, L-Alanine (or other selected sugars/amino acids)
-
Buffer System: Sodium phosphate buffer (e.g., 0.5 M, pH 7.0)
-
Internal Standard: Labeled standard, e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone-d3 (HDMF-d3), for stable isotope dilution analysis.
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate (B1210297) (for liquid-liquid extraction), or Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Drying Agent: Anhydrous sodium sulfate.
-
Glassware: Pressure-resistant reaction vials or autoclave, volumetric flasks, pipettes.
Preparation of Model System
-
Prepare a stock solution of the phosphate buffer at the desired concentration and pH.
-
Accurately weigh and dissolve the sugar and amino acid precursors in the buffer solution to achieve the desired molar concentrations (e.g., 0.1 M each).
-
Aliquot a precise volume (e.g., 5 mL) of the reaction mixture into pressure-resistant glass vials.
-
Spike the mixture with a known amount of the internal standard (HDMF-d3).
-
Seal the vials tightly with Teflon-lined septa.
Thermal Reaction
-
Place the sealed vials in a preheated oil bath, heating block, or autoclave set to the desired reaction temperature (e.g., 120°C).
-
Heat for a specified duration (e.g., 60 minutes).
-
After heating, immediately transfer the vials to an ice bath to quench the reaction.
Extraction of HDMF
Method A: Solid Phase Extraction (SPE) [4]
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the cooled reaction mixture onto the cartridge.
-
Wash the cartridge with deionized water to remove sugars and other polar compounds.
-
Elute the analytes (including HDMF) with a suitable organic solvent (e.g., ethyl acetate or acetone).
-
Dry the eluate over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
GC-MS Analysis for Quantification
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode.
-
GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or DB-FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Ions to Monitor:
-
HDMF: m/z 128 (molecular ion), 113, 85.
-
HDMF-d3 (Internal Standard): m/z 131, 116, 88.
-
-
-
Quantification: Calculate the concentration of HDMF based on the ratio of the peak area of a characteristic ion of the analyte (e.g., m/z 128) to that of the internal standard (e.g., m/z 131), using a pre-established calibration curve.
Conclusion
The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a multifaceted process governed by the intricate chemistry of the Maillard reaction. While it can be formed from various sugar precursors, 6-deoxyhexoses like rhamnose are particularly effective. A key mechanistic insight is the ability of pentoses to form this C6 furanone via a chain-elongation step involving Strecker aldehydes, demonstrating the interconnectedness of the reaction network. The yield of HDMF is highly sensitive to reaction conditions, with pH and the presence of catalysts like phosphate playing a dominant role. The protocols and pathways detailed in this guide provide a foundational framework for researchers to investigate, control, and optimize the generation of this critical flavor compound in food and flavor systems.
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. imreblank.ch [imreblank.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. imreblank.ch [imreblank.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ugc.futurelearn.com [ugc.futurelearn.com]
- 10. brewingforward.com [brewingforward.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
The Sensory Profile and Olfactory Perception of Furaneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.[1] It is also formed during the Maillard reaction in processed foods.[1][2] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued ingredient in the flavor and fragrance industry.[1][3] The potent nature of Furaneol's aroma means that even at low concentrations, it can significantly influence the overall flavor perception of a product.[4] This technical guide provides an in-depth exploration of the sensory properties of Furaneol, its odor and taste thresholds, the experimental protocols for their determination, and the underlying signaling pathway of its perception.
Sensory Properties of Furaneol
Furaneol is characterized by a complex and concentration-dependent aroma profile. At high concentrations, it can exhibit a caramel-like or even burnt sugar aroma.[5][6] However, when diluted, it presents a sweet, fruity, and jammy scent, often described as reminiscent of strawberries or cotton candy.[5][6][7] This compound is a key contributor to the aroma of numerous foods, including strawberries, pineapples, tomatoes, coffee, and grapes.[3][4][5]
The sensory perception of Furaneol is also dictated by its stereochemistry. Furaneol possesses a chiral center, leading to two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol.[1] The (R)-enantiomer is predominantly responsible for the potent and characteristic sweet, sugary, and jammy aroma associated with Furaneol, while the (S)-enantiomer is perceived as significantly weaker.[1][5][8]
Quantitative Sensory Data
The following tables summarize the key quantitative data related to the sensory perception of Furaneol.
Table 1: Odor and Taste Thresholds of Furaneol
| Medium | Threshold Type | Threshold Value | Notes |
| Water | Odor Detection | 0.03 - 1,700 µg/L (ppb) | The wide range can be influenced by the pH of the solution.[2][4][9][10] |
| Water | Flavor | 60 ppb | For the racemic mixture.[1][8] |
| Air | Odor | 1 - 4 ppb | For the racemic mixture.[1][8] |
Table 2: Concentration of Furaneol in Selected Food Products
| Food Product | Concentration Range (µg/kg) | Analytical Method |
| Strawberries | 1,663 - 4,852 | Derivatization/SPME-GC-MS[4] |
| Tomatoes | 95 - 173 | Derivatization/SPME-GC-MS[4] |
Experimental Protocols
The determination of sensory properties and odor thresholds of volatile compounds like Furaneol requires precise and standardized experimental methodologies.
Protocol 1: Quantification of Furaneol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantification of Furaneol in a food matrix.[4]
Materials:
-
Sample containing Furaneol
-
Sodium chloride (NaCl)
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize the sample and place a known amount into a headspace vial.
-
Matrix Modification: Add NaCl to the vial to increase the volatility of the analytes.[4]
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.[4]
-
-
GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) in splitless mode.[4]
-
Separate the compounds on a suitable GC column using a temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).[4]
-
Detect and identify Furaneol using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions (e.g., m/z 128, 113, 85).[4][9]
-
-
Quantification: Create a calibration curve using standard solutions of Furaneol to quantify its concentration in the sample.[4]
Protocol 2: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines gas chromatography with sensory assessment to determine the odor activity of volatile compounds.[1]
Materials:
-
Standard solution of Furaneol in a desired matrix (e.g., deodorized water)
-
GC-O system with a sniffing port
-
Trained sensory panel (at least 6-8 panelists)
Procedure:
-
Sample Preparation: Prepare a stock solution of Furaneol of a known concentration.
-
Serial Dilution: Create a series of stepwise dilutions (e.g., 1:1, 1:2, 1:4) of the stock solution with the matrix.[4]
-
GC-O Analysis:
-
Inject a fixed volume of the most concentrated solution into the GC-O system.
-
The effluent from the GC column is split between a chemical detector (e.g., MS or FID) and a sniffing port.[4]
-
-
Sensory Evaluation:
-
Flavor Dilution (FD) Factor Determination: The last dilution at which the characteristic odor of Furaneol is detected is its flavor dilution (FD) factor.[4]
-
Odor Threshold Calculation: The odor detection threshold is calculated from the concentration of Furaneol in the highest dilution at which it was detected by at least 50% of the panel.[4][9]
Protocol 3: Sensory Panel Evaluation for Descriptive Analysis
This protocol is used to obtain detailed qualitative and quantitative descriptions of the aroma profile.[11]
Procedure:
-
Panelist Selection and Training: Screen panelists for sensory acuity and train them to identify and scale the intensity of various odor attributes.[1]
-
Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the perceived aromas.[1]
-
Sample Presentation: Present the samples (e.g., solutions of Furaneol at different concentrations) to the panelists in a controlled environment.
-
Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[1]
-
Data Analysis: Analyze the data statistically to generate a sensory profile of the compound.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized olfactory signaling pathway for Furaneol perception and a typical experimental workflow for determining its Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor detection threshold.[4][9] An OAV greater than 1 indicates that the compound is likely a key odorant.[4][9]
Caption: Generalized Olfactory Signaling Pathway for Furaneol Perception.
Caption: Workflow for Determining the Odor Activity Value of Furaneol.
Conclusion
Furaneol is a significant aroma compound with a desirable and complex sensory profile. Understanding its quantitative sensory properties, the methodologies for their measurement, and the biological basis of its perception is crucial for its effective application in the food, beverage, and pharmaceutical industries. The recent identification of its specific odorant receptor, OR5M3, opens new avenues for research into the molecular mechanisms of flavor perception and the development of novel flavor modulators.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Furaneol - Wikipedia [en.wikipedia.org]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. de-kruiderie.nl [de-kruiderie.nl]
- 8. The Furaneols® [leffingwell.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile of 2,5-Dimethyl-3(2H)-furanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-3(2H)-furanone is a volatile organic compound belonging to the furanone class, characterized by a five-membered ring containing an oxygen atom and a ketone group. It is found in a variety of heat-processed foods and contributes to their characteristic aroma. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its closely related and often co-occurring analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF, also known as Furaneol). Understanding the toxicological profiles of these compounds is crucial for risk assessment in the food, fragrance, and pharmaceutical industries. This document summarizes key toxicological endpoints, details experimental methodologies where available, and presents metabolic and mechanistic pathways.
Toxicological Data Summary
The toxicological data for this compound and its 4-hydroxy derivative are presented below. It is important to distinguish between the two compounds, as their toxicological properties appear to differ significantly.
This compound
Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated this compound as a flavouring agent. Both organizations have concluded that it does not raise a concern for genotoxicity at the current levels of intake[1][2][3]. JECFA has established an Acceptable Daily Intake (ADI) of "no safety concern at current levels of intake when used as a flavouring agent"[2].
While GHS classifications on PubChem indicate it may be "Harmful if swallowed" and a skin irritant, specific quantitative data from primary toxicity studies are limited in the publicly available literature[1].
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
DMHF has been more extensively studied, with available data on acute toxicity, genotoxicity, and metabolism.
Table 1: Acute Toxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
| Test | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Oral | 1608 mg/kg | [Safety Data Sheet] |
Table 2: Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
| Assay | System | Strain/Cell Type | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | TA100 | With and without S9 | Positive | [4] |
| In vivo Micronucleus Test | Mouse | Peripheral Reticulocytes | N/A | Positive | [4] |
| DNA Strand Break Assay | N/A | N/A | N/A | Positive | [4] |
Table 3: Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Humans
| Parameter | Description | Value | Reference |
| Major Metabolite | β-D-glucuronide conjugate | - | [5] |
| Urinary Excretion (24h) | Percentage of ingested dose excreted as the glucuronide metabolite | 59-69% (males), 81-94% (females) | [5][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of these furanones are not always fully available in the public domain. However, based on the cited literature and standard toxicological practices, the following methodologies are representative of the conducted studies.
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenicity of DMHF was assessed using the Salmonella typhimurium histidine auxotroph strain TA100, both with and without an exogenous metabolic activation system (S9 mix)[4]. This test is a standard initial screening for genotoxic potential.
-
Principle: The assay evaluates the ability of a test substance to induce reverse mutations in a bacterial strain that cannot synthesize an essential amino acid (histidine in this case). A positive result indicates that the substance can cause point mutations.
-
General Protocol:
-
The tester strain (e.g., S. typhimurium TA100) is exposed to various concentrations of the test substance in the presence and absence of S9 mix.
-
The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In vivo Micronucleus Test
DMHF was shown to induce micronucleated peripheral reticulocytes in mice, indicating its potential to cause chromosomal damage in living organisms[4].
-
Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
-
General Protocol:
-
Animals (typically mice or rats) are administered the test substance, usually on one or more occasions.
-
At an appropriate time after the last administration, bone marrow or peripheral blood is collected.
-
The cells are stained, and immature erythrocytes (reticulocytes) are scored for the presence of micronuclei.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated reticulocytes in the treated groups compared to the control group indicates a positive result.
-
DNA Strand Break Assay
DMHF was found to induce DNA strand breaks[4]. Assays such as the comet assay or alkaline elution assay are commonly used to detect this type of DNA damage.
-
Principle: These assays measure the migration of DNA from a single cell embedded in an agarose (B213101) gel. Damaged DNA, containing strand breaks, migrates further under an electric field, forming a "comet" shape.
-
General Protocol (Comet Assay):
-
Cells are exposed to the test substance.
-
The cells are embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving the DNA as a nucleoid.
-
The slides are subjected to electrophoresis under alkaline or neutral conditions.
-
The DNA is stained with a fluorescent dye and visualized under a microscope.
-
The extent of DNA migration (the length and intensity of the comet tail) is quantified to determine the level of DNA damage.
-
Human Metabolism Study
The metabolism of DMHF was investigated in human volunteers to understand its fate in the body.
-
Protocol:
-
Four male and two female volunteers were administered DMHF through the consumption of fresh strawberries[5].
-
Urine samples were collected over a 24-hour period.
-
The samples were analyzed for the presence of DMHF and its metabolites using solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV/VIS or electrospray tandem mass spectrometry detection[5].
-
The major metabolite, DMHF β-D-glucuronide, was identified and quantified[5].
-
Signaling Pathways and Mechanisms of Toxicity
Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
The genotoxicity of DMHF is proposed to be mediated by the generation of reactive oxygen species (ROS), specifically hydroxyl radicals (•OH)[4]. This mechanism involves the interaction of DMHF with trace metal ions, such as Fe(III), in the presence of oxygen[4]. The generated hydroxyl radicals can then interact with DNA, causing strand breaks and other lesions, which can lead to mutations and chromosomal aberrations[4]. The DNA-breaking activity of DMHF was inhibited by superoxide (B77818) dismutase, catalase, and hydroxyl radical scavengers, further supporting the role of ROS in its genotoxicity[4].
Proposed mechanism of DMHF-induced genotoxicity.
Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
In humans, DMHF undergoes phase II metabolism, primarily through glucuronidation. The hydroxyl group at the 4-position is conjugated with glucuronic acid, forming a more water-soluble metabolite that can be readily excreted in the urine[5].
Metabolic pathway of DMHF in humans.
Conclusion
The available toxicological data indicate a clear distinction between this compound and its 4-hydroxy derivative, DMHF. While this compound is not considered a genotoxic concern at current dietary exposure levels, there is a notable lack of publicly available primary toxicity data. In contrast, DMHF has demonstrated genotoxic potential in both in vitro and in vivo studies, with a proposed mechanism involving oxidative stress. The primary metabolic pathway for DMHF in humans is glucuronidation, leading to its excretion. For a complete risk assessment, particularly for this compound, further studies on acute, subchronic, and chronic toxicity, as well as dermal and eye irritation, would be beneficial. For both compounds, access to detailed experimental protocols from the original study reports would allow for a more in-depth analysis and understanding of the observed toxicological effects.
References
- 1. This compound | C6H8O2 | CID 85730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. DNA strand break by 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a fragrant compound in various foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a potent flavor compound also known as Furaneol. The information presented herein is intended to support research and development activities where the stability of DMHF under thermal stress is a critical parameter.
Introduction
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key aroma compound found in a wide variety of fruits and heat-processed foods, imparting a characteristic sweet, caramel-like, or fruity aroma.[1][2] Its thermal stability is a significant concern in the food and flavor industry, as well as in pharmaceutical applications where it might be used as an excipient or be generated as a byproduct. The thermal degradation of DMHF can lead to the formation of new volatile compounds, altering the sensory profile of a product and potentially introducing new chemical entities that require safety assessment.
This guide summarizes the known thermal degradation products of DMHF, the pathways of their formation, and the experimental methodologies used to study these transformations.
Thermal Degradation Products of DMHF
The thermal degradation of DMHF primarily yields two classes of volatile compounds: acyclic carbonyls and various 3(2H)-furanone derivatives.[3][4] The distribution and yield of these products are highly dependent on the experimental conditions, particularly the pH of the medium.
Influence of pH on Degradation
Studies have shown that the thermal degradation of DMHF is more pronounced in acidic conditions.[3][4] As the pH increases, the overall yield of volatile degradation products decreases. However, the formation of other 3(2H)-furanone derivatives is favored at higher pH values.[3][4]
Data on Thermal Degradation Products
While the classes of degradation products have been identified, detailed quantitative data on the yields of individual compounds under various thermal and pH conditions are not extensively available in the public domain. The following table summarizes the identified degradation products based on the available literature.
| Product Class | Specific Compounds Identified | Formation Conditions | Reference |
| Acyclic Carbonyls | 2,3-Butanedione (B143835) (Diacetyl), 2-Hydroxy-3-butanone (Acetoin) | Thermal degradation in a closed system at 160°C. More prevalent at lower pH. | [3][4] |
| 3(2H)-Furanone Derivatives | Not specified in detail | Thermal degradation in a closed system at 160°C. Favored at higher pH. | [3][4] |
Note: The identification of specific acyclic carbonyls such as 2,3-butanedione and 2-hydroxy-3-butanone is based on the proposed degradation mechanism involving retroaldolization of the ring-opened intermediate.
Proposed Thermal Degradation Pathway
The thermal degradation of DMHF in an aqueous environment is proposed to occur through a multi-step pathway. This pathway provides a logical framework for understanding the formation of the observed degradation products.
Caption: Proposed pathway for the thermal degradation of DMHF.
Experimental Protocols
Detailed experimental protocols for the thermal degradation of DMHF are not exhaustively described in a single source. The following sections provide a synthesized protocol based on the available literature for conducting a thermal degradation study of DMHF.
Thermal Degradation in a Closed System
This protocol is based on the methodology described by Shu et al. (1985).[3][4]
1. Sample Preparation:
-
Prepare aqueous solutions of 2,5-dimethyl-4-hydroxy-3(2H)-furanone at a desired concentration.
-
Adjust the pH of the solutions to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acid or base solutions.
2. Thermal Treatment:
-
Transfer the pH-adjusted DMHF solutions into a closed system, such as sealed glass ampoules or a high-pressure reactor, to prevent the loss of volatile products.
-
Heat the samples at a controlled temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).
3. Extraction of Volatile Compounds:
-
After cooling, extract the volatile degradation products from the aqueous solution using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.
-
Alternatively, use solid-phase microextraction (SPME) for the extraction of headspace volatiles.
4. Analysis of Degradation Products:
-
Analyze the extracted volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
General GC-MS Analysis Protocol
The following is a general protocol for the GC-MS analysis of volatile compounds from thermal degradation studies.
1. Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile and semi-volatile organic compounds.
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to a value that ensures the rapid volatilization of the analytes without causing thermal degradation in the injector (e.g., 250°C).
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min) to achieve good separation of the compounds.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the degradation products (e.g., m/z 35-400).
-
Ion Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation of the analytes (e.g., 230°C and 280°C, respectively).
3. Data Analysis:
-
Identify the degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley).
-
Confirm the identity of key compounds by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the identified compounds using an internal standard method.
Experimental Workflow
The following diagram illustrates a typical workflow for a thermal degradation study of a chemical compound like DMHF.
Caption: General experimental workflow for a thermal degradation study.
Conclusion
The thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is a complex process influenced primarily by temperature and pH. The main degradation products are acyclic carbonyls and other furanone derivatives, formed through a proposed mechanism of ring opening, hydrolysis, and retroaldolization. While the general pathway is understood, there is a notable lack of comprehensive quantitative data in the publicly available literature detailing the yields of specific degradation products under varied conditions. Further research is warranted to fully elucidate the quantitative aspects of DMHF thermal degradation, which would be of significant value to the food, flavor, and pharmaceutical industries. The experimental protocols and workflows outlined in this guide provide a solid foundation for conducting such studies.
References
An In-depth Technical Guide on the Keto-enol Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound also known as Furaneol®, undergoes a significant keto-enol tautomerism. This process is of critical importance as it dictates the compound's stereochemistry, stability, and ultimately its biological activity and sensory properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism of HDMF, detailing the underlying chemical principles, experimental methodologies for its characterization, and quantitative data on its tautomeric equilibrium. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, flavor science, and drug development.
Introduction
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a naturally occurring chiral molecule celebrated for its sweet, caramel-like aroma, making it a significant component in the flavor profiles of many fruits, most notably strawberries. Beyond its role as a flavorant, HDMF and its derivatives are of interest in pharmaceutical research due to their potential biological activities. The chemical behavior and biological efficacy of HDMF are intrinsically linked to its molecular structure, which exists as an equilibrium between two tautomeric forms: a keto form and an enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the relocation of a double bond. Understanding and quantifying this tautomeric relationship is paramount for predicting the compound's stability, reactivity, and interaction with biological targets.
The chirality of HDMF is centered at the C2 position of the furanone ring. The interconversion between the keto and enol forms proceeds through an achiral enol intermediate, leading to racemization. This phenomenon has significant implications, as the enantiomers of a chiral molecule often exhibit different physiological and sensory properties. Consequently, controlling the tautomeric equilibrium is a key consideration in both the synthesis and application of HDMF.
This guide will delve into the specifics of the keto-enol tautomerism of HDMF, presenting quantitative data on the equilibrium under various conditions and detailing the experimental protocols used to elucidate these properties.
The Keto-Enol Tautomeric Equilibrium
The keto-enol tautomerism of HDMF involves the interconversion between the chiral keto form and the achiral enol form. The equilibrium is dynamic and is influenced by several factors, most notably the pH of the medium.
Caption: Figure 1. The equilibrium between the keto and enol tautomers of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.
The tautomerism is catalyzed by both acids and bases. Under acidic or basic conditions, the rate of interconversion increases, leading to a more rapid racemization of an enantiomerically enriched sample.
Quantitative Analysis of Tautomerism
The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment. The pH of the solution is a critical determinant of both the rate of tautomerization and the rate of racemization.
pH-Dependence of Tautomerization and Racemization
Studies have shown that the tautomerism and consequent racemization of HDMF are at their lowest in the pH range of 4 to 5.[1][2][3] Both acidic conditions (pH 2) and, more significantly, basic conditions (pH > 7) catalyze the process.[1][2][3] A key quantitative finding is that at a pH of 7.2, which is relevant to the cytosol of plant cells, approximately 50% of the protons at the C2 position of the furanone ring are exchanged with deuterium (B1214612) from the solvent (D₂O) within one hour.[1][2][3] This indicates a substantial rate of tautomerization under neutral to slightly basic conditions.
| Parameter | Condition | Observation | Reference |
| Rate of Tautomerism | pH 4-5 | Lowest | [1][2][3] |
| pH 2 | Catalyzed | [1][2][3] | |
| pH > 7 | Strongly Catalyzed | [1][2][3] | |
| Proton Exchange (at C2) | pH 7.2 in D₂O | ~50% exchange in 1 hour | [1][2][3] |
Table 1: Summary of pH Effects on HDMF Tautomerism.
Experimental Protocols
The characterization of the keto-enol tautomerism of HDMF relies on sophisticated analytical techniques capable of distinguishing between the tautomers and monitoring their interconversion. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).
¹H-NMR Spectroscopy for H-D Exchange
This method provides a direct means of observing the rate of tautomerization by monitoring the exchange of the proton at the chiral C2 position with deuterium from a deuterated solvent.
Objective: To quantify the rate of enolization by measuring the rate of H-D exchange at the C2 position.
Methodology:
-
Sample Preparation: A solution of HDMF is prepared in a deuterated solvent, typically deuterium oxide (D₂O), buffered to the desired pH.
-
NMR Acquisition: A series of ¹H-NMR spectra are acquired over time. A standard one-dimensional proton experiment is usually sufficient.
-
Data Analysis: The integral of the signal corresponding to the C2 proton is measured in each spectrum. The decrease in the integral of this signal over time is directly proportional to the rate of H-D exchange and, therefore, the rate of tautomerization.
Caption: Figure 2. Workflow for ¹H-NMR based H-D exchange studies.
Cyclodextrin-Modified Capillary Electrophoresis for Racemization Studies
This technique is employed to separate the enantiomers of HDMF and monitor the rate of racemization at different pH values.
Objective: To determine the rate of racemization by measuring the change in enantiomeric excess over time.
Methodology:
-
Sample Preparation: A solution of enantiomerically enriched HDMF is incubated in buffers of varying pH. Aliquots are taken at specific time intervals.
-
CE System Preparation: A capillary electrophoresis system is equipped with a capillary and a detector (typically UV). The capillary is conditioned with the background electrolyte containing a chiral selector, most commonly a modified cyclodextrin.
-
Electrophoretic Separation: The aliquots from the incubation mixtures are injected into the CE system. The applied voltage facilitates the separation of the (R)- and (S)-enantiomers based on their differential interaction with the chiral selector.
-
Data Analysis: The peak areas of the two enantiomers are integrated in the resulting electropherograms. The enantiomeric excess (ee) is calculated at each time point, and the rate of racemization is determined from the decay of the ee over time.
Caption: Figure 3. Workflow for CE-based racemization studies.
Conclusion
The keto-enol tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a fundamental aspect of its chemistry that has profound implications for its stereochemical integrity, stability, and biological function. The equilibrium is highly sensitive to pH, with increased rates of tautomerization and racemization observed under both acidic and basic conditions. The optimal pH for maintaining the enantiomeric purity of HDMF is between 4 and 5. The experimental protocols outlined in this guide, namely ¹H-NMR spectroscopy for H-D exchange and cyclodextrin-modified capillary electrophoresis, provide robust methods for the quantitative investigation of this tautomeric system. A thorough understanding of the principles and methodologies presented herein is essential for researchers and professionals working with HDMF in the fields of flavor chemistry, natural product synthesis, and drug development. Further research is warranted to establish a comprehensive dataset of equilibrium constants in various solvents and to elucidate the thermodynamic parameters governing this important tautomeric transformation.
References
The Role of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) as a Key Food Odorant: A Technical Guide
Executive Summary
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, is a potent and highly valued aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide array of foods. Its presence is critical to the flavor profiles of numerous fruits, most notably strawberries and pineapples, and it is a significant product of the Maillard reaction in thermally processed foods.[1][2][3] This technical guide provides an in-depth overview of the formation, occurrence, analytical quantification, and sensory perception of HDMF. Detailed experimental protocols for its analysis, comprehensive quantitative data, and visualizations of its formation and signaling pathways are presented to serve as a resource for researchers in flavor science, food chemistry, and pharmacology.
Introduction: The Chemical and Sensory Profile of HDMF
HDMF is a heterocyclic organic compound, a derivative of furan, with the chemical formula C₆H₈O₃.[4] It is a white to colorless solid, soluble in water and organic solvents, with a melting point between 73-77°C.[4] Its sensory perception is highly concentration-dependent; at high concentrations, it exhibits a distinct caramel-like aroma, while in dilution, it presents a sweet, fruity profile reminiscent of strawberries or pineapple.[4][5] This dual characteristic makes it one of the most important and versatile flavor compounds in the food industry.[5] HDMF's significance is further underscored by its exceptionally low odor threshold, allowing it to exert a considerable impact on the overall food aroma even at trace concentrations.[6][7]
Formation Pathways of HDMF
HDMF is formed in nature through two primary routes: enzymatic biosynthesis in plants and microorganisms, and non-enzymatic browning (the Maillard reaction) during the thermal processing of food.[1][8]
Enzymatic Biosynthesis in Plants and Fruits
In fruits such as strawberries (Fragaria × ananassa), the biosynthesis of HDMF is a tightly regulated, ripening-associated process originating from carbohydrate metabolism.[3][9] Radiotracer studies have identified D-fructose-1,6-diphosphate as the primary precursor.[3][8] The pathway involves the conversion of this sugar phosphate (B84403) into a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[7][9] In the final step, the enzyme enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR), catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield HDMF.[7][9] This pathway is conserved in other fruits, such as tomatoes, indicating its fundamental role in fruit aroma development.[9]
Maillard Reaction
During the heating of foods, the Maillard reaction between reducing sugars and amino acids generates a plethora of flavor compounds, including HDMF.[1] This non-enzymatic browning process is fundamental to the aroma of baked goods, roasted coffee, and cooked meats.[6][10] The formation of HDMF via this route can proceed through several pathways, primarily involving the degradation of hexose (B10828440) sugars like glucose or fructose. Key steps include the formation of an Amadori compound, followed by enolization, fragmentation, and cyclization to form the furanone ring.[1] A notable "C5 + C1" pathway involves the chain elongation of a 1-deoxypentosone (derived from a pentose (B10789219) sugar) with a C1 fragment (formaldehyde) generated from the Strecker degradation of an amino acid like glycine.[11]
Quantitative Data
The concentration of HDMF varies significantly across different food matrices, influenced by factors such as cultivar, ripeness, processing conditions, and storage.[7] Its contribution to the overall aroma is often assessed using the Odor Activity Value (OAV), which is the ratio of its concentration to its odor detection threshold.
Table 1: Concentration of HDMF in Various Food Products
| Food Product | Concentration Range | Reference(s) |
| Strawberry | 1,663 - 4,852 µg/kg | [12] |
| Strawberry (ripe) | up to 37,000 µg/g | [4] |
| Tomato | 95 - 173 µg/kg | [12] |
| Pineapple Juice | 1,600 - 27,300 µg/L | [13] |
| Msalais Wine | 27,590 - 117,600 µg/L | [14] |
| Cooked Beef | Detected, key odorant | [5] |
| Roasted Coffee | Detected, key odorant | [6] |
Table 2: Odor Threshold Values for HDMF
| Medium | Threshold Value | Reference(s) |
| Water | 0.03 - 1,700 µg/L | [7] |
| Water | 10 ppb (µg/L) | [7] |
| Air | Not explicitly found |
Note: Odor thresholds can vary significantly based on the methodology used for determination.[15][16]
Experimental Protocols for HDMF Quantification
The accurate quantification of HDMF is challenging due to its high polarity and thermal instability.[12][17] The most common and robust methods involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Protocol: HS-SPME-GC-MS with Derivatization
This method is highly sensitive and suitable for analyzing volatile compounds in complex matrices like strawberry puree. Derivatization is employed to increase the volatility and thermal stability of HDMF.[17]
1. Sample Preparation and Derivatization:
-
Weigh 5 g of homogenized strawberry puree into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL water) to increase the matrix's ionic strength.
-
Add a known amount of an appropriate internal standard.
-
Adjust the sample to basic pH using NaOH solution.
-
Add the derivatizing agent, e.g., pentafluorobenzyl bromide (PFBBr).
-
Seal the vial and incubate at 60°C for 30 minutes with constant agitation to complete the derivatization.[17]
2. HS-SPME Extraction:
-
Transfer the vial to a heated autosampler tray (e.g., 60°C).
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) while maintaining agitation.[17][18]
-
Retract the fiber into the needle.
3. GC-MS Analysis:
-
Injector: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 10 minutes) in splitless mode.[19]
-
Column: Use a suitable capillary column, such as a medium-polarity column (e.g., CP-WAX 52 CB).[17]
-
Oven Program: Start at 40°C (hold for 5 min), ramp to 230°C at 10°C/min (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 5 min).[19]
-
MS Detector: Operate in Electron Impact (EI) mode at 70 eV. Scan a mass range appropriate for the derivatized HDMF (e.g., m/z 35-450).[17][19]
Protocol: HPLC with UV Detection
HPLC is a suitable alternative for analyzing the thermally labile HDMF, avoiding potential degradation at high GC inlet temperatures.[13]
1. Sample Preparation:
-
Homogenize the sample (e.g., fruit juice).
-
Perform a cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.[13]
-
Elute the analyte from the cartridge with a suitable solvent (e.g., methanol).
-
Filter the final extract through a 0.45 µm filter before injection.[20]
2. HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., ODS Hypersil C18, 250x4.6 mm, 5 µm).[21]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.05M sodium acetate (B1210297) buffer (pH 4.0) and methanol (B129727) (e.g., 70:30 v/v).[13]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at approximately 280-290 nm.[13]
-
Quantification: Use an external calibration curve prepared with pure HDMF standards.
Table 3: Comparison of Analytical Method Performance for HDMF
| Parameter | Derivatization-SPME-GC/MS | HPLC-UV | Reference(s) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.14 µg/mL (in strawberry) | [12][13] |
| Limit of Quantification (LOQ) | 2 ng/mL | Not explicitly stated | [12] |
| Linear Range | 2 - 500 ng/mL | 0.5 - 60 µg/mL | [12][13] |
| Repeatability (RSD) | 9.5% | +/- 3% | [12][22] |
| Advantages | High sensitivity, automated | Avoids thermal degradation | [13][17] |
| Disadvantages | Derivatization adds complexity | Generally less sensitive | [13][17] |
Sensory Perception and Olfactory Signaling
The perception of odorants like HDMF begins with their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nose.[13] ORs are a large family of G-protein coupled receptors (GPCRs).
Recent research has identified the specific human olfactory receptor that is narrowly tuned to HDMF: OR5M3 .[23] The activation of this receptor initiates a downstream signaling cascade that converts the chemical signal into an electrical signal for the brain to interpret as a specific aroma.
The signaling pathway is a canonical GPCR cascade:
-
Binding: An HDMF molecule binds to the OR5M3 receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf. This interaction causes the Gαolf to release GDP and bind GTP, activating it.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron's membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of HDMF's characteristic aroma.
Conclusion and Future Directions
4-hydroxy-2,5-dimethyl-3(2H)-furanone is unequivocally a key food odorant, shaping the aroma profiles of both natural and processed foods through distinct biosynthetic and chemical formation pathways. Its low odor threshold and pleasant sensory characteristics make it a compound of high interest for the food and flavor industries. The elucidation of its specific olfactory receptor, OR5M3, opens new avenues for research, particularly for professionals in drug development and sensory science. Understanding the precise interactions between HDMF and its receptor could lead to the development of novel flavor modulators or targeted therapies related to olfaction. Future research should focus on further elucidating the complete biosynthetic pathway in various plants, exploring the complex interactions of HDMF with other aroma compounds in food matrices, and detailing the downstream neurological processing of the OR5M3-mediated signal.
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
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- 4. Progress in flavor research in food: Flavor chemistry in food quality, safety, and sensory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. imreblank.ch [imreblank.ch]
- 12. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [ouci.dntb.gov.ua]
- 15. Odor Detection Thresholds [leffingwell.com]
- 16. cetjournal.it [cetjournal.it]
- 17. benchchem.com [benchchem.com]
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- 20. pepolska.pl [pepolska.pl]
- 21. researchgate.net [researchgate.net]
- 22. High-performance liquid chromatographic determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Discovery and History of 2,5-Dimethyl-3(2H)-Furanone: An In-depth Technical Guide
An exploration of the origins, biosynthesis, and analytical methodologies for a key aroma compound.
Introduction
2,5-Dimethyl-3(2H)-furanone, widely known by its trivial name Furaneol, is a naturally occurring organic compound celebrated for its potent and appealing aroma. At high concentrations, it imparts a distinct caramel-like scent, which upon dilution, transforms into a characteristic sweet, fruity aroma reminiscent of fresh strawberries and cooked pineapple. This dual sensory profile has established Furaneol as a cornerstone of the flavor and fragrance industry, with extensive applications in food, beverages, and consumer products. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, natural occurrence, and the biosynthetic and synthetic pathways of Furaneol, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
Discovery and Historical Milestones
The scientific journey of this compound began in the mid-20th century, with its initial identification stemming from research into food chemistry. A significant milestone in its history was its discovery in pineapple in 1965, which marked its first identification as a natural product in fruit.[1][2][3][4] Prior to this, in 1960, it was reported as a product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[2] Following its discovery in pineapple, Furaneol was also identified as a key aroma constituent in strawberries and a variety of other fruits, solidifying its importance in the realm of flavor chemistry.[3][4][5][6]
Physicochemical and Sensory Properties
Furaneol is a white to colorless solid at room temperature, soluble in water and organic solvents.[5] Its chemical and physical properties are critical for its application and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [5] |
| Molecular Formula | C₆H₈O₃ | [6][7] |
| Molar Mass | 128.13 g/mol | [7] |
| Melting Point | 73-77 °C | [6] |
| Boiling Point | 216 °C | [7] |
| Vapor Pressure | 0.008 mmHg at 25 °C | [7] |
| pKa | 8.56 at 20 °C | [8][9] |
| logP | 0.95 at 20 °C | [8][9] |
| Water Solubility | 0.315 g/mL at 25 °C | [8][9] |
| Odor Threshold | 0.03 - 1,700 µg/L in water | [10] |
Natural Occurrence and Biosynthesis
Furaneol is a significant contributor to the aroma profile of a wide array of fruits. Its concentration can vary significantly depending on the fruit variety and ripeness.
| Fruit | Concentration Range | Reference(s) |
| Strawberry | 1,663 - 4,852 µg/kg | [8][9] |
| Pineapple Juice | 1.6 - 27.3 ppm | [11][12] |
| Tomato | 95 - 173 µg/kg | [8][9][11] |
| Raspberry | 0.8 - 1.1 mg/kg | [11][13] |
The biosynthesis of Furaneol in plants, particularly in strawberries (Fragaria × ananassa), has been a subject of extensive research. The pathway is a branch of carbohydrate metabolism, with D-fructose-1,6-diphosphate identified as a key precursor. A crucial step in the biosynthesis is the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to Furaneol, a reaction catalyzed by the enzyme enone oxidoreductase, also known as Fragaria x ananassa quinone oxidoreductase (FaQR).[14]
Experimental Protocols
Accurate quantification of Furaneol in various matrices is crucial for quality control and research. Due to its polarity and thermal instability, specific analytical methods are required.
Protocol 1: Extraction of Furaneol from Strawberries for HPLC Analysis
This protocol details the aqueous extraction of Furaneol from strawberries for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Homogenize fresh or frozen strawberries in a blender to create a uniform puree.[15]
-
Weigh a precise amount of the puree (e.g., 10 g) into a centrifuge tube.[15]
-
Add a known volume of distilled water (e.g., 20 mL).[15]
-
Add Celite 545 to the mixture to aid in filtration.[3]
-
Vigorously mix the suspension.[3]
2. Extraction:
-
Allow the mixture to settle for 5 minutes.[3]
-
Filter the mixture through Whatman No. 1 filter paper.[3]
-
Wash the solid residue three times with distilled water, passing the washings through the same filter paper.[3]
-
Filter the combined aqueous extract through a 0.45 µm nylon membrane filter prior to HPLC injection.[3]
3. HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A binary gradient of 0.2 M sodium acetate/acetic acid buffer (pH 4.0) (Solvent A) and methanol (B129727) (Solvent B).[3]
-
Injection Volume: 20 µL.[3]
-
Quantification: Prepare a calibration curve using standard solutions of Furaneol. The concentration in the sample is determined by comparing its peak area to the calibration curve.[11]
Protocol 2: HS-SPME-GC-MS Analysis of Furaneol with Derivatization
This protocol is suitable for the analysis of volatile compounds and includes a derivatization step to improve the volatility and chromatographic performance of Furaneol.
1. Sample Preparation and Derivatization:
-
Place a known amount of strawberry puree (e.g., 5 g) into a 20 mL headspace vial.[15]
-
Add a saturated NaCl solution to increase the ionic strength of the sample matrix.[15]
-
Adjust the pH to basic conditions using a NaOH solution.[17]
-
Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr).[8][17]
-
Seal the vial and incubate at an elevated temperature (e.g., 60 °C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization.[17]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
After derivatization, transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40 °C).[17]
-
Expose an appropriate SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 60 minutes) with continuous stirring.[17]
-
Retract the fiber into the needle.[17]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Splitless mode, 250 °C.[11]
-
Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended.[11]
-
Oven Program: An initial temperature of 40 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer Conditions:
Chemical Synthesis of Furaneol
Several synthetic routes to Furaneol have been developed for industrial-scale production.
Industrial Synthesis from 2,5-Dimethyl-dihydro-3(2H)-furanone
An established industrial method involves a multi-step synthesis starting from 2,5-dimethyl-dihydro-3(2H)-furanone.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. Estimation of 2,5‐dimethyl‐4‐hydroxy‐3(2H)‐furanone (FURANEOLA®) in cultivated and wild strawberries, pineapples and mangoes | Semantic Scholar [semanticscholar.org]
- 6. Furaneol - Wikipedia [en.wikipedia.org]
- 7. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry [agris.fao.org]
- 14. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Glycosidically Bound Precursors of Furaneol in Strawberries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the glycosidically bound precursors of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound in strawberries (Fragaria × ananassa). Understanding the biosynthesis, storage, and release of this potent flavor compound from its non-volatile precursors is critical for flavor research, crop improvement, and the development of natural flavoring agents. This document details the primary glycosidic precursor, its biosynthetic pathway, quantitative data across different strawberry varieties, and comprehensive experimental protocols for its analysis.
Core Concepts: The Glycosidic Bond and Flavor Precursors
In strawberries, a significant portion of the potent aroma compound Furaneol exists in a non-volatile, glycosidically bound form. This primary precursor is Furaneol β-D-glucoside . The attachment of a glucose molecule to the Furaneol aglycone renders it water-soluble and non-aromatic, serving as a stable storage form within the fruit tissue. The release of the volatile Furaneol occurs through the enzymatic or acidic hydrolysis of this glycosidic bond, a process that intensifies as the fruit ripens and continues post-harvest.
Quantitative Data of Furaneol and its Glucosidic Precursor
The concentration of Furaneol and its glycosidically bound precursor, Furaneol β-D-glucoside, varies significantly among strawberry cultivars and throughout the ripening process. The following table summarizes the quantitative data from a study on four different strawberry varieties at various stages of ripeness.
| Strawberry Variety | Ripening Stage | Furaneol (μg/g fresh weight) | Furaneol β-D-glucoside (μg/g fresh weight) |
| Oso Grande | Green | 0.1 | 0.2 |
| White | 2.5 | 1.8 | |
| Pink | 15.8 | 5.6 | |
| Red | 28.9 | 9.8 | |
| Overripe | 37.1 | 11.2 | |
| Chandler | Green | 0.1 | 0.1 |
| White | 1.9 | 1.5 | |
| Pink | 12.3 | 4.9 | |
| Red | 22.5 | 8.1 | |
| Overripe | 29.7 | 9.5 | |
| Tudla | Green | 0.1 | 0.2 |
| White | 2.1 | 1.7 | |
| Pink | 13.5 | 5.2 | |
| Red | 25.1 | 8.9 | |
| Overripe | 32.4 | 10.3 | |
| I-101 | Green | 0.2 | 0.3 |
| White | 3.1 | 2.5 | |
| Pink | 18.9 | 8.7 | |
| Red | 31.2 | 12.1 | |
| Overripe | 41.5 | 13.2 |
Biosynthesis of Furaneol and its Glycosidically Bound Precursors
The formation of Furaneol and its subsequent glycosylation in strawberries is a complex enzymatic process that intensifies during fruit ripening. The key steps and enzymes involved are outlined below.
Caption: Biosynthetic pathway of Furaneol and its derivatives in strawberries.
The biosynthesis begins with fructose-1,6-bisphosphate from primary metabolism, which undergoes a series of enzymatic transformations to yield 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The enzyme Fragaria x ananassa quinone oxidoreductase (FaQR), also referred to as enone oxidoreductase (FaEO), then catalyzes the reduction of HMMF to form the key flavor compound, Furaneol.[1][2][3][4][5] Subsequently, Furaneol can be either glycosylated to form the non-volatile Furaneol β-D-glucoside by UDP-glucosyltransferases (UGTs) or methylated to produce Mesifurane by Furaneol O-methyltransferase (FaOMT).[6][7][8][9][10]
Experimental Protocols
Extraction and Quantification of Furaneol and its Glucosidic Precursor
This section details a robust method for the simultaneous extraction and quantification of free Furaneol and its glycosidically bound precursor, Furaneol β-D-glucoside, from strawberry fruit tissue using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Caption: Workflow for the analysis of Furaneol and its glycosidic precursor.
-
Homogenization: Weigh 10 g of fresh or frozen strawberry tissue and homogenize with 20 mL of deionized water in a blender.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear aqueous supernatant for Solid-Phase Extraction (SPE).
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the aqueous supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
-
Elution: Elute the retained analytes with 5 mL of methanol into a collection vial.
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Instrumentation: A standard HPLC system equipped with a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: Linear gradient from 5% to 30% B
-
15-20 min: Hold at 30% B
-
20-22 min: Linear gradient from 30% to 5% B
-
22-27 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Quantification: Create calibration curves using authentic standards of Furaneol and synthesized Furaneol β-D-glucoside.
Conclusion
This guide provides a comprehensive overview of the glycosidically bound precursors of Furaneol in strawberries, offering valuable insights for researchers in the fields of food science, plant biochemistry, and drug development. The provided quantitative data highlights the variability of these compounds, while the detailed biosynthetic pathway and experimental protocols offer a practical framework for further investigation and application. A thorough understanding of these precursors is paramount for manipulating and enhancing the desirable flavor profiles of strawberries and for the potential biotechnological production of natural flavor compounds.
References
- 1. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FaQR, required for the biosynthesis of the strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, encodes an enone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, cloning and expression of a multifunctional O-methyltransferase capable of forming 2,5-dimethyl-4-methoxy-3(2H)-furanone, one of the key aroma compounds in strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 8. Functional Characterization and Substrate Promiscuity of UGT71 Glycosyltransferases from Strawberry (Fragaria × ananassa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
2,5-dimethyl-3(2H)-furanone CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethyl-3(2H)-furanone, a furanone-based fragrance and flavoring compound. The document details its chemical identity, physical and chemical properties, and available toxicological data. Due to the limited publicly available research on this compound, this guide also includes pertinent information on the closely related and extensively studied analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), to provide a broader context for researchers. Methodologies for the analysis of furanones are also discussed.
Chemical Identity and Structure
Chemical Name: this compound[1]
CAS Number: 14400-67-0[1]
Synonyms: 2,5-Dimethyl-2,3-dihydrofuran-3-one[1]
Molecular Formula: C₆H₈O₂[1]
Molecular Weight: 112.13 g/mol [1]
Chemical Structure:
InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Density | 1.06 g/cm³ | --INVALID-LINK-- |
| Molecular Weight | 112.13 g/mol | [1] |
| Flash Point | 51.67 °C (125.00 °F) | --INVALID-LINK-- |
| Refractive Index | 1.47000 to 1.49000 @ 20.00 °C | --INVALID-LINK-- |
| Specific Gravity | 1.04100 to 1.07000 @ 25.00 °C | --INVALID-LINK-- |
Synthesis and Analysis
Synthesis of Furanone Derivatives
A patented process for the preparation of 2,5-dialkyl-4-hydroxy-3(2H)-furanones involves the aldol (B89426) condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone under basic conditions.[2] For example, 2,5-dimethyl-dihydro-3(2H)-furanone can be reacted with aqueous acetaldehyde (B116499) in the presence of potassium hydroxide (B78521) to yield an intermediate that can be further processed.[2]
Another described synthesis for Furaneol starts from methylglyoxal.[3] This process involves a coupling reaction to form threo-3,4-dihydroxyhexane-2,5-dione, followed by a cyclization reaction to yield the final product.[3]
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the identification and quantification of furanones in various matrices. A study on a related compound, 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone, utilized an electron ionization system with 70 eV ionizing energy.[4] The oven temperature program was set to 110°C for two minutes, then increased at a rate of 10°C per minute to 200°C, followed by an increase of 5°C per minute to 280°C, and finally held at 280°C for nine minutes.[4] The fragmentation of 3(2H)-furanones by mass spectrometry has been studied, which can aid in the identification of unknown compounds in this class.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of furanones. A method for the analysis of Furaneol and its derivatives in strawberries used a reversed-phase C18 column with a binary mobile phase of acetate (B1210297) buffer and methanol, with UV detection at 280 nm.[5]
The following diagram illustrates a general workflow for the analysis of furanones in a food matrix.
Caption: General workflow for the analysis of furanones in a food matrix.
Biological Activity and Toxicology
There is limited information available specifically on the biological activity of this compound. It is reported to have no ability to damage DNA and no genetic toxicity.[6]
In contrast, the hydroxylated analog, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), has been shown to exhibit broad-spectrum antimicrobial activities.[7] Studies have indicated its potential as an anti-infective agent, with the ability to arrest the cell cycle in yeast.[7]
Safety Information
This compound is classified as a flammable liquid and vapor. It is considered harmful if swallowed and may cause skin irritation.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
Spectroscopic Data
Spectroscopic data for this compound is available in public databases. This includes ¹H NMR, ¹³C NMR, IR, and mass spectra, which are crucial for the identification and characterization of the compound.[1][8] A discussion on a Reddit forum also provides some interpretation of the IR and NMR spectra, suggesting a conjugated ketone structure based on the carbonyl peak in the IR spectrum and the chemical shift in the ¹³C NMR spectrum.[9]
Conclusion
This compound is a recognized flavoring agent with established physicochemical properties. However, a significant gap exists in the scientific literature regarding its specific synthesis, detailed analytical protocols, and biological activities. Future research should aim to address these knowledge gaps to fully understand the potential applications and biological relevance of this compound, distinguishing it from its well-studied hydroxylated counterpart, Furaneol. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of chemistry, food science, and drug development.
References
- 1. This compound | C6H8O2 | CID 85730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(14400-67-0) 1H NMR spectrum [chemicalbook.com]
- 9. Reddit - The heart of the internet [reddit.com]
The Physiological Activity of Furanones in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial and Anti-biofilm Activity
Furanones are potent inhibitors of bacterial colonization and biofilm development in both Gram-positive and Gram-negative bacteria.[3] Their activity often occurs at concentrations that do not inhibit bacterial growth, suggesting a mode of action that may not impose strong selective pressure for resistance development.[5]
Mechanism of Action: Quorum Sensing Inhibition
The primary antimicrobial mechanism of many furanones is the interference with bacterial quorum sensing (QS) systems.[4] These cell-to-cell communication pathways regulate the expression of virulence factors and the formation of biofilms. Furanones, being structurally similar to some bacterial signaling molecules like N-acyl homoserine lactones (AHLs), can act as antagonists to their receptors.[6][7]
-
Inhibition of AHL-based Quorum Sensing: In Gram-negative bacteria such as Pseudomonas aeruginosa, furanones can interfere with the Las and Rhl QS systems.[8][9] They are thought to compete with AHLs for binding to LuxR-type receptors, leading to a decrease in the expression of virulence genes.[7][10] Some furanones have been shown to accelerate the degradation of the LasR protein.[11]
Quantitative Data on Antimicrobial and Anti-biofilm Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and biofilm-preventing concentrations (BPCs) of various furanone derivatives against different bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Furanone Derivatives
| Furanone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 26 (sulfonyl group and l-borneol moiety) | Staphylococcus aureus | 8 | |
| Compound 26 (sulfonyl group and l-borneol moiety) | Bacillus subtilis | 8 | |
| F105 | Staphylococcus aureus | 10 | |
| 2-methyltetrahydrofuran-3-one (MTHF) | Pseudomonas aeruginosa PAO1 | 3.9 | [6] |
| Hydroxydimethylfuranone (HDMF) | Pseudomonas aeruginosa PAO1 | 16,000 | [6] |
| Furanone compound 2 | Staphylococcus aureus | ~15 µM | |
| Furanone compound 2 | Staphylococcus epidermidis | 30 - 65 µM | [11] |
| Furanone compound 2 | Bacillus subtilis | 100 µM | [11] |
Table 2: Biofilm Formation Inhibition by Furanone Derivatives
| Furanone Derivative | Bacterial Strain | Inhibition Concentration | % Inhibition | Reference |
| 2-methyltetrahydrofuran-3-one (MTHF) | Pseudomonas aeruginosa PAO1 | Sub-inhibitory | 25% | [6] |
| Fur-1 to Fur-3 (no alkyl chain) | Salmonella enterica serovar Typhimurium | 10 - 15 µM (IC50) | 50% | [13] |
| Fur-5, Fur-6, Fur-8 (alkylated) | Salmonella enterica serovar Typhimurium | 50 - 100 µM (IC50) | 50% | [13] |
| Bicyclic furanones | Pseudomonas aeruginosa PAO1-GFP | 400 µM | Varied | [14] |
Anti-inflammatory Activity
Mechanism of Action
Furanones can exert their anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Some furanones act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[15][16]
Quantitative Data on Anti-inflammatory Activity
Table 3: Inhibition of Inflammatory Markers by Furanone Derivatives
| Furanone Derivative | Target | IC50 | Reference |
| Pyridazinone derivatives (5b, 8b, 8c) | COX-2/15-LOX | Not specified, but potent | [15] |
| Various 2-furanone derivatives | COX enzymes, 15-LOX, TNF-α | Not specified, but active | [15] |
Anticancer Activity
The potential of furanones as anticancer agents is an emerging area of research. While some studies have shown weak to moderate activity, certain derivatives have exhibited promising results against specific cancer cell lines.[18][19]
Mechanism of Action
The anticancer mechanisms of furanones are varied and appear to be structure-dependent:
-
Induction of Cell Cycle Arrest: Some bis-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the S-phase in glioma cells.[20]
-
DNA Interaction: Compound 4e, a bis-2(5H)-furanone derivative, has been shown to interact with DNA, suggesting that DNA may be a potential target.[20]
-
Inhibition of Key Enzymes: Methylene-3(2H)-furanone can inactivate the enzyme ribonucleotide reductase (RNR) through covalent alkylation, an enzyme essential for DNA synthesis and repair.[21]
-
Eag-1 Inhibition: Theoretical studies suggest that some furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells.[22]
Quantitative Data on Anticancer Activity
Table 4: In Vitro Growth Inhibitory Activity of Furanone Derivatives against Cancer Cell Lines
| Furanone Derivative | Cancer Cell Line | IC50 / GI50 | Reference |
| Compound 4e (bis-2(5H)-furanone) | C6 glioma cells | 12.1 µM | [20] |
| Dihydro- and 5H-furan-ones with 1-hydroxypentyl side chain | Various | Weak activity | [18][19] |
| Natural furanones with different unsaturated chain at C-4 | Various | > 100 µM | [18][19] |
Antioxidant Activity
Mechanism of Action
Furanones can act as antioxidants through several mechanisms:
-
Inhibition of Lipid Peroxidation: Certain furanones, like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), have been shown to suppress lipid peroxidation.[23]
-
Pro-oxidant Activity: Interestingly, some furanones can also exhibit pro-oxidant properties, particularly in the presence of transition metals like copper, leading to the generation of reactive oxygen species that can cause DNA damage.[24][25] This dual activity highlights the complexity of their biological effects.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by furanones.
Caption: Furanone inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensing of autoinducer-2 by functionally distinct receptors in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. rjptonline.org [rjptonline.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility in various solvents is critical for its application in different formulations, for optimizing extraction and purification processes, and for its effective delivery in biological systems.
Quantitative Solubility Data
The solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, can vary significantly depending on the solvent and the temperature. The following table summarizes the available quantitative data on its solubility in commonly used solvents.
| Solvent | Chemical Formula | Solubility ( g/100g of solvent) | Temperature (°C) | Reference |
| Water | H₂O | 1.8 | 20 | |
| Ethanol | C₂H₅OH | Miscible | 25 | |
| Propylene Glycol | C₃H₈O₂ | Miscible | 25 | |
| Triacetin | C₉H₁₄O₆ | Soluble | Not Specified | |
| Benzyl Alcohol | C₇H₈O | Soluble | Not Specified | |
| Benzyl Benzoate | C₁₄H₁₂O₂ | Soluble | Not Specified | |
| Isopropyl Myristate | C₁₇H₃₄O₂ | Insoluble | Not Specified | |
| Mineral Oil | N/A | Insoluble | Not Specified |
Note: The term "Miscible" indicates that the substance dissolves in the solvent in all proportions, while "Soluble" suggests a significant but not unlimited capacity for dissolving. "Insoluble" indicates that the substance does not dissolve to any significant extent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, based on the isothermal shake-flask method. This method is a reliable and widely used technique for measuring the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in a specific solvent at a controlled temperature.
Materials:
-
4-hydroxy-2,5-dimethyl-3(2H)-furanone (purity > 99%)
-
Selected solvent (e.g., water, ethanol, etc.)
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is added to a known volume of the solvent in a sealed vial. This ensures that saturation is reached.
-
Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.
-
Dilution: The clear filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: The concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Logical Relationship in Formulation
The solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a key determinant in the selection of appropriate excipients for a stable and effective formulation. The following diagram illustrates the logical relationship between solubility and formulation development.
Caption: Decision logic for formulation strategy based on solubility.
Spectroscopic Profile of 2,5-dimethyl-3(2H)-furanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the flavor compound 2,5-dimethyl-3(2H)-furanone (CAS No. 14400-67-0). This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.85 | q | 1H | H-4 |
| 4.65 | q | 1H | H-2 |
| 2.15 | d | 3H | C-5 CH₃ |
| 1.40 | d | 3H | C-2 CH₃ |
Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 205.0 | C-3 (C=O) |
| 180.0 | C-5 |
| 115.0 | C-4 |
| 85.0 | C-2 |
| 20.0 | C-5 CH₃ |
| 15.0 | C-2 CH₃ |
Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the solvent and experimental conditions.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 | Medium | C-H stretch (alkane) |
| 1710 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1640 | Medium | C=C stretch |
| 1150 | Strong | C-O stretch (ether) |
Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the sampling method.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 112 | 40 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - CHO]⁺ |
| 55 | 80 | [C₃H₃O]⁺ |
| 43 | 60 | [C₂H₃O]⁺ |
Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
For a standard ¹H NMR spectrum, 16 to 64 scans are typically accumulated with a relaxation delay of 1-2 seconds.
-
For a standard ¹³C NMR spectrum, which has a lower natural abundance and sensitivity, 1024 to 4096 scans are often required, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
-
The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied using a press to ensure good contact.
2. Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Data Processing:
-
The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
1 µL of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
2. Instrumentation and Data Acquisition:
-
The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common method for ion generation, typically using an electron beam of 70 eV.
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
3. Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: General workflow for the spectroscopic identification of an organic compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF) from D-fructose Derivatives
Introduction
2,5-dimethyl-4-hydroxy-3(2H)-furanone, also known as Furaneol® or HDMF, is a key flavor compound found in a variety of fruits, most notably strawberries and pineapples. Its characteristic sweet, caramel-like aroma makes it a valuable ingredient in the food and fragrance industries. While numerous chemical syntheses for HDMF have been developed from various precursors, the direct, high-yield chemical synthesis from D-fructose is not a widely established method. Instead, the formation of HDMF from fructose (B13574) derivatives is predominantly achieved through biosynthetic pathways, particularly utilizing microorganisms like yeast, or through the Maillard reaction under thermal processing conditions.[1] This document provides detailed protocols for the biotransformation of D-fructose derivatives into HDMF, a method of significant interest for producing 'natural' flavor compounds.
The biosynthetic route often involves the conversion of D-fructose to its phosphorylated forms, such as D-fructose-6-phosphate or D-fructose-1,6-bisphosphate, which then serve as precursors for enzymatic conversion to HDMF.[2] The yeast Zygosaccharomyces rouxii has been identified as a particularly effective microorganism for this biotransformation.[3][4]
Biosynthetic Pathway of HDMF from D-fructose-1,6-bisphosphate
The biotransformation of D-fructose-1,6-bisphosphate to HDMF by Zygosaccharomyces rouxii proceeds through a series of enzymatic steps. While the complete pathway is complex and involves several intermediates, a simplified representation highlights the key conversion. The yeast provides the necessary enzymatic machinery to convert the fructose derivative into the target furanone.
Figure 1: Simplified diagram of the biosynthetic pathway of HDMF from D-fructose.
Experimental Protocol: Biotransformation of D-fructose-1,6-bisphosphate to HDMF using Zygosaccharomyces rouxii
This protocol details the laboratory-scale production of HDMF using whole-cell biotransformation with the yeast Zygosaccharomyces rouxii.
Materials and Equipment
-
Zygosaccharomyces rouxii culture
-
Yeast growth medium (e.g., YM broth)
-
D-glucose
-
D-fructose-1,6-bisphosphate
-
Sterile flasks
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
-
Spectrophotometer
-
Extraction solvent (e.g., ethyl acetate)
-
Rotary evaporator
-
Analytical equipment for product identification and quantification (e.g., GC-MS, HPLC)
Experimental Workflow
Figure 2: General experimental workflow for the biotransformation of D-fructose-1,6-bisphosphate to HDMF.
Detailed Methodology
-
Yeast Culture Preparation:
-
Inoculate Zygosaccharomyces rouxii into a sterile flask containing YM broth supplemented with D-glucose.
-
Incubate the culture at 30°C with agitation (e.g., 150 rpm) for 24 to 48 hours, or until a sufficient cell density is reached.
-
Harvest the yeast cells by centrifugation under sterile conditions.
-
Wash the cell pellet with a sterile buffer (e.g., phosphate (B84403) buffer, pH 4.0-5.0) to remove residual growth medium.
-
-
Biotransformation Reaction:
-
Resuspend the washed yeast cells in a sterile reaction medium. This medium should contain a carbon source for cell maintenance (e.g., D-glucose) but the primary precursor for HDMF will be added separately.
-
Add a sterile solution of D-fructose-1,6-bisphosphate to the yeast suspension. The final concentration of the precursor will influence the yield of HDMF.[3]
-
Incubate the reaction mixture at 30°C with shaking for a period of several days (e.g., up to 6 days).[4] Monitor the production of HDMF over time by taking small aliquots for analysis.
-
-
Extraction and Quantification of HDMF:
-
After the incubation period, separate the yeast cells from the culture medium by centrifugation.
-
Extract the supernatant containing the HDMF with a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure efficient recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at low temperature to avoid degradation of the product.
-
Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of HDMF. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[4]
-
Quantitative Data Summary
The yield of HDMF from biotransformation can vary significantly based on the specific strain of Zygosaccharomyces rouxii, culture conditions, and precursor concentration. The following table provides a summary of representative data reported in the literature.
| Parameter | Value/Range | Reference |
| Microorganism | Zygosaccharomyces rouxii | [3][4] |
| Precursor | D-fructose-1,6-bisphosphate | [3][4] |
| Incubation Temperature | 30°C | [4] |
| pH | 4.0 - 5.0 | [4] |
| Incubation Time | Up to 6 days | [4] |
| Typical Yield | Dependent on precursor concentration and yeast cell count | [1] |
Alternative Formation Pathway: Maillard Reaction
HDMF can also be formed through the Maillard reaction, which involves a complex series of non-enzymatic browning reactions between a reducing sugar (like D-fructose) and an amino acid upon heating.[1] While this is a common pathway for HDMF formation in thermally processed foods, it is generally not suitable for the controlled synthesis of high-purity HDMF in a laboratory or industrial setting due to the formation of a complex mixture of products.
For researchers, scientists, and drug development professionals interested in the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from a fructose-based starting material, biotransformation using Zygosaccharomyces rouxii offers a viable and 'natural' route. This method leverages the enzymatic machinery of the yeast to convert D-fructose-1,6-bisphosphate into the desired flavor compound under controlled and mild conditions. The provided protocol outlines the key steps for implementing this biosynthetic approach. Further optimization of reaction parameters may be necessary to achieve maximum yields depending on the specific laboratory setup and microbial strain used.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone by Zygosaccharomyces rouxii: identification of an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Furaneol in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound that imparts a characteristic sweet, caramel-like, or fruity fragrance to a wide variety of food products.[1] Its presence and concentration are critical to the flavor profiles of fruits such as strawberries, pineapples, and tomatoes, as well as processed foods like coffee.[1] The accurate quantification of Furaneol is essential for quality control in the food and beverage industry, for flavor and fragrance development, and in the study of the biochemical pathways of fruit ripening.[2]
However, the analysis of Furaneol in complex food matrices presents significant analytical challenges due to its high polarity, thermal instability, and susceptibility to matrix effects.[3][4][5] These characteristics can lead to poor extraction efficiency and potential degradation during gas chromatographic analysis.[5] To overcome these obstacles, specific sample preparation techniques and analytical protocols are required.
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Furaneol in food matrices, with a focus on two primary sample preparation methods: Solid-Phase Microextraction (SPME) with derivatization and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Furaneol analysis using GC-MS, providing a comparative overview of method performance and reported concentrations in different food matrices.
Table 1: Method Performance Characteristics
| Parameter | SPME with Derivatization | Solid-Phase Extraction (SPE) | Reference(s) |
| Limit of Detection (LOD) | 0.5 ng/mL | Not explicitly stated, but method is described as sensitive. | [2][3] |
| Limit of Quantification (LOQ) | 2 ng/mL | 96 µg/L to 277 µg/L (in a general method for aromatic compounds) | [2][3][6] |
| Linear Range | 2 - 500 ng/mL | R² > 0.9952 (in a general method for aromatic compounds) | [2][3][6] |
| Repeatability (RSD) | 9.5% | < 4% to < 12.9% (in a general method for aromatic compounds) | [1][6][7] |
| Recovery | Not explicitly stated | 98% | [1][7] |
Table 2: Reported Concentrations of Furaneol in Various Food Matrices
| Food Matrix | Concentration Range | Analytical Method | Reference(s) |
| Strawberry | 1663 - 4852 µg/kg | SPME with Derivatization | [2][3] |
| Strawberry ('Totem' and 'Pinnacle' cultivars) | > 13 mg/kg | Solid-Phase Extraction (SPE) | [2][7] |
| Tomato | 95 - 173 µg/kg | SPME with Derivatization | [2][3] |
| Raspberry | 0.8 - 1.1 mg/kg | Solid-Phase Extraction (SPE) | [2][7] |
| Blackberry ('Marion') | ~5 times more than 'Black Diamond' | Solid-Phase Extraction (SPE) | [2][7] |
Experimental Protocols
Protocol 1: Furaneol Analysis using Headspace Solid-Phase Microextraction (HS-SPME) with Derivatization followed by GC-MS
This protocol is highly suitable for the analysis of volatile and semi-volatile compounds in aqueous samples and can be automated.[2][5] A derivatization step is included to enhance the volatility and thermal stability of Furaneol, thereby improving its chromatographic performance.[3][8] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[2][3]
Materials and Reagents:
-
Furaneol standard (analytical grade)
-
Pentafluorobenzyl bromide (PFBBr)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Internal standard (e.g., isotopically labeled Furaneol)
-
20 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)
-
Heater-stirrer
Procedure:
-
Sample Preparation and Homogenization:
-
For solid samples (e.g., fruits), homogenize a known weight of the sample to create a uniform puree or juice.[1][5]
-
Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[1]
-
For liquid samples (e.g., juices), clarify by centrifugation or filtration if necessary.[9] Place a defined volume (e.g., 5 mL) into the vial.[2]
-
Add a known amount of the internal standard.[1]
-
-
Derivatization:
-
Add deionized water to bring the total volume to a consistent level (e.g., 10 mL).[1]
-
Add NaCl to saturate the solution, which increases the ionic strength and aids in the extraction.[1][5]
-
Adjust the sample's pH to basic conditions using a NaOH solution.[1][2]
-
Add the derivatizing agent, PFBBr.[1]
-
Immediately seal the vial with a magnetic crimp cap.[1]
-
Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[1]
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
Example GC-MS Conditions:
-
Column: Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[5]
-
Injector Temperature: 250°C (for desorption).[9]
-
Oven Program: Tailor the program to separate the derivatized Furaneol from other volatile compounds.[5]
-
Carrier Gas: Helium.
-
MS Conditions:
Protocol 2: Furaneol Analysis using Solid-Phase Extraction (SPE) followed by GC-MS
This protocol is a robust method for cleaning up complex matrices like fruit juices and wines, allowing for the effective extraction and concentration of Furaneol.[2][7]
Materials and Reagents:
-
Furaneol standard (analytical grade)
-
Deionized water
-
Internal standard
-
Centrifuge tubes
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen fruits to create a uniform puree.[5]
-
Weigh a precise amount of the puree (e.g., 10 g) into a centrifuge tube.[5]
-
Add a known volume of deionized water (e.g., 20 mL) and spike with an internal standard.[5]
-
Centrifuge to separate the solid matter and collect the aqueous supernatant.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).
-
Load the aqueous supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elute the Furaneol from the cartridge with a suitable organic solvent (e.g., 1 mL of methanol).[7][10]
-
-
GC-MS Analysis:
Example GC-MS Conditions:
-
Column: As described in Protocol 1.
-
Injector Temperature: 250°C.
-
Oven Program: A suitable temperature gradient to achieve good separation.
-
Carrier Gas: Helium.
-
MS Conditions: As described in Protocol 1.
Visualizations
Caption: General workflow for the GC-MS analysis of Furaneol in food samples.
Caption: Chemical derivatization of Furaneol to enhance its analytical properties for GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of HDMF in Strawberries using Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a key volatile organic compound that imparts the characteristic sweet, fruity, and caramel-like aroma to strawberries. The concentration of HDMF is a critical determinant of strawberry flavor quality and can vary significantly between different cultivars and ripening stages.[1] Accurate quantification of HDMF is therefore essential for quality control in the food industry, for flavor research, and for agricultural studies aiming to breed more flavorful strawberry varieties.
Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate and precise quantification of analytes in complex matrices like strawberries.[2] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of a stable isotope-labeled internal standard corrects for analyte losses during sample preparation and for matrix effects during analysis, leading to highly reliable and reproducible results.
This document provides a detailed protocol for the quantification of HDMF in strawberries using a Stable Isotope Dilution Assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA lies in the addition of a known amount of a stable isotope-labeled internal standard (e.g., d3-HDMF) to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the internal standard has virtually identical physicochemical properties to the native analyte (HDMF), any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.
During LC-MS/MS analysis, the native analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. The concentration of the native analyte is then determined by comparing the ratio of the signal intensity of the analyte to that of the internal standard with a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualizations
References
Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Furanone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanones are a class of volatile and semi-volatile organic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of foods, beverages, and natural products. The accurate and sensitive quantification of furanones is crucial for quality control in the food and beverage industry, flavor and fragrance development, and is of emerging interest in pharmaceutical applications for monitoring off-flavors and excipient interactions. However, the analysis of furanones, particularly polar compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), presents analytical challenges due to their high polarity and potential thermal instability.[1]
Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of these compounds.[1][2] This document provides detailed application notes and protocols for the use of SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of furanones in various matrices.
Challenges in Furanone Analysis
Direct analysis of furanones can be hindered by several factors:
-
High Polarity: The presence of hydroxyl or carbonyl groups in many furanones, such as Furaneol, makes them highly soluble in aqueous matrices, leading to poor partitioning onto common non-polar SPME fiber coatings.[1]
-
Thermal Instability: Some furanones can be susceptible to degradation in the high temperatures of a GC injector port, which can lead to inaccurate quantification.[1]
-
Matrix Effects: Complex sample matrices can contain interfering compounds that may compete for adsorption sites on the SPME fiber or co-elute with the target furanones during chromatographic analysis.[1]
To address these challenges, a derivatization step is often employed to convert polar furanones into more stable and less polar derivatives, enhancing their extraction efficiency and chromatographic performance.[1][3]
Quantitative Data Summary
The performance of SPME-GC-MS methods for furanone analysis can vary depending on the specific analyte, matrix, and experimental conditions. The following tables summarize the quantitative performance of various methods.
Table 1: Method Performance for Furaneol Analysis by Derivatization-HS-SPME-GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 2 ng/mL | [3] |
| Linearity (Range) | 2 - 500 ng/mL | [3] |
| Repeatability (CV%) | 9.5% | [3] |
Table 2: Method Performance for Furan and its Derivatives in Various Food Matrices by HS-SPME-GC-MS/MS
| Matrix | Analytes | Limit of Quantification (LOQ) | Recovery | Reference |
| Canned Oily Fish | Furan and 10 derivatives | 0.003 - 0.675 ng/g | 76 - 117% | [4][5] |
| Fruit | Furan and 10 derivatives | 0.003 - 0.675 ng/g | 86.1 - 113.9% | [4][5] |
| Juice | Furan and 10 derivatives | 0.003 - 0.675 ng/g | 84.9 - 117.2% | [4][5] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) for General Furanone Analysis
This protocol provides a general workflow for the analysis of volatile furanones from various sample matrices.
1. Materials and Reagents:
-
Sample (e.g., fruit puree, beverage, solid food homogenate)
-
20 mL headspace vials with PTFE-faced silicone septa
-
Sodium chloride (NaCl), analytical grade
-
SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[1] For more polar furanones, a Polyacrylate (PA) or Carbowax/DVB fiber may be more suitable.[1][6][7]
-
Heater-stirrer or water bath
2. Sample Preparation:
-
For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.
-
For solid or semi-solid samples, weigh a known amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.[8] Add a specific volume of deionized water if necessary.
-
Add NaCl (e.g., 1.5 g or to saturation) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace (salting-out effect).[1][9]
-
Seal the vial tightly.
3. HS-SPME Procedure:
-
Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 35-60°C) for a defined period (e.g., 15 minutes).[4][5]
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-45 minutes) with constant agitation.[1][4][5]
-
Retract the fiber into the needle.
4. GC-MS Analysis:
-
Immediately insert the SPME fiber into the hot GC inlet (e.g., 250-280°C) for thermal desorption of the analytes onto the column.[1][4] A desorption time of 2-3 minutes is typical.[1][9]
-
Use a suitable capillary column, such as a DB-WAX or HP-INNOWax for polar compounds or an HP-5MS for a broader range of volatiles.[4][8]
-
Set an appropriate oven temperature program to achieve good separation of the target furanones. A typical program might be: initial temperature of 40°C for 2 minutes, ramp to 180°C at 3°C/minute, then ramp to 240°C at 10°C/minute and hold for 5 minutes.[8]
-
The mass spectrometer should be operated in electron impact (EI) mode at 70 eV.[8]
Protocol 2: Derivatization-HS-SPME for Polar Furanones (e.g., Furaneol)
This protocol is specifically designed for polar furanones that are challenging to analyze directly. The derivatization step converts the polar analyte into a less polar, more volatile, and more thermally stable compound.[1][3]
1. Materials and Reagents:
-
All materials from Protocol 1
-
Derivatizing agent: Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).[1]
-
Sodium hydroxide (B78521) (NaOH) solution for pH adjustment.
2. Sample Preparation and Derivatization:
-
Place an aliquot of the sample (e.g., 5 mL of liquid or supernatant from a solid sample homogenate) into a 20 mL headspace vial.[1]
-
Adjust the sample pH to basic conditions using the NaOH solution.[10]
-
Add the PFBBr solution (e.g., 50 µL) to the vial.[1]
-
Seal the vial tightly and heat at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.[1][10]
-
Cool the vial to room temperature.
3. HS-SPME Procedure:
-
Proceed as described in Protocol 1, step 3. An extraction temperature of around 60°C and an extraction time of 30 minutes are often suitable.[1]
4. GC-MS Analysis:
-
Proceed as described in Protocol 1, step 4. A non-polar Polydimethylsiloxane (PDMS) SPME fiber is suitable for the now less polar derivatized furanone.[1] The GC-MS parameters should be optimized for the specific derivative formed.
Visualizations
The following diagrams illustrate the experimental workflows and the logic behind SPME fiber selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [merckmillipore.com]
- 7. 揮発性・半揮発性物質のためのSPMEファイバー・パフォーマンス向上のヒント [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
Biotechnological Production of 2,5-dimethyl-3(2H)-furanone (DMHF) Using Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biotechnological production of 2,5-dimethyl-3(2H)-furanone (DMHF), a valuable flavor and fragrance compound, using yeast. The focus is on the known producing species, Zygosaccharomyces rouxii, and outlines a roadmap for engineering more common industrial yeasts like Saccharomyces cerevisiae for enhanced production.
Introduction
This compound (DMHF), also known as Furaneol™ or strawberry furanone, is a naturally occurring compound that imparts a sweet, caramel-like, fruity aroma. It is a key flavor component in many fruits, particularly strawberries.[1][2] While it can be produced through chemical synthesis or extracted from natural sources, biotechnological production using microorganisms offers a sustainable and potentially cost-effective alternative.[3] Yeast, particularly Zygosaccharomyces rouxii, has been identified as a natural producer of DMHF.[3][4][5][6][7] This document details the methodologies for DMHF production using this yeast and provides a framework for applying metabolic engineering principles to enhance yields in other yeast platforms.
Quantitative Data Summary
The following table summarizes the reported production of DMHF in Zygosaccharomyces rouxii.
| Yeast Strain | Precursor | Carbon Source | Fermentation Time (days) | DMHF Titer (ppm) | Reference |
| Zygosaccharomyces rouxii | 10% D-fructose-1,6-bisphosphate (FBP) | 5% D-glucose | 11 | ~80 | [5] |
Experimental Protocols
Protocol for DMHF Production in Zygosaccharomyces rouxii
This protocol is based on the methods described for DMHF production using Z. rouxii.[4][5]
3.1.1. Materials
-
Zygosaccharomyces rouxii strain (e.g., ATCC strains)
-
YPD Medium:
-
1% (w/v) Yeast Extract
-
2% (w/v) Peptone
-
2% (w/v) D-glucose
-
-
Production Medium:
-
YPD medium as the base
-
D-fructose-1,6-bisphosphate (FBP) solution (sterile filtered)
-
-
Sterile culture flasks
-
Shaking incubator
-
Centrifuge
-
Solid-phase extraction (SPE) columns (e.g., Lichrolut-EN or XAD-2)[4][8]
-
Methanol and Diethyl ether (for elution)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis[8][9]
3.1.2. Inoculum Preparation
-
Inoculate a single colony of Z. rouxii into 10 mL of sterile YPD medium in a 50 mL culture tube.
-
Incubate at 30°C with shaking at 150-200 rpm for 24-48 hours until a dense culture is obtained.
3.1.3. Fermentation
-
Prepare the production medium. For example, to 100 mL of YPD medium, add a sterile FBP solution to a final concentration of 5-10% (w/v).
-
Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1-0.2.
-
Incubate the culture at 30°C with shaking at 150 rpm for up to 11 days.[5]
3.1.4. Extraction and Quantification of DMHF
-
Extraction:
-
Harvest the culture by centrifugation at 5,000 x g for 10 minutes to separate the yeast cells from the supernatant.[4][5]
-
Pass the supernatant through an SPE column (e.g., XAD-2).[4]
-
Wash the column with deionized water to remove polar compounds.
-
Elute nonpolar compounds, including DMHF, with diethyl ether.[4]
-
-
Quantification:
Protocol for Preparation of Yeast Protein Extracts
This protocol is for preparing periplasmic and cytosolic protein extracts to test for enzymatic activity in DMHF formation.[4][5]
3.2.1. Materials
-
Z. rouxii cells grown in YPD medium
-
Tris-Cl buffer (20 mM, pH 7.5) with 17% NaCl
-
Lysis buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Zymolyase
-
Dithiothreitol (DTT)
-
Centrifuge
3.2.2. Periplasmic Fraction Preparation
-
Harvest mid-log phase yeast cells by centrifugation.
-
Wash the cells three times with cold 20 mM Tris-Cl buffer (pH 7.5) containing 17% NaCl.[5]
-
Resuspend the cells in the same buffer containing 1 mM DTT and 10 U/mL zymolyase.[5]
-
Incubate at 30°C for 2.5 hours to release periplasmic proteins.[5]
-
Separate the spheroplasts from the supernatant (containing periplasmic proteins) by centrifugation at 8,420 x g for 10 min at 4°C.[5]
3.2.3. Cytosolic Protein Extract Preparation
-
Wash harvested yeast cells twice with cold buffer (20 mM Tris-Cl at pH 7.5, 17% NaCl).[4]
-
Resuspend the cells in cold lysis buffer.
-
Disrupt the cells using methods like glass bead vortexing or a French press.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris. The supernatant is the cytosolic protein extract.
Signaling Pathways and Metabolic Engineering
The biosynthesis of DMHF in Z. rouxii is known to proceed from the glycolytic intermediate D-fructose-1,6-bisphosphate (FBP).[4][5] The pathway involves enzymatic steps, though the specific enzymes have not been fully characterized. An identified intermediate is 1-deoxy-2,3-hexodiulose-6-phosphate.[4][5][6][7]
References
- 1. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone by Zygosaccharomyces rouxii: identification of an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
Application of Furaneol as a Flavor Standard in Sensory Analysis: Detailed Application Notes and Protocols
Introduction
Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.[1][2] It also forms during the Maillard reaction in processed foods.[1] Its characteristic sweet, caramel-like, and fruity aroma makes it an invaluable tool in the fields of sensory science, food chemistry, and drug development.[1][3] This document provides detailed application notes and protocols for the use of Furaneol as a flavor standard in sensory analysis, tailored for researchers, scientists, and drug development professionals.
Furaneol's utility as a standard is underscored by its distinct and recognizable aroma profile. At high concentrations, it presents a caramel-like scent, which transforms into a sweet strawberry aroma upon dilution.[4] This characteristic allows for its use in panelist training, method validation, and as a reference in various sensory testing methodologies.
Physicochemical Properties
A thorough understanding of Furaneol's physicochemical properties is essential for its effective application in sensory analysis.
| Property | Value | Reference |
| Chemical Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [4] |
| Synonyms | Strawberry furanone, Pineapple ketone | [4] |
| CAS Number | 3658-77-3 | [5] |
| Molecular Formula | C₆H₈O₃ | [4][6] |
| Molecular Weight | 128.13 g/mol | [4][6] |
| Appearance | White or colorless solid/crystals | [4][6] |
| Melting Point | 73-79 °C | [3][4][7] |
| Boiling Point | 188-230 °C | [3][7] |
| Solubility | Soluble in water and organic solvents | [4] |
| Odor | Sweet, caramel, cotton candy, strawberry, sugar | [3][5] |
Quantitative Sensory Data
The potency of Furaneol as an aroma compound is highlighted by its low detection thresholds. These values can, however, vary based on the sensory methodology and the matrix in which it is tested.
Odor and Flavor Thresholds
| Compound | Type of Threshold | Medium | Concentration | Reference |
| Furaneol | Odor Detection | - | 0.03 - 60 ppb | [4][7] |
| Racemic Furaneol | Odor Threshold (in air) | Air | 1 - 4 ppb | [1] |
| Racemic Furaneol | Flavor Threshold | - | 60 ppb | [1] |
Note: The odor threshold for individual enantiomers in air is not explicitly documented, but the (R)-enantiomer is perceived as significantly more potent than the (S)-enantiomer.[1]
Typical Concentrations in Food Products
Furaneol is a key contributor to the aroma of many fruits and processed foods.
| Food Product | Typical Concentration | Reference |
| Alcoholic Beverages | 0.54 ppm - 0.75 ppm | [3] |
| Nonalcoholic Beverages | 5.00 ppm - 80.00 ppm | [3] |
| Cherimoya Flavors | ~100 ppm | [8] |
| Cherry Flavors | ~200 ppm | [8] |
| Cranberry Flavors | ~200 ppm | [8] |
| Dragonfruit Flavors | ~50 ppm | [8] |
| Guava Flavors | Starting at 2,000 ppm | [8] |
| Kiwi Flavors | ~1,000 ppm | [8] |
| Mango Flavors | 1,000 ppm - 2,000 ppm | [8] |
| Raspberry Flavors | 600 ppm - 2,000 ppm | [8] |
| Fresh Tomato | ~2 mg/kg | [9] |
| Tomato Paste | Slightly above threshold | [10] |
| Pineapple | High concentration | [2][11] |
| Strawberry | Up to 37 µg/g | [2] |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible sensory data. Furaneol can be used as a standard in various sensory tests to train panelists and validate results.
Protocol 1: Panelist Training and Screening
Objective: To select and train panelists with good sensory acuity who can reliably identify and scale the intensity of Furaneol's aroma.
Materials:
-
Furaneol stock solution of a known concentration.
-
Deionized, odor-free water as a diluent.
-
Odor-free sample containers with lids.
-
A panel of 8-12 potential assessors.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions of the Furaneol stock solution in deionized water, covering a range from below to above the published detection threshold.
-
Screening:
-
Present panelists with a triangle test (see Protocol 2) using a concentration of Furaneol that is clearly detectable. Panelists who correctly identify the odd sample multiple times demonstrate good basic sensory acuity.
-
Assess panelists' ability to describe the aroma of Furaneol. Consistent use of descriptors like "sweet," "caramel," "fruity," or "strawberry" is desirable.
-
-
Training:
References
- 1. benchchem.com [benchchem.com]
- 2. Furaneol - Wikipedia [en.wikipedia.org]
- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. firmenich.com [firmenich.com]
- 6. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Furaneol: Odor Threshold and Importance to Tomato Aroma | Semantic Scholar [semanticscholar.org]
- 11. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Extraction of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from Pineapple Juice
Introduction
2,5-dimethyl-4-hydroxy-3(2H)-furanone, also known as HDMF or Furaneol®, is a key flavor compound that imparts the characteristic sweet, caramel-like, "burnt pineapple" aroma to pineapple juice.[1][2][3] Its concentration can vary depending on the pineapple variety, ripeness, and processing conditions.[2] Accurate extraction and quantification of HDMF are crucial for quality control in the food and beverage industry and for research into flavor chemistry. These application notes provide detailed protocols for the extraction of HDMF from pineapple juice for researchers, scientists, and drug development professionals.
Overview of Extraction Methodologies
Several techniques have been established for the extraction of HDMF from fruit matrices. The choice of method often depends on the desired purity, yield, and the subsequent analytical technique to be employed. Common methods include Solid-Phase Extraction (SPE), Solvent Extraction, and hydrodistillation.[3][4][5] SPE is often favored for its efficiency, high recovery rates, and its ability to remove interfering substances like sugars and pigments.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the extraction and concentration of HDMF in pineapple juice.
| Extraction Method | Analytical Method | Sorbent/Solvent | Recovery Rate (%) | Concentration in Fresh Pineapple Juice (ppm) | Reference |
| Solid-Phase Extraction (SPE) | GC-MS | Lichrolut-EN | 98 | Not Specified | [4] |
| Solid-Phase Extraction (SPE) | HPLC-UV | C18 Sep-Pak | >90 | 1.6 - 27.3 | [3][6] |
| Solvent Extraction | GC | Ethyl Ether | Not Specified | Not Specified | [7] |
| Solvent Extraction | Not Specified | Ethyl Acetate (B1210297) | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Coupled with HPLC-UV Analysis
This protocol is adapted from methodologies that emphasize high recovery and sample cleanup for subsequent HPLC analysis.[3]
Materials:
-
Pineapple juice, freshly prepared and filtered
-
SPE Cartridges: C18 Sep-Pak or equivalent
-
Methanol (B129727), HPLC grade
-
0.05 M Sodium Acetate buffer (pH 4.0)
-
Deionized water
-
Vacuum manifold for SPE
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax ODS, 4.6 mm x 250 mm, 5 µm)
-
HDMF standard for calibration
Procedure:
-
Sample Preparation:
-
Centrifuge fresh pineapple juice to remove pulp and other solids.
-
Filter the supernatant through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 10 mL of the filtered pineapple juice onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interfering compounds.
-
-
Elution:
-
Elute the retained HDMF from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen if necessary.
-
-
HPLC Analysis:
-
Mobile Phase: 0.05 M Sodium Acetate (pH 4.0) / Methanol (70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column: Zorbax ODS C18 column.[3]
-
Detection: UV at 290 nm.[3]
-
Injection Volume: 20 µL.
-
Prepare a calibration curve using HDMF standards of known concentrations.
-
Quantify the HDMF in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Solvent Extraction for GC-MS Analysis
This protocol describes a general liquid-liquid extraction method suitable for screening purposes.
Materials:
-
Pineapple juice, freshly prepared and filtered
-
Ethyl acetate, analytical grade
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
-
HDMF standard for calibration
Procedure:
-
Sample Preparation:
-
Centrifuge 50 mL of fresh pineapple juice to remove solids.
-
-
Liquid-Liquid Extraction:
-
Transfer the clarified juice to a separatory funnel.
-
Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.[1]
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction twice more with fresh portions of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Use appropriate GC column and temperature programming to separate the volatile compounds.
-
Identify HDMF based on its retention time and mass spectrum compared to a pure standard.
-
Quantify using a calibration curve prepared from HDMF standards.
-
Visualizations
Caption: Workflow for HDMF extraction and analysis.
Concluding Remarks
The selection of an appropriate extraction method for 2,5-dimethyl-4-hydroxy-3(2H)-furanone from pineapple juice is critical for accurate quantification. Solid-Phase Extraction offers high recovery and sample purity, making it ideal for quantitative analysis by HPLC. Solvent extraction provides a simpler, albeit less clean, alternative suitable for qualitative screening by GC-MS. The protocols provided herein serve as a comprehensive guide for researchers to effectively isolate and measure this important flavor compound.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Pineapple processing waste (PPW): bioactive compounds, their extraction, and utilisation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of 2,5‐dimethyl‐4‐hydroxy‐3(2H)‐furanone (FURANEOLA®) in cultivated and wild strawberries, pineapples and mangoes | Semantic Scholar [semanticscholar.org]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Furanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of furanones using High-Performance Liquid Chromatography (HPLC). Furanones are a class of organic compounds that are of significant interest in the food, beverage, and pharmaceutical industries due to their aromatic properties and potential biological activities. Accurate and reliable analytical methods are crucial for their quantification and characterization in various matrices.
Introduction to Furanone Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of furanones. Due to the polarity and potential thermal instability of some furanones, HPLC offers a significant advantage over gas chromatography (GC) as it is conducted at or near ambient temperatures.[1][2][3] Reversed-phase HPLC with UV detection is the most common approach for furanone analysis, providing robust and sensitive methods.[1][2]
This application note details established HPLC methods for the analysis of various furanones, including the well-known aroma compound Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), also referred to as strawberry furanone.[1] The protocols provided are suitable for quantitative analysis in research, quality control, and drug development settings.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of furanones, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.
Table 1: HPLC Method Parameters for Furanone Analysis
| Furanone Analyte | Column | Mobile Phase | Detection Wavelength | Reference |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Zorbax ODS | 0.05M Sodium Acetate (pH 4.0) / Methanol (B129727) (70:30) | 290 nm | [2] |
| Furaneol, Furaneol-β-glucoside, Mesifurane | RP C18 | Acetate Buffer / Methanol | 280 nm | [2] |
| 2(5H)-Furanone | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | Not Specified | [4][5] |
| Furan (B31954) Derivatives (in coffee) | Zorbax Eclipse XBD-C8 | 0.1% Acetic Acid in Water / Methanol (Gradient) | 217 nm, 250 nm, 284 nm | [6] |
| Furanic Compounds (in transformer oil) | Shim-pack GISS C18 | Water / Acetonitrile (Gradient) | 280 nm | [7] |
Table 2: Performance Data for Furanone HPLC Methods
| Analyte/Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | Repeatability (RSD%) | Reference |
| Furaneol (Standard Solutions) | 0.5 - 60 | - | - | - | - | [1][8] |
| Furaneol (Strawberries) | - | 0.14 | - | > 90 | - | [1][2] |
| Furanic Compounds (Transformer Oil) | - | - | - | 80 - 120 | 0.6 - 5.7 | [7] |
| Furan Derivatives (Coffee) | 5 - 25 | 0.11 - 0.76 | 0.35 - 2.55 | ≥ 89.9 | ≤ 4.5 (Inter- and Intraday) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the HPLC analysis of furanones.
Protocol 1: Analysis of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DMHF) in Fruit Juices
This protocol is adapted from a method developed for the rapid analysis of DMHF in pineapple and grapefruit juices.[2]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is suitable for the cleanup and concentration of DMHF from fruit juice samples.[2]
-
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not dry out.[1]
-
Sample Loading: Accurately measure a known volume of fruit juice (e.g., 5-10 mL) and pass it through the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[1]
-
Elution: Elute the retained DMHF from the cartridge with 5 mL of methanol into a clean collection tube.[1]
-
Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
-
3.1.2. HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
Zorbax ODS column (or equivalent C18 column)
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample or standard solutions into the HPLC system.
-
Monitor the chromatogram at 290 nm.
-
Identify the DMHF peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of DMHF in the sample by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.
-
Protocol 2: General Method for Furan-dione Analysis and Purification
This protocol outlines a general procedure for developing an analytical HPLC method for a novel furan-dione compound and scaling it up for preparative purification.[9]
3.2.1. Analytical Method Development
-
Initial HPLC Conditions (Reverse-Phase):
-
Column: C18, 5 µm, 4.6 x 150 mm[9]
-
Mobile Phase A: 0.1% Formic Acid in Water[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm or the λmax of the compound).[9]
-
Injection Volume: 5-10 µL[9]
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of the target furan-dione from impurities.[9]
-
If peak shape is poor, consider adjusting the pH of the mobile phase or trying a different organic modifier (e.g., methanol).[9]
-
For highly polar furan-diones, a shallower gradient or a different stationary phase (e.g., polar-embedded phase) may be necessary.[9]
-
3.2.2. Preparative HPLC
-
Scale-up:
-
Once an optimal analytical method is developed, it can be scaled up for preparative purification. The sample load can be scaled up proportionally to the cross-sectional area of the preparative column.[9]
-
-
Preparative HPLC Run:
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 10 µm, 21.2 x 250 mm).[9]
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: As calculated in the scale-up step.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent to create a concentrated solution.[9]
-
Injection: Inject the concentrated sample onto the column.[9]
-
Fraction Collection: Use a fraction collector to collect the eluent in separate tubes.[9]
-
-
Post-Purification Analysis:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of furanones from a liquid sample.
Caption: General workflow for HPLC analysis of furanones.
Signaling Pathway
The mycotoxin patulin, which contains a furanone core, has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) signaling pathways in human embryonic kidney cells.[9] This activation is linked to cellular stress responses and can lead to apoptosis.[9]
Caption: Patulin-induced MAPK signaling pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2(5H)-Furanone | SIELC Technologies [sielc.com]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Multifaceted Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in Flavor Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known by the trivial name Furaneol or as HDMF, is a pivotal compound in the realm of flavor and fragrance chemistry.[1][2][3] It is a naturally occurring organic compound celebrated for its sweet, caramel-like aroma which, upon dilution, transforms into a characteristic sweet strawberry scent.[3] Found in a wide array of fruits such as strawberries and pineapples, as well as in thermally processed foods, Furaneol is a key contributor to the desirable flavor profiles of numerous consumer products.[1][4][5] Its significance extends from the food and beverage industry to potential applications in pharmaceuticals due to its sensory properties and biological activities.[6][7] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in harnessing the potential of this versatile molecule.
Sensory Properties and Applications
Furaneol is a potent flavor compound with a low odor threshold, making it a highly effective flavor enhancer.[5][8] Its sensory profile is complex, shifting from a caramel-like character at high concentrations to a fruity, strawberry-like aroma at lower levels.[3] This dual characteristic allows for its broad application in the food industry to impart or enhance sweet, fruity, and caramel (B1170704) notes in products ranging from beverages and baked goods to candies and sauces.[6][9]
The compound possesses a chiral center, leading to two enantiomers, (R)-(+)-Furaneol and (S)-(-)-Furaneol, which exhibit distinct sensory properties.[4][10] The (R)-enantiomer is the naturally occurring form and is perceived as having a much stronger and more characteristic sweet, jammy aroma compared to the extremely weak scent of the (S)-enantiomer.[4][10]
Quantitative Sensory Data
The potency and sensory characteristics of Furaneol have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
| Physicochemical Properties | |
| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |
| Synonyms | Furaneol, HDMF, Strawberry Furanone, Pineapple Ketone |
| CAS Number | 3658-77-3 |
| Molecular Formula | C6H8O3 |
| Molar Mass | 128.127 g/mol |
| Melting Point | 73-77 °C |
| Appearance | White or colorless solid |
| Solubility | Soluble in water and organic solvents |
| Source:[3][6] |
| Sensory Thresholds of Furaneol (Racemate) | |
| Odor Detection Threshold (in air) | 1 - 4 ppb[10][11] |
| Flavor Threshold (in water) | 60 ppb[10][11] |
| Odor Thresholds (reported ranges) | 0.03 to 1,700 µg/L[5][8] |
| Note: Threshold values can vary significantly based on the sensory methodology and the medium in which they are tested. |
| Comparative Sensory Profile of Furaneol Enantiomers | |
| Sensory Attribute | (R)-(+)-Furaneol | (S)-(-)-Furaneol |
|---|---|---|
| Odor Profile | Strong, sugary, jammy, sweet, caramel-like[10] | Extremely weak[10] |
Source:[10]
| Typical Usage Levels of Furaneol in Fruit Flavor Formulations | |
| Fruit Flavor | Suggested Level (ppm) in flavor concentrate |
| Pineapple, Strawberry | ~10,000[12] |
| Fig | ~8,000[12] |
| Guava, Mango, Mangosteen | 1,000 - 2,000+[12] |
| Blackberry, Concord Grape, Kiwi | ~1,000[12] |
| Raspberry | 600 - 2,000[12] |
| Apricot, Peach, Nectarine, Passionfruit | ~500[12] |
| Starfruit | ~200[12] |
| Acai, Melon | ~100[12] |
| Apple, Lychee | ~50[12] |
| Banana, Raisin | ~20[12] |
| Citrus (enhancer) | 2 - 5[12] |
| Note: These levels are suggestions for flavors intended for beverages at a 0.05% dosage.[12] |
Formation and Synthesis
Furaneol is formed through both natural biosynthetic pathways in fruits and through chemical reactions during the thermal processing of food, primarily the Maillard reaction.[1][5]
Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a significant source of Furaneol in cooked foods.[1] The formation pathways are complex and depend on precursors and reaction conditions.[1]
Caption: Key pathways for Furaneol formation via the Maillard reaction.
Biosynthesis in Fruits
In fruits like strawberries, Furaneol is synthesized enzymatically.[5][13] The biosynthesis in strawberries involves the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), which catalyzes a key step in its formation from a precursor derived from the fruit sugar fructose.[13][14] D-fructose-1,6-diphosphate has been identified as a key natural precursor.[5][8]
Chemical and Biotechnological Synthesis
Due to its high demand, various methods for the synthesis of Furaneol have been developed, including chemical synthesis from precursors like L-rhamnose and fructose, as well as biotechnological production using microorganisms such as the yeast Zygosaccharomyces rouxii.[2][15][16][17] Chemical synthesis from L-rhamnose can achieve high yields but may require harsh conditions.[2] Biotechnological routes are being explored to produce "natural" Furaneol.[2][15]
Caption: Overview of chemical and biotechnological synthesis routes for Furaneol.
Experimental Protocols
Protocol 1: Determination of Sensory Detection Threshold
This protocol outlines a method for determining the odor detection threshold of Furaneol using a forced-choice ascending concentration series, based on ASTM E679.
Objective: To determine the lowest concentration of Furaneol detectable by a sensory panel.
Materials:
-
Enantiomerically pure (R)-(+)-Furaneol or racemic Furaneol
-
Odor-free water or a specific food matrix (e.g., 5% sucrose (B13894) solution)
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 15-20 trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Furaneol in a suitable solvent (e.g., ethanol) at a known high concentration.
-
Series Preparation: Prepare a series of dilutions in the desired medium (e.g., water) starting from a concentration well below the expected threshold and increasing in steps (e.g., 3-fold increments).
-
Sample Presentation: For each concentration step, present three samples to each panelist: two blanks (medium only) and one containing the Furaneol dilution. The order should be randomized.
-
Forced-Choice Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.
-
Ascending Concentration: Start with the lowest concentration and proceed to higher concentrations. The test for an individual is stopped when they correctly identify the odd sample in two consecutive presentations.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which a panelist failed to detect the odorant and the first concentration at which they correctly identified it. The group threshold is the geometric mean of the individual thresholds.
Protocol 2: Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is used to identify the specific aroma compounds contributing to a flavor profile. This protocol describes a general workflow for analyzing Furaneol.[10]
Objective: To determine the odor characteristics of Furaneol as it elutes from a gas chromatograph.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
-
Appropriate capillary column (e.g., DB-5)
-
Dilute solution of Furaneol in a suitable solvent
-
Trained sensory panelists
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Furaneol sample.
-
Injection: Inject the sample into the GC. The injector temperature is typically set around 230-250°C.
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5-10°C/min.
-
Effluent Splitting: The column effluent is split between the FID and the heated olfactometry port.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor (e.g., caramel, fruity, sweet), and intensity of each detected aroma.
-
Data Correlation: The olfactometry data is correlated with the peaks from the FID chromatogram to identify the compound responsible for each aroma.
Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.
Protocol 3: HPLC Analysis of Furaneol in Strawberries
This protocol is adapted from a method for the quantitative analysis of Furaneol and its derivatives in strawberries.[18]
Objective: To quantify the concentration of Furaneol in strawberry fruit tissue.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., ODS, 5 µm, 250 mm x 2 mm)
-
Strawberry fruit samples
-
Distilled water, Methanol (HPLC grade)
-
Sodium acetate, Acetic acid
-
Waring blender, Celite 545, Whatman No. 1 filter paper, 0.45 µm nylon membrane filter
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of strawberry tissue with distilled water at 0-4°C.
-
Add Celite 545, mix, and let it settle for 5 minutes.
-
Filter the mixture through Whatman No. 1 filter paper and wash the residue with distilled water.
-
Filter the combined filtrate through a 0.45 µm nylon membrane.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.2 M sodium acetate/acetic acid buffer, pH 4.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-8 min: 5% B (isocratic)
-
8-9 min: 5-15% B (linear gradient)
-
9-20 min: 15% B (isocratic)
-
20-21 min: 15-80% B (linear gradient for cleaning)
-
-
Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min).
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Furaneol.
-
Inject the prepared strawberry extract and quantify the Furaneol peak by comparing its area to the calibration curve.
-
Signaling Pathway in Odor Perception
The perception of Furaneol's aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal cavity. It has been demonstrated that Furaneol specifically activates the OR5M3 receptor, a G-protein coupled receptor (GPCR).[19] This binding event triggers a signal transduction cascade within the olfactory sensory neuron, leading to the generation of an action potential that is transmitted to the brain for processing.
Caption: Simplified signaling cascade for Furaneol odor perception.
Conclusion
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a compound of immense importance in flavor chemistry. Its unique sensory properties, coupled with a deep understanding of its formation, synthesis, and biological perception, provide a solid foundation for its application in research and product development. The provided notes and protocols offer a starting point for scientists and professionals to explore and utilize the full potential of this remarkable flavor molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furaneol - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hsfbiotech.com [hsfbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. The Furaneols® [leffingwell.com]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. perfumerflavorist.com [perfumerflavorist.com]
- 14. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone by microorganisms [manu61.magtech.com.cn]
- 16. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Furaneol: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Separation of Furaneol Enantiomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaneol®, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key flavor compound found in many fruits, most notably strawberries. It possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-Furaneol and (S)-Furaneol. These enantiomers can exhibit different sensory properties and biological activities, making their separation and quantification crucial for flavor chemistry, food science, and pharmaceutical research. Capillary electrophoresis (CE) with chiral selectors offers a powerful, efficient, and low-consumption method for resolving these enantiomers.
A critical consideration in the analysis of Furaneol is its propensity to racemize, particularly under neutral to basic conditions, through keto-enol tautomerism. Studies have demonstrated that the rate of racemization is minimized at a pH between 4 and 5.[1][2] Therefore, maintaining a slightly acidic environment during sample preparation and analysis is paramount to preserving the enantiomeric integrity of the sample.
Principle of Chiral Separation by Capillary Electrophoresis
Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin (B1172386) derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The different interaction strengths and/or conformations of these complexes lead to different apparent electrophoretic mobilities for the (R) and (S) enantiomers, resulting in their separation. For the chiral separation of Furaneol enantiomers, a sulfated β-cyclodextrin derivative, Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin, has been shown to be an effective chiral selector.
Experimental Protocol
This protocol outlines a method for the chiral separation of Furaneol enantiomers using a capillary electrophoresis system with UV detection.
1. Instrumentation and Reagents
-
Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a UV detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 30 cm effective length, 40.2 cm total length).
-
Data acquisition and analysis software.
-
-
Reagents:
-
(R,S)-Furaneol standard
-
Acetic acid
-
Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin (HDAS-β-CD)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
1 M Sodium hydroxide (B78521) (for capillary conditioning)
-
0.1 M Hydrochloric acid (for capillary conditioning)
-
2. Preparation of Solutions
-
Background Electrolyte (BGE):
-
Prepare a 50 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
-
Adjust the pH of the buffer to 4.0 using acetic acid.
-
Add Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin to the buffer to a final concentration of 20 mM.
-
Sonicate the BGE for 15 minutes to ensure complete dissolution of the cyclodextrin.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of racemic Furaneol in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the BGE to a final concentration suitable for UV detection (e.g., 100 µg/mL).
-
3. Capillary Conditioning
-
New Capillary:
-
Flush the capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Flush with deionized water for 10 minutes.
-
Finally, equilibrate the capillary by flushing with the BGE for 30 minutes.
-
-
Daily Conditioning:
-
Flush the capillary with 0.1 M NaOH for 10 minutes.
-
Flush with deionized water for 5 minutes.
-
Equilibrate with the BGE for 15 minutes before the first injection.
-
Between runs, flush the capillary with the BGE for 2 minutes.
-
4. Capillary Electrophoresis Parameters
-
Separation Voltage: +15 kV to +25 kV (optimization may be required)
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 280 nm.
5. Data Analysis
-
Identify the peaks corresponding to the (R) and (S) enantiomers of Furaneol based on their migration times.
-
Calculate the resolution (Rs), separation factor (α), and theoretical plates (N) to evaluate the quality of the separation.
Quantitative Data
While a specific electropherogram and quantitative data for the chiral separation of Furaneol enantiomers were not available in the reviewed literature, the following table provides a template for researchers to populate with their experimental data. The expected outcome is the baseline separation of the two enantiomers.
| Parameter | (S)-Furaneol | (R)-Furaneol |
| Migration Time (min) | tm1 | tm2 |
| Peak Area | A1 | A2 |
| Theoretical Plates (N) | N1 | N2 |
| Resolution (Rs) | \multicolumn{2}{c | }{Calculated value } |
| Separation Factor (α) | \multicolumn{2}{c | }{Calculated value } |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chiral separation of Furaneol enantiomers by capillary electrophoresis.
Chiral Recognition Mechanism
The diagram below illustrates the principle of chiral recognition, where the chiral selector (HDAS-β-CD) forms diastereomeric complexes with the Furaneol enantiomers, leading to their separation.
References
- 1. Enantiomeric separation of furan derivatives and fused polycycles by cyclodextrin-modified micellar capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Furaneol Formation During Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal flavor compound that imparts a characteristic sweet, caramel-like aroma to a wide array of thermally processed foods.[1] Its presence is significant in products like fruits, coffee, and baked goods.[2][3] The formation of Furaneol is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][4] Understanding and monitoring the formation of Furaneol is critical for controlling and optimizing the flavor profiles of food products. These application notes provide detailed protocols for the monitoring of Furaneol formation during thermal processing, including analytical quantification methods and factors influencing its generation.
Chemical Pathways of Furaneol Formation
The generation of Furaneol during thermal processing is a complex process primarily driven by the Maillard reaction and caramelization.[1] The specific precursors, pH, temperature, and water activity are all critical factors that influence the reaction pathways and the resulting yield of Furaneol.[1]
The Maillard reaction pathway to Furaneol can originate from both hexose (B10828440) and pentose (B10789219) sugars.[1] With hexoses, such as glucose and fructose, the reaction proceeds through the formation of key intermediates. Pentose sugars can also lead to Furaneol, notably through a "C5 + C1" reaction mechanism involving Strecker aldehydes.[5]
Factors Influencing Furaneol Formation
Several factors can significantly impact the formation of Furaneol during thermal processing:
-
Precursors: The type and concentration of reducing sugars and amino acids are fundamental.[1][4] For instance, rhamnose, a deoxyhexose sugar, is a more efficient precursor for Furaneol compared to glucose.[6]
-
Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, Furaneol formation.[7] However, excessive heat can lead to the degradation of Furaneol.
-
pH: The pH of the system plays a crucial role. For example, the reaction of D-xylose with amino acids at 90°C for one hour shows a dependency on pH.[1] The rate of caramelization reactions is also influenced by pH, with faster rates observed in acidic conditions.[8]
-
Water Activity: Water activity affects the mobility of reactants and can influence reaction rates.
Quantitative Data Summary
The following tables summarize quantitative data regarding the formation of Furaneol under various conditions and the performance of common analytical methods.
Table 1: Formation of Furanones from D-Xylose (5 mmol) with Amino Acids (5 mmol) [1]
| Amino Acid | Furaneol (μmol) | Norfuraneol (μmol) |
| Glycine | 1.5 | 120 |
| Alanine | 2.0 | 115 |
| Valine | 1.8 | 100 |
Reaction Conditions: Phosphate (B84403) buffer (0.2 mol/L, pH 7), 90°C, 1 hour.
Table 2: Effect of Amino Acid Concentration on Furanone Formation from D-Xylose [1]
| D-Xylose (mmol) | Glycine (mmol) | Furaneol (μmol) | Norfuraneol (μmol) |
| 5 | 1 | 0.5 | 50 |
| 5 | 5 | 1.5 | 120 |
| 5 | 10 | 2.5 | 150 |
Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 6), 90°C, 1 hour.
Table 3: Performance of Analytical Methods for Furaneol Quantification [2][9][10][11]
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Repeatability (RSD) | Linear Range |
| Derivatization-SPME-GC/MS | 0.5 ng/mL | 2 ng/mL | 9.5% | 2 - 500 ng/mL |
| SPE-GC-MS | - | - | <4% | - |
| HPLC-UV | - | - | - | - |
Experimental Protocols
Protocol 1: Monitoring Furaneol Formation in a Model System
This protocol describes how to monitor the formation of Furaneol in a controlled laboratory setting.
1. Materials and Reagents:
-
Reducing sugar (e.g., D-glucose, D-xylose)
-
Amino acid (e.g., glycine, L-alanine)
-
Phosphate buffer (0.2 mol/L, various pH values)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Internal standard (e.g., isotopically labeled Furaneol)
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)[9]
-
Anhydrous sodium sulfate
-
GC-MS or HPLC system
2. Procedure:
-
Prepare solutions of the reducing sugar and amino acid in the phosphate buffer at the desired concentrations.
-
Add a known volume of the sugar and amino acid solutions to a reaction vial.
-
Spike the mixture with a known concentration of the internal standard.
-
Seal the vials tightly.
-
Place the vials in the heating block or oil bath set to the desired temperature (e.g., 90°C, 120°C).[1][12]
-
Heat for a specific duration (e.g., 1 hour).[1]
-
At the end of the heating period, immediately cool the vials in an ice bath to stop the reaction.
-
Extraction:
-
Add the extraction solvent to the reaction mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Analysis:
-
Analyze the extract using a validated GC-MS or HPLC method (see Protocol 2 and 3).
-
Protocol 2: Quantification of Furaneol by GC-MS with Derivatization
Due to Furaneol's high polarity and thermal instability, derivatization is often necessary for accurate GC-MS analysis.[9][10]
1. Materials and Reagents:
-
Sample extract (from Protocol 1 or a food matrix)
-
Derivatizing agent (e.g., Pentafluorobenzyl bromide - PFBBr)[2][10]
-
Basic solution (e.g., NaOH)[2]
-
Headspace vials (20 mL) with magnetic crimp caps
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)[13]
-
Heater-stirrer
2. Derivatization and HS-SPME Procedure:
-
Transfer a known amount of the sample extract or homogenized food sample into a headspace vial.[2]
-
Add a known amount of internal standard.
-
Adjust the pH to basic conditions using the NaOH solution.[2]
-
Add the derivatizing agent (PFBBr).[2]
-
Immediately seal the vial.
-
Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization.[2]
-
Transfer the vial to the heater-stirrer set for extraction (e.g., 40°C).[2]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 60 minutes) with stirring.[2]
-
Retract the fiber.
3. GC-MS Analysis:
-
Immediately insert the SPME fiber into the heated GC inlet for thermal desorption.
-
Example GC Conditions:
-
Injector Temperature: 250°C
-
Column: DB-FFAP fused silica (B1680970) capillary (30 m x 0.32 mm, 0.25 µm film thickness)[5]
-
Oven Program: Start at 60°C (2 min hold), ramp at 10°C/min to 200°C, then ramp at 30°C/min to 240°C (10 min hold).[5]
-
Carrier Gas: Helium[5]
-
-
Example MS Conditions:
Protocol 3: Quantification of Furaneol by HPLC
HPLC is a suitable alternative for analyzing thermally labile compounds like Furaneol as it avoids high temperatures.[9][14]
1. Materials and Reagents:
-
Sample extract (from Protocol 1 or a food matrix)
-
HPLC-grade water
-
HPLC-grade methanol
-
Acetate (B1210297) buffer
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Perform an aqueous extraction of the sample.
-
Filter the extract through a 0.45 µm syringe filter.[15]
3. HPLC Analysis:
-
Example HPLC Conditions:
-
Quantify Furaneol by comparing the peak area to a calibration curve prepared from pure standards.
Visualizations
Caption: Furaneol formation via the Maillard reaction.
Caption: Experimental workflow for Furaneol monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Aroma Extract Dilution Analysis (AEDA) of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Aroma Extract Dilution Analysis (AEDA) in the characterization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound found in many fruits and processed foods.
Introduction to AEDA and HDMF
Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample. It involves the stepwise dilution of a volatile extract, with each dilution being analyzed by a human assessor using a sniffing port at the exit of a gas chromatograph. The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor, which is proportional to its odor activity value (OAV).
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a critical aroma compound prized for its sweet, caramel-like, and fruity notes. It is a key contributor to the characteristic aroma of fruits such as strawberries and pineapples and is also formed during the Maillard reaction in processed foods.[1] Understanding the contribution of HDMF to the overall aroma profile is crucial for food quality control, flavor development, and sensory science.
Data Presentation: Quantitative Analysis of HDMF and Other Key Odorants
The following tables summarize quantitative data from AEDA studies, highlighting the significance of HDMF in the aroma profiles of various food matrices.
Table 1: Flavor Dilution (FD) Factors of Key Odor-Active Compounds in Fresh Pineapple
| Compound | Odor Quality | Flavor Dilution (FD) Factor |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Caramel, Sweet | 1024 |
| Ethyl acetate | Fruity, Ethereal | 256 |
| Ethyl butanoate | Fruity | 128 |
| Methyl 2-methylbutanoate | Fruity, Apple-like | 64 |
| Ethyl hexanoate | Fruity | 64 |
| (E)-β-Damascenone | Cooked apple, Floral | 32 |
| δ-Octalactone | Coconut-like | 16 |
| Vanillin | Vanilla-like | 8 |
Source: Adapted from a study on fresh pineapple aroma.
Table 2: Concentration and Odor Activity Values (OAVs) of HDMF in Different Food Matrices
| Food Matrix | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) |
| Strawberry | 5,000 - 40,000 | 0.04 | 125,000 - 1,000,000 |
| Pineapple | 1,100 - 6,800 | 0.04 | 27,500 - 170,000 |
| Roasted Coffee | 15,000 - 50,000 | 0.04 | 375,000 - 1,250,000 |
| Tomato | 10 - 150 | 0.04 | 250 - 3,750 |
Note: OAV is calculated as Concentration / Odor Threshold. The odor threshold for HDMF can vary depending on the matrix.
Experimental Protocols
This section provides detailed methodologies for performing AEDA on a food sample to determine the FD factor of HDMF.
Protocol 1: Sample Preparation and Aroma Extraction
Objective: To extract the volatile and semi-volatile aroma compounds from a food matrix.
Materials:
-
Food sample (e.g., fresh strawberries, pineapple)
-
Dichloromethane (B109758) (CH₂Cl₂), high-purity, distilled
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Liquid nitrogen
-
Blender or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solvent Assisted Flavor Evaporation (SAFE) apparatus (optional, for high-fidelity extracts)
Procedure:
-
Sample Homogenization: Freeze the food sample (e.g., 500 g) in liquid nitrogen and grind to a fine powder using a blender.
-
Solvent Extraction: Mix the powdered sample with dichloromethane (1 L) and stir for 2 hours at room temperature.
-
Filtration and Drying: Filter the mixture to separate the solvent from the solid residue. Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Carefully concentrate the extract to a final volume of approximately 10 mL using a rotary evaporator at 40°C. For more sensitive and thermally labile compounds, a Solvent Assisted Flavor Evaporation (SAFE) apparatus is recommended.
-
Final Concentration: Further concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
Protocol 2: Aroma Extract Dilution Analysis (AEDA)
Objective: To determine the Flavor Dilution (FD) factor of the aroma-active compounds in the extract.
Materials:
-
Aroma extract from Protocol 1
-
Dichloromethane (odor-free)
-
Gas Chromatograph-Olfactometer (GC-O) system
-
Appropriate GC column (e.g., DB-WAX, FFAP)
-
Trained sensory panelists (at least three)
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the concentrated aroma extract with dichloromethane. A common dilution factor is 1:1 (v/v), resulting in dilutions of 1:2, 1:4, 1:8, 1:16, and so on, until the aroma is no longer detectable.[2]
-
GC-O Analysis: Inject an aliquot (e.g., 1 µL) of the undiluted extract and each subsequent dilution into the GC-O system.
-
Olfactometry: A trained panelist sniffs the effluent from the GC column at the olfactometry port and records the retention time, odor descriptor, and perceived intensity of each aroma detected.
-
Determination of FD Factor: The FD factor for each aroma compound is the highest dilution at which it was still detected by the panelist. The results from all panelists are then averaged (geometrically) to obtain the final FD factor.
Table 3: Typical Gas Chromatography-Olfactometry (GC-O) Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or FFAP |
| Injector Temperature | 250°C |
| Oven Temperature Program | 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 10 min) |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Split Ratio | 10:1 |
| Detector | Flame Ionization Detector (FID) and Olfactory Detection Port (ODP) |
| FID Temperature | 250°C |
| ODP Transfer Line Temp | 230°C |
| Humidified Air Flow (ODP) | 30 mL/min |
Visualizations
The following diagrams illustrate the experimental workflow of AEDA and a key formation pathway for HDMF.
Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).
Caption: Simplified Maillard reaction pathway for the formation of HDMF.
References
- 1. Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of key off-odor compounds in grass carp cube formed during room temperature storage by molecular sensory science approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furanones in Developing Novel Food Preservatives
Introduction
Furanones, particularly halogenated derivatives, are emerging as a promising class of novel food preservatives.[1][2][3] Originally isolated from the marine red alga Delisea pulchra, these compounds have demonstrated significant efficacy in inhibiting the growth and biofilm formation of various foodborne pathogens.[2][3][4] Unlike traditional food preservatives that often rely on bactericidal or bacteriostatic mechanisms, many furanones act by interfering with bacterial cell-to-cell communication, a process known as quorum sensing (QS).[4][5][6] This unique mode of action makes them an attractive alternative, potentially reducing the selective pressure for the development of resistant bacterial strains.[1] This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of furanones as food preservatives.
Mechanism of Action: Quorum Sensing Inhibition
Data Presentation: Efficacy of Furanones Against Foodborne Pathogens
The following tables summarize the quantitative data on the efficacy of various furanones against common foodborne pathogens.
Table 1: Inhibitory Concentrations of Brominated Furanones against Salmonella enterica serovar Typhimurium Biofilm Formation
| Furanone Compound | Structure | IC50 (μM) for Biofilm Inhibition | Growth-Inhibiting Concentration (GRC) (μM) | Reference |
| Fur-1 | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | 10 | 30 | [3] |
| Fur-2 | (Z)-4-bromo-5-(bromomethylene)-3-methyl-2(5H)-furanone | 15 | 40 | [3] |
| Fur-3 | (Z)-4-bromo-5-(bromomethylene)-3-chloro-2(5H)-furanone | 12 | 35 | [3] |
| Fur-5 | (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | 50 | >100 | [3] |
| Fur-6 | (Z)-4-bromo-5-(bromomethylene)-3-propyl-2(5H)-furanone | 100 | >100 | [3] |
| Fur-8 | (Z)-4-bromo-5-(bromomethylene)-3-pentyl-2(5H)-furanone | 60 | >100 | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Furanone Compound 2 against Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) | Reference |
| Staphylococcus aureus Newman | 15 | [11] |
| Staphylococcus aureus SA113 | 15 | [11] |
| Staphylococcus epidermidis 1457 | 30-65 | [11] |
| Staphylococcus epidermidis 047 | 30-65 | [11] |
| Bacillus subtilis | 100 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of furanones are provided below.
Protocol 1: Microtiter Plate Biofilm Assay
This protocol is used to quantify the effect of furanones on biofilm formation.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture of interest (e.g., Salmonella enterica, Listeria monocytogenes)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
Furanone stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (30%) for destaining
-
Plate reader
Procedure:
-
Prepare serial dilutions of the furanone compound in the growth medium in the wells of the microtiter plate. Include a solvent control (medium with the same concentration of the solvent used to dissolve the furanone) and a negative control (medium only).
-
Inoculate the wells with the bacterial culture to a final optical density (OD) of approximately 0.05 at 600 nm.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation.
-
After incubation, discard the planktonic culture and gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding the Crystal Violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Destain the wells by adding ethanol (95%) or acetic acid (30%) and incubating for 10-15 minutes.
-
Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 2: Swarming Motility Assay
This protocol assesses the effect of furanones on the swarming motility of bacteria.[10]
Materials:
-
Swarm agar (B569324) plates (e.g., Luria-Bertani (LB) agar with a lower agar concentration, typically 0.5-0.8%)
-
Furanone compound
-
Overnight bacterial culture
Procedure:
-
Prepare swarm agar plates containing different concentrations of the furanone compound. Include a control plate without any furanone.
-
Allow the plates to dry at room temperature.
-
Inoculate a small volume (1-2 µL) of an overnight bacterial culture onto the center of the agar surface.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a suitable duration (e.g., 10-24 hours).
-
Measure the diameter of the bacterial swarming zone. A reduction in the diameter in the presence of the furanone indicates inhibition of swarming motility.[10]
Mandatory Visualizations
Diagram 1: Furanone-Mediated Quorum Sensing Inhibition
Caption: Furanone interference with bacterial quorum sensing.
Diagram 2: Experimental Workflow for Furanone Efficacy Testing
Caption: Workflow for evaluating furanone preservative potential.
Toxicology and Safety Considerations
While furanones show great promise, their application in food requires careful consideration of their toxicological profile. Some furanones are naturally present in foods and contribute to their flavor and aroma.[12][13] However, the safety of synthetic, particularly halogenated, furanones for human consumption needs to be thoroughly evaluated. Studies have indicated that some furan (B31954) derivatives can be mutagenic and have adverse effects at high doses in animal studies.[14][15][16][17] Therefore, comprehensive toxicological studies are a prerequisite for the regulatory approval and commercial use of any new furanone-based food preservative.
Conclusion
Furanones represent a novel and promising avenue for the development of new food preservatives. Their ability to inhibit biofilm formation and interfere with bacterial quorum sensing at concentrations that may not inhibit growth offers a significant advantage over traditional antimicrobial agents.[2][3] The protocols and data presented here provide a framework for researchers to explore the potential of these compounds further. Future research should focus on optimizing the structure of furanones to enhance their efficacy and minimize any potential toxicity, paving the way for their safe and effective use in the food industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthetic brominated furanone F202 prevents biofilm formation by potentially human pathogenic Escherichia coli O103:H2 and Salmonella ser. Agona on abiotic surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]
- 14. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 15. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furan in processed food: formation, toxicology and monitoring: a Review | Journal of Food Safety and Hygiene [jfsh.tums.ac.ir]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furaneol
Welcome to the Technical Support Center for the synthesis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Furaneol?
A1: Furaneol can be synthesized through several routes, broadly categorized as chemical synthesis, enzymatic synthesis, and biotechnological production.[1] Chemical synthesis often utilizes precursors like L-rhamnose or fructose (B13574) and its derivatives.[1] Enzymatic and biotechnological methods are also employed, particularly for the production of "natural" Furaneol, and often involve microorganisms like the yeast Zygosaccharomyces rouxii or specific enzymes such as enone oxidoreductase.[1]
Q2: Which precursor typically yields the highest amount of Furaneol in chemical synthesis?
A2: L-rhamnose is a well-established and efficient precursor for Furaneol synthesis, often resulting in high yields, sometimes between 70-80%, under optimized conditions.[1] However, the cost of L-rhamnose can be a drawback for large-scale production.[2]
Q3: What is the role of the Maillard reaction in Furaneol synthesis?
A3: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heat, is a key process in the formation of Furaneol, especially from L-rhamnose.[1][3] It contributes to the characteristic sweet, caramel-like aroma of Furaneol.[1]
Q4: Can Furaneol be produced through fermentation?
A4: Yes, certain microorganisms, particularly yeasts like Zygosaccharomyces rouxii, are capable of producing Furaneol through fermentation.[1][4] This biotechnological approach is advantageous for producing "natural" Furaneol, which is highly valued in the food and fragrance industries.[1]
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis from L-Rhamnose
Q: My Furaneol synthesis from L-rhamnose is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to sub-optimal reaction conditions. Here are key parameters to investigate:
-
pH: The pH of the reaction medium significantly influences the yield. It is crucial to maintain the optimal pH for the specific catalyst and solvent system being used. For instance, a phosphate (B84403) buffer with a pH between 6 and 7 has been shown to be effective.[1]
-
Temperature: The reaction temperature is a critical factor. While heating is necessary, excessive temperatures can lead to the degradation of the product or the formation of unwanted side products. Monitoring and optimizing the temperature is essential.
-
Catalyst: The choice and concentration of the catalyst are paramount. Organic secondary amines like dibutylamine (B89481) or piperidine (B6355638) have been reported to give good yields.[1] Experimenting with different catalysts and their concentrations can lead to significant improvements.[5]
-
Reaction Time: Prolonged reaction times might not necessarily increase the yield and could lead to the decomposition of Furaneol. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction duration.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and improve the overall yield.[1]
Issue 2: Significant Byproduct Formation
Q: I am observing the formation of significant byproducts in my reaction, which is lowering the purity and yield of Furaneol. How can I minimize them?
A: The formation of byproducts is a common challenge. A systematic approach to optimization can help improve selectivity towards the desired product:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product (Furaneol) over thermodynamically more stable, but undesired, side products.[5][6]
-
Catalyst Selection: A milder catalyst might be more selective and produce fewer side products compared to a highly reactive one.[6] Screening a range of catalysts with varying properties is advisable.
-
Stoichiometry of Reactants: Carefully controlling the molar ratios of the reactants is crucial. A slight excess of one reactant may drive the reaction towards the desired product and minimize side reactions.[6]
-
Purification Techniques: Difficulties in separating Furaneol from byproducts can lead to apparent low yields due to product loss during purification.[6] Optimizing purification methods, such as column chromatography with different stationary phases (e.g., neutral or deactivated silica) or distillation under reduced pressure, can improve recovery.[1][6]
Issue 3: Low Yield in Biotechnological Production using Zygosaccharomyces rouxii
Q: The yield of Furaneol from my fermentation with Zygosaccharomyces rouxii is lower than expected. What factors should I optimize?
A: Several factors in the fermentation process can impact the final yield of Furaneol:
-
Precursor Concentration: The concentration of the precursor, D-fructose-1,6-diphosphate, is a key factor.[1][3] The HDMF levels have been shown to correlate with the D-fructose-1,6-diphosphate concentration.[3][7]
-
pH of the Medium: The pH of the culture medium has a significant effect on both cell growth and Furaneol production. While higher pH values can have a positive effect on HDMF formation, they may retard cell growth, leading to an optimal pH of around 5.1.[3]
-
Salt Concentration: Salt stress has been shown to stimulate Furaneol production.[3] Optimizing the salt concentration in the culture medium can enhance the yield.[1]
-
Carbon Source: The choice and concentration of the carbon source for the yeast are important for cell growth and metabolic activity.[1]
-
Aeration and Agitation: Proper aeration and agitation are necessary to ensure homogenous mixing and adequate oxygen supply for the yeast, which can influence its metabolic pathways and, consequently, Furaneol production.
Data Presentation
Table 1: Comparison of Furaneol Synthesis Routes and Yields
| Synthesis Route | Precursor | Catalyst/Microorganism | Key Reaction Conditions | Reported Yield | Reference(s) |
| Chemical Synthesis | L-Rhamnose | Dibutylamine or Piperidine | Heating in acetic acid or ethanol | 70-80% | [1] |
| Chemical Synthesis | L-Rhamnose | Peptides in a biphasic system | Optimized conditions | Up to 35% | [1] |
| Biotechnological | D-Fructose-1,6-diphosphate | Zygosaccharomyces rouxii | pH ~4.6, High salt concentration, 30°C | ~80 ppm (after 11 days) | [1][4] |
| Biotechnological | L-Rhamnose | Pichia capsulata | Casein peptone medium | Up to 2 mg/L (after 4 days) | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Furaneol from L-Rhamnose
This protocol is a general guideline for the synthesis of Furaneol from L-rhamnose using a peptide catalyst in a biphasic system.[1]
Materials:
-
L-Rhamnose monohydrate
-
Phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7)
-
Butyl acetate
-
Dipeptide (e.g., alanyl-glutamine)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, combine 100 g of rhamnose monohydrate, 600 g of a phosphate buffer (pH 6-7), 500 g of butyl acetate, and 95.8 g of the dipeptide catalyst.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to reflux (approximately 100°C) with constant stirring.
-
Monitor the progress of the reaction by analyzing the organic phase for Furaneol content until it remains constant. The typical reaction time is 3-6 hours.
-
After completion, separate the organic phase and purify the Furaneol using appropriate chromatographic techniques.
Protocol 2: Biotechnological Production of Furaneol using Zygosaccharomyces rouxii
This protocol outlines the general procedure for Furaneol production via fermentation.[1]
Materials:
-
Yeast Extract-Peptone-Dextrose (YPD) medium
-
D-fructose-1,6-diphosphate
-
Sodium Chloride (NaCl)
-
Zygosaccharomyces rouxii culture
Procedure:
-
Prepare a YPD medium supplemented with D-fructose-1,6-diphosphate (e.g., 50 g/L) and a high salt concentration (e.g., 170 g/L NaCl). Adjust the pH of the medium to approximately 4.6.
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile medium with a culture of Zygosaccharomyces rouxii.
-
Incubate the culture at 30°C with shaking (e.g., 150 rpm) for several days (e.g., up to 11 days).
-
Monitor the production of Furaneol in the culture medium using analytical techniques such as HPLC.
-
Upon completion of the fermentation, extract and purify the Furaneol from the culture broth.
Visualizations
Caption: Troubleshooting workflow for low yield in Furaneol synthesis.
Caption: Overview of major synthesis pathways for Furaneol.
References
- 1. benchchem.com [benchchem.com]
- 2. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in HDMF Quantification
Welcome to the technical support center for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome matrix effects in their analytical experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in HDMF quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, HDMF).[1][2] These components can include salts, lipids, proteins, and sugars, especially in complex samples like biological fluids or food extracts. Matrix effects occur when these components interfere with the ionization of HDMF in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of HDMF.[3][5]
Q2: How can I determine if my HDMF assay is significantly affected by matrix effects?
A2: You can quantitatively assess matrix effects using the post-extraction spike method.[1][3][6][7] This involves comparing the signal response of HDMF in a standard solution prepared in a pure solvent against the response of HDMF spiked into a blank sample matrix after the extraction process. A significant difference between the two indicates the presence of matrix effects.[3][7]
The Matrix Effect (ME) percentage can be calculated to quantify this. A value less than 100% (or a negative percentage) indicates signal suppression, while a value greater than 100% (or a positive percentage) indicates signal enhancement.[5][8][9] Generally, ME values that exceed ±20% are considered significant and require mitigation strategies.[5]
Experimental Protocol: Quantifying Matrix Effects
-
Prepare a Standard Solution (Set A): Prepare a solution of HDMF in a pure solvent (e.g., acetonitrile (B52724) or mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Blank Matrix Extract (Set B): Process a sample that does not contain HDMF (a blank matrix) through your entire sample preparation workflow (e.g., protein precipitation, SPE, or LLE).
-
Create Post-Extraction Spiked Sample (Set C): Add a known amount of HDMF stock solution to the blank matrix extract from Set B to achieve the same final concentration as the standard solution in Set A.
-
Analyze and Calculate: Analyze all three sets of samples via LC-MS/MS. Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100 [5][9]
| Result Interpretation | Meaning |
| ME < 80% | Significant Ion Suppression |
| 80% ≤ ME ≤ 120% | Acceptable/No Significant Matrix Effect |
| ME > 120% | Significant Ion Enhancement |
Troubleshooting Guides
Issue: Significant Signal Suppression or Enhancement is Observed
Signal suppression is the most common form of matrix effect in LC-MS/MS analysis.[5] This troubleshooting guide will help you identify the cause and find a solution.
Step 1: Improve Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical instrument.[2]
| Technique | Selectivity | Effectiveness in Removing Interferences | Common Application for HDMF |
| Protein Precipitation (PPT) | Low | Primarily removes proteins, but leaves smaller molecules like phospholipids (B1166683) and salts. | Fast screening in plasma/serum. Often results in significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate | Partitions HDMF into an organic solvent, leaving many polar interferences (e.g., salts) in the aqueous phase.[6] | Cleaner than PPT. Good for removing highly polar or non-polar interferences.[10] |
| Solid-Phase Extraction (SPE) | High | Provides the most thorough cleanup by selectively retaining and eluting HDMF from a solid sorbent. | Considered the most effective technique for minimizing matrix effects in complex biological fluids.[6][10] |
This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like HDMF. Optimization will be required.
-
Conditioning: Wash the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.
-
Elution: Elute the HDMF with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Step 2: Optimize Chromatographic Conditions
If improved sample preparation is insufficient, optimizing the HPLC/UPLC separation can help resolve HDMF from co-eluting matrix components.[6]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) phase, which can alter the elution profile of interfering compounds relative to HDMF.[6]
-
Adjust Mobile Phase: Modifying the mobile phase pH or gradient can shift the retention time of HDMF away from interfering peaks.[10]
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and narrower peaks, which can significantly improve separation from matrix components.[10]
Step 3: Implement a Correction Strategy
When matrix effects cannot be eliminated, their impact must be corrected for during data processing.
This is the gold standard for correcting matrix effects.[3][11][12] A SIL-IS (e.g., HDMF-d3) is chemically identical to HDMF but has a different mass. It is added to every sample before preparation. Since it co-elutes and experiences the same ionization suppression or enhancement as HDMF, the ratio of the analyte to the IS remains constant, allowing for accurate quantification.[4][11][12]
Caution: It is crucial to verify that the SIL-IS and the analyte co-elute perfectly. A slight retention time shift due to the deuterium (B1214612) isotope effect can lead to differential matrix effects and incorrect results.[11][13]
This method involves preparing calibration standards in a blank matrix that is identical to the study samples.[14][15] This ensures that the standards and samples experience the same matrix effects, correcting for signal alterations.[16]
Limitation: This approach requires a large supply of a representative blank matrix and assumes that the matrix effect is consistent across all unknown samples.[3][17]
The standard addition method is useful when a blank matrix is unavailable or when matrix effects vary significantly between individual samples.[18][19][20] It involves adding known amounts of HDMF standard directly to aliquots of the unknown sample.[18][19][21]
-
Prepare Aliquots: Divide the unknown sample into at least four equal-volume aliquots (e.g., 100 µL each).
-
Spike Samples: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of HDMF standard solution.
-
Dilute to Final Volume: Dilute all aliquots to the same final volume with a suitable solvent.
-
Analyze: Analyze all prepared solutions.
-
Plot and Extrapolate: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). The absolute value of the x-intercept of the extrapolated linear regression line is the concentration of HDMF in the original, unspiked sample.[21]
| Strategy | Accuracy | Cost/Availability | Throughput | When to Use |
| SIL-Internal Standard | Very High | High cost, SIL-IS may not be commercially available.[3] | High | Gold standard, especially for regulated bioanalysis.[11] |
| Matrix-Matched Calibration | High | Requires large amounts of representative blank matrix. | High | When matrix effects are consistent across a large batch of similar samples.[14][15] |
| Standard Addition | High | No blank matrix needed.[3][18] | Low (requires multiple analyses per sample).[22] | For complex or variable matrices where a representative blank is unavailable.[19][20] |
Visualizations
Diagrams of Workflows and Logic
References
- 1. waters.com [waters.com]
- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alpha-measure.com [alpha-measure.com]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the storage and stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol®.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of DMHF.
| Issue | Potential Cause | Recommended Action |
| Loss of characteristic sweet, caramel-like aroma of DMHF solution. | Degradation of DMHF due to inappropriate storage conditions (e.g., pH, temperature, light exposure). | Verify the pH of the solution; DMHF is unstable at all pH values, with degradation being more rapid at lower pH.[1][2] Store solutions at low temperatures, protected from light, and under an inert atmosphere. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS). | Formation of degradation products. | Refer to the "Degradation Pathways" section to identify potential degradation products based on storage conditions. Use the provided experimental protocols to confirm their identity. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure precise control of temperature, pH, light exposure, and oxygen levels. Use validated analytical methods with appropriate standards. Refer to the "Experimental Protocols" section for a standardized stability study design. |
| Precipitation or color change in DMHF solutions. | Polymerization or complex degradation reactions. | This may occur under harsh conditions (e.g., high temperatures, extreme pH). It is recommended to prepare fresh solutions and store them under optimal conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of DMHF during storage?
A1: The primary factors influencing DMHF stability are pH, temperature, light, and the presence of oxygen. DMHF is known to be unstable in aqueous solutions across a range of pH values (pH 2.0-8.0).[3] Thermal degradation occurs at elevated temperatures, and the compound is also susceptible to photosensitized oxidation in the presence of light and oxygen.[1][4][5]
Q2: What are the main degradation pathways of DMHF?
A2: The two major degradation pathways are thermal degradation and photosensitized oxidation.
-
Thermal Degradation: At elevated temperatures, DMHF can undergo ring opening and hydrolysis. This is followed by a retro-aldol reaction to produce primary degradation products, which can then react further to form secondary products.[1] Degradation is more pronounced at lower pH values.[1][2]
-
Photosensitized Oxidation: In the presence of light, oxygen, and a photosensitizer (like chlorophyll), DMHF can degrade into a variety of smaller molecules, including organic acids and esters.[4][5]
Q3: What are the known degradation products of DMHF?
A3: Depending on the degradation pathway, various products can be formed. These are summarized in the table below.
Data Presentation
Table 1: Identified Degradation Products of 2,5-dimethyl-4-hydroxy-3(2H)-furanone under Various Conditions
| Degradation Condition | Degradation Products | Reference |
| Thermal Degradation (160°C) | Acetaldehyde, Acetone, Methyl ethyl ketone, 2,3-Butanedione, Ethyl acetate (B1210297), Hydroxyacetone, 2,3-Pentanedione, Acetoin, 1-Hydroxy-2-butanone, 3-Hydroxy-2-butanone, 2,4-Pentanedione, 3-Hydroxy-2-pentanone, 2-Hydroxy-3-pentanone, Acetoxyacetone, 3-Acetoxy-2-butanone, 2,5-dimethyl-3(2H)-furanone, 2,4,5-trimethyl-3(2H)-furanone, 2-ethyl-5-methyl-3(2H)-furanone, 2,4-dimethyl-5-ethyl-3(2H)-furanone | [1] |
| Photosensitized Oxidation | Ethyl pyruvate, Ethyl lactate, Acetic acid, Ethyl 2-acetoxypropionate, Acetoxyacetone, 1,2-Ethanediol, Acetoxy-2,3-butanedione, 2-Oxopropyl 2-acetoxypropionate, Lactic acid, 2-Acetoxypropionic acid | [4][5] |
Table 2: Stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in Aqueous Buffer Solutions at 23°C over 32 Days
| pH | Stability |
| 2.0 | Unstable |
| 3.5 | Unstable |
| 5.0 | Unstable |
| 6.5 | Unstable |
| 8.0 | Unstable |
Source: Adapted from[3]. The original study notes that while decomposition was observed at all pH values, the rate of degradation can vary.
Experimental Protocols
Protocol 1: General Stability Study of DMHF in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8).
-
Sample Preparation: Prepare a stock solution of DMHF in a suitable solvent (e.g., ethanol). Spike the buffer solutions with the DMHF stock solution to a final concentration appropriate for the analytical method.
-
Incubation Conditions:
-
Temperature: Aliquot the samples into sealed, airtight vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: To assess photosensitivity, wrap a set of vials in aluminum foil to serve as dark controls and expose another set to a controlled light source.
-
Oxygen Exposure: For studies on oxidative stability, purge a set of samples with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Sample Analysis: Analyze the samples immediately using a validated analytical method such as HPLC-UV or GC-MS to quantify the remaining DMHF and any formed degradation products.
Protocol 2: Analysis of DMHF and its Degradation Products by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.05M sodium acetate (pH 4.0) and methanol (B129727) is often effective. For example, a starting condition of 70:30 (acetate buffer:methanol) can be used.[6]
-
Detection: UV detection at 290 nm.[6]
-
Sample Preparation: Samples may require cleanup using solid-phase extraction (SPE) with C18 cartridges to remove interfering matrix components.[6]
Protocol 3: Analysis of Volatile Degradation Products by GC-MS
-
Instrumentation: A Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).
-
Sample Preparation: For aqueous samples, solid-phase microextraction (SPME) or liquid-liquid extraction may be employed to extract volatile and semi-volatile compounds. For direct analysis from a solution, a microvial insert thermal desorption technique can be utilized.[7][8]
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically suitable.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.[9]
Visualization of Degradation Pathways
Caption: Proposed thermal degradation pathway of DMHF.
Caption: Photosensitized oxidation pathway of DMHF.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
Technical Support Center: Purification of Synthetic 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
Welcome to the technical support center for the purification of synthetic 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known commercially as Furaneol®. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important flavor and fragrance compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic HDMF?
A1: The primary challenges in purifying HDMF stem from its physicochemical properties. It is a polar and thermally labile compound, which can lead to difficulties in extraction from reaction mixtures and potential degradation during analysis, especially at the high temperatures used in gas chromatography (GC).[1] Its instability can result in low recovery and inconsistent results if not handled properly.[2]
Q2: What are the common impurities found in synthetic HDMF?
A2: Common impurities in synthetic HDMF can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving the Maillard reaction, a complex mixture of compounds can be formed.[3][4] When synthesized from rhamnose, residual sugars and amino acids may be present.[5][6] Byproducts can also include isomers and related furanone structures.
Q3: Which purification techniques are most suitable for HDMF?
A3: The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods include:
-
Fractional Distillation: Suitable for separating HDMF from impurities with significantly different boiling points.
-
Crystallization: An effective method for obtaining high-purity HDMF, particularly for removing amorphous and colored impurities.
-
Column Chromatography: Useful for separating HDMF from structurally similar impurities.
-
Solid-Phase Extraction (SPE): A valuable technique for sample cleanup and concentration, especially prior to chromatographic analysis.[7][8]
Q4: How can I analyze the purity of my HDMF sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for assessing the purity of HDMF.[9] High-performance liquid chromatography (HPLC) can also be employed, particularly to avoid the thermal degradation that can occur during GC analysis.[1] For quantitative analysis, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are effective.[8]
Troubleshooting Guides
Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of HDMF.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]- Scratch the inside of the flask with a glass rod to induce nucleation.[11] |
| Oily precipitate forms instead of crystals. | - The compound has a low melting point and may be "oiling out."- The presence of significant impurities can inhibit crystallization. | - Try a different solvent or a two-solvent system.- Perform a preliminary purification step (e.g., column chromatography) to remove major impurities before crystallization. |
| Low recovery of crystals. | - HDMF is too soluble in the chosen solvent, even at low temperatures.- Crystals are lost during filtration. | - Select a solvent in which HDMF has high solubility at high temperatures and low solubility at low temperatures.- Ensure the filtration apparatus is properly set up and wash the crystals with a minimal amount of ice-cold solvent.[10] |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[12] |
Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of components (broad boiling point range). | - The fractionating column is not efficient enough.- The heating rate is too high. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[13]- Heat the distillation flask slowly and steadily to allow for proper equilibrium between the liquid and vapor phases in the column.[11][13] |
| "Flooding" of the column (liquid fills the column). | - The heating rate is too high, causing excessive vaporization. | - Reduce the heating rate to allow the condensed vapor to flow back down the column properly.[13] |
| No distillate is collected. | - The vapor is not reaching the condenser.- There is a leak in the system. | - Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[13]- Check all joints and connections for leaks. |
| Product decomposition. | - The distillation temperature is too high, causing thermal degradation of HDMF. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of HDMF. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | - Active sites in the GC inlet or column are interacting with the polar HDMF molecule.- Inappropriate GC conditions. | - Use a deactivated (silanized) inlet liner and a column suitable for polar analytes.- Regularly maintain the GC system, including cleaning the inlet.- Optimize the oven temperature program and carrier gas flow rate. |
| Low or no signal/peak. | - Degradation of HDMF in the hot injector.- Inefficient extraction from the sample matrix. | - Use a lower injector temperature or a "gentle" injection technique like Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV).- Consider derivatization to create a more stable and less polar compound.- Optimize Solid Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature).[2] |
| High variability in results (poor reproducibility). | - Matrix effects from co-eluting compounds.- Inconsistent sample preparation. | - Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE).- Use matrix-matched calibration standards.- Standardize all steps of the sample preparation protocol.[2] |
Quantitative Data Summary
The following table summarizes the performance of various purification and analysis methods for HDMF.
| Method | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages | References |
| Fractional Distillation | Moderate to High | Variable, depends on boiling point differences | Good for large-scale purification; effective for removing non-volatile impurities. | Can lead to thermal degradation of HDMF; not suitable for separating compounds with close boiling points. | [14][15] |
| Crystallization | >99% (GC) | Can be high with optimized solvent | Can achieve very high purity; removes a wide range of impurities. | Yield can be compromised if the compound has some solubility in the cold solvent; requires careful solvent selection. | [9] |
| Solid-Phase Extraction (SPE) | N/A (primarily for cleanup) | High (>95%) | Excellent for sample cleanup and concentration prior to analysis; can be automated. | Not a standalone purification method for bulk material. | [7][8] |
| HS-SPME-GC/MS (for analysis) | N/A (analytical method) | N/A | High sensitivity and selectivity; solvent-free extraction. | Requires optimization of extraction parameters; potential for fiber degradation. | [8] |
Experimental Protocols
Protocol 1: Recrystallization of Synthetic HDMF
Objective: To purify crude synthetic HDMF to a high degree of purity.
Materials:
-
Crude HDMF
-
Selected recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude HDMF in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude HDMF in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Solid-Phase Extraction (SPE) for HDMF Sample Cleanup
Objective: To clean up a solution containing HDMF prior to GC-MS analysis.
Materials:
-
Solution containing HDMF
-
SPE cartridge (e.g., C18 or a polymeric sorbent)
-
Methanol (B129727) (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
SPE manifold
-
Collection vials
Methodology:
-
Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water to activate the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the HDMF-containing solution onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained HDMF from the cartridge with a suitable organic solvent, such as methanol or ethyl acetate, into a clean collection vial.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the purified HDMF. The sample is now ready for GC-MS analysis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. De Monchy Aromatics 2,5-dimethyl-4-hydroxy-3(2H) furanone natural [demonchyaromatics.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Influence of fractional distillation on the yield and quality of biofuels obtained through thermal catalytic cracking of crude palm oil [redalyc.org]
Technical Support Center: Optimizing Maillard Reaction for HDMF Yield
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing Maillard reaction conditions to maximize the yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a potent flavor compound.
Frequently Asked Questions (FAQs)
Q1: What is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and why is it significant? A1: 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as HDMF or Furaneol®, is a high-impact aroma compound known for its sweet, caramel-like flavor.[1][2] Due to its desirable sensory properties and low odor threshold, it is highly valued in the food and flavor industry.[1][3] It is formed naturally in some fruits but is also a well-known product of the Maillard reaction during thermal processing.[2][3]
Q2: What are the primary precursors for synthesizing HDMF via the Maillard reaction? A2: HDMF is synthesized through the reaction between a reducing sugar and an amino acid.[3]
-
Sugars : Hexoses (like glucose and fructose) and pentoses (like xylose) are common precursors.[1][4] Notably, 6-deoxysugars such as rhamnose are particularly effective precursors for HDMF formation.[3][5] Fructose-1,6-diphosphate has also been identified as a predominant natural precursor.[4]
-
Amino Acids : The type of amino acid significantly influences the reaction.[6][7] Glycine (B1666218) and L-alanine have been shown to be effective in producing HDMF from pentose (B10789219) sugars.[5] Generally, basic amino acids are more susceptible to the Maillard reaction than acidic ones.[8]
Q3: What are the most critical reaction parameters that influence HDMF yield? A3: The yield of HDMF is highly dependent on several factors, including the type of precursors, temperature, reaction time, and pH.[6][9] Water activity also plays a role, with intermediate levels (0.4-0.8) generally being optimal for the Maillard reaction.[10][11]
Q4: How does pH affect HDMF formation? A4: The pH of the reaction medium is a critical factor.[10] Low pH can favor the formation of furan-type compounds.[8] While the Maillard reaction can proceed under various pH conditions, a neutral or slightly alkaline environment often increases the overall reaction rate.[8] For HDMF formation, a neutral pH (e.g., 7.0) is a common starting point for optimization studies.[1] However, the optimal pH can depend on the specific amino acid used; for instance, reactions with cysteine showed increased HDMF at higher pH, while reactions with glycine showed the opposite trend.[12]
Q5: What is the recommended temperature range for maximizing HDMF yield? A5: Temperature significantly accelerates the Maillard reaction; for every 10°C increase, the reaction rate can increase three to five times.[6] However, excessively high temperatures can lead to the degradation of reactants and products or favor the formation of other compounds like melanoidins.[10] Studies on HDMF formation often utilize temperatures in the range of 90°C to 120°C.[1][12][13]
Q6: How do reactant concentrations affect the final HDMF yield? A6: Higher concentrations of amino acids and reducing sugars generally lead to faster reaction rates and higher product yields.[9][13] However, at very high concentrations, reactants can compete in side reactions, potentially leading to the formation of unwanted byproducts and a decrease in the selectivity for HDMF.[9][13] Therefore, the molar ratio of the sugar to the amino acid must be carefully optimized.
Troubleshooting Guide
Problem: My HDMF yield is consistently low. What are the first parameters I should check? Solution:
-
Review Precursors : Ensure you are using effective precursors. Rhamnose is a highly efficient sugar for HDMF formation.[5] If using pentoses, pair them with amino acids like glycine or alanine.[5]
-
Check Temperature : Verify your reaction temperature is within the optimal range of 90-120°C.[13][14] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can degrade HDMF.
-
Verify pH : The pH should be controlled, as it strongly influences reaction pathways.[8] Start with a buffered solution at a neutral pH (around 7.0) and optimize from there.[1]
-
Optimize Reaction Time : Perform a time-course study to identify the point of maximum HDMF accumulation before degradation reactions begin to dominate.
Problem: I am observing significant browning and melanoidin formation, but little HDMF. Solution: This indicates that the final stage of the Maillard reaction is dominating.[10] To favor the formation of intermediate products like HDMF, consider the following adjustments:
-
Lower the Temperature : High heat accelerates all stages of the Maillard reaction, including the final polymerization into brown melanoidins.[6] Reducing the temperature may slow the overall reaction but can increase selectivity for HDMF.
-
Adjust the pH : Low pH conditions are known to favor the formation of furans.[8] Experiment with slightly acidic conditions to see if it shifts the pathway away from melanoidin production.
-
Reduce Reaction Time : Shorten the heating duration to stop the reaction after HDMF has formed but before it can proceed to the final browning stages.
Problem: My experimental results are not reproducible. Solution: Lack of reproducibility often stems from poor control over reaction parameters.
-
Control Headspace and Oxygen : The Maillard reaction can be influenced by the presence of oxygen. Ensure reactions are performed in consistently sealed vessels with a similar headspace-to-liquid ratio.
-
Use a Buffered System : The pH can change during the reaction. Using a buffer (e.g., phosphate (B84403) buffer) will help maintain a stable pH environment.[1][12]
-
Ensure Homogeneous Heating : Use a reaction vessel and heating method (e.g., oil bath, heating block) that provides uniform and stable temperature control.
-
Precise Reagent Preparation : Ensure that the concentrations and purity of your starting sugars and amino acids are consistent across all experiments.
Data Presentation: Key Influencing Factors
The following table summarizes the impact of various experimental parameters on the yield of HDMF during the Maillard reaction.
| Parameter | Influence on HDMF Yield | Key Considerations & Recommendations | Citations |
| Temperature | Increases reaction rate up to an optimum; excessive heat leads to degradation and byproduct formation. | Optimal range is typically 90°C - 120°C. | [6][13] |
| pH | Highly influential. Low pH can favor furan (B31954) formation, while alkaline conditions can accelerate browning. | A neutral pH of ~7.0 is a robust starting point for optimization. | [1][8] |
| Reactant: Sugar | The type of sugar is critical. 6-deoxysugars are highly effective. | Rhamnose is an excellent precursor. Pentoses (e.g., xylose) and hexoses (e.g., glucose) are also effective. | [3][5] |
| Reactant: Amino Acid | The amino acid structure dictates the reaction pathway and rate. | Glycine and L-alanine are effective with pentoses. Basic amino acids are generally more reactive. | [5][8] |
| Reaction Time | Yield increases with time up to a maximum, after which degradation or side reactions dominate. | Requires empirical optimization for each specific set of conditions (precursors, temp, pH). | [14][15] |
| Water Activity (a_w) | The Maillard reaction rate is maximal at intermediate water activities. | Optimal a_w is generally 0.4-0.8. Very high water content dilutes reactants, while very low content limits mobility. | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of HDMF in a Model System
This protocol provides a general method for producing HDMF in a controlled laboratory setting.
-
Reagent Preparation :
-
Prepare a 0.2 M phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve the chosen reducing sugar (e.g., D-xylose) and amino acid (e.g., L-alanine) in the phosphate buffer to achieve the desired molar concentrations (e.g., 0.5 M each).
-
-
Reaction Setup :
-
Transfer a defined volume (e.g., 10 mL) of the reactant solution into a pressure-rated glass vial or a stainless-steel reactor.
-
Seal the vessel tightly to prevent the loss of volatile compounds and to ensure consistent reaction conditions.
-
-
Heating :
-
Reaction Quenching :
-
After the specified time, immediately transfer the vessel to an ice bath to quench the reaction.
-
-
Sample Storage :
-
Store the resulting Maillard reaction product (MRP) solution at -20°C or below prior to extraction and analysis to prevent further reactions or degradation.
-
Protocol 2: Quantification of HDMF by Solvent Extraction and GC-MS
This protocol describes a method for extracting and quantifying the HDMF yield from the reaction mixture.
-
Sample Preparation :
-
Thaw the MRP solution.
-
To a known volume of the solution (e.g., 5 mL), add an internal standard (e.g., [13C2]HDMF for isotope dilution assay) for accurate quantification.[4]
-
Saturate the aqueous solution with sodium chloride (NaCl) to improve extraction efficiency.[1]
-
Adjust the pH to 4.0 using hydrochloric acid (HCl).[1]
-
-
Solvent Extraction :
-
Perform a liquid-liquid extraction using a suitable organic solvent such as diethyl ether (Et2O) or dichloromethane.[1]
-
Add an equal volume of solvent to the aqueous sample in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration :
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na2SO4) to remove residual water.[1]
-
Carefully concentrate the dried extract to a small, known volume (e.g., 0.5 mL) under a gentle stream of nitrogen.[1]
-
-
GC-MS Analysis :
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]
-
Injection : Inject 1-2 µL of the concentrated extract into the GC.
-
Column : Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Oven Program : Implement a temperature gradient program, for example, starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 250°C and holding for 5 minutes.
-
MS Parameters : Operate in electron impact (EI) mode at 70 eV.[1] Monitor for the characteristic ions of HDMF (e.g., m/z 128, 71, 43) for identification and quantification.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of HDMF yield.
References
- 1. imreblank.ch [imreblank.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejmoams.com [ejmoams.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositori.udl.cat [repositori.udl.cat]
Technical Support Center: Preventing Furaneol Loss During Sample Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the analysis of Furaneol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or strawberry furanone). Due to its high polarity, thermal instability, and susceptibility to oxidation, Furaneol can be easily lost during sample preparation, leading to inaccurate quantification.[1][2][3][4][5] This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize analyte loss and ensure the integrity of your results.
Troubleshooting Guide: Low or Inconsistent Furaneol Recovery
Experiencing low or variable recovery of Furaneol is a frequent issue. The following section breaks down the primary causes and provides actionable solutions.
| Issue / Observation | Potential Cause | Recommended Solution & Action |
| Low Furaneol Recovery | Thermal Degradation: Furaneol is heat-labile and can degrade at elevated temperatures, such as those used in conventional Gas Chromatography (GC) inlets or during heated extraction steps.[3][6] | Action: • Employ low-temperature extraction methods. • If using GC, convert Furaneol to a more stable, less polar derivative.[5][7][8] • Consider using HPLC, which avoids high-temperature analysis.[1][4] |
| pH-Dependent Instability: Furaneol stability is highly dependent on pH. The greatest stability in aqueous solutions is observed around pH 3.5.[6][7][9] Deviations towards alkaline or strongly acidic conditions can accelerate degradation.[9] | Action: • Adjust the sample pH to a range of 3.5-5.0 using a suitable buffer before extraction and storage.[9] | |
| Oxidation: Furaneol is sensitive to air and can oxidize, leading to concentration loss and the formation of byproducts.[3][9] | Action: • Prepare samples under an inert atmosphere (e.g., nitrogen or argon).[9] • Degas solvents before use. • Store standards and samples in tightly sealed amber vials at 2-8°C.[7][10][11] | |
| Inefficient Extraction: Due to its high polarity, extractions with common non-polar solvents can be inefficient.[2][3][5] Furthermore, strong interactions with matrix components, like sugars, can hinder its release.[12] | Action: • Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., Lichrolut-EN), which has shown recovery rates of up to 98%.[7][13][14] • For GC analysis, use Headspace Solid-Phase Microextraction (HS-SPME) combined with derivatization.[1][7] • Add salt (e.g., NaCl) to aqueous samples to increase ionic strength and promote Furaneol partitioning into the headspace or extraction solvent (salting-out effect).[1][15] | |
| Inconsistent Results / Poor Reproducibility | Matrix Effects: Complex sample matrices (e.g., fruit juices, processed foods) can interfere with extraction and detection, causing variability.[7][12] | Action: • Prepare matrix-matched calibration standards to compensate for these effects.[7] • Use an isotopically labeled internal standard to correct for recovery and matrix-induced variations.[3][8] |
| Inadvertent Formation: Heating samples that contain sugars (like fructose) and amino acids can artificially generate Furaneol through the Maillard reaction, leading to overestimation.[3][7][16][17][18][19] | Action: • Minimize heat during all sample preparation steps.[7] If heating is necessary, its effect should be carefully validated. |
Frequently Asked Questions (FAQs)
Q1: What is Furaneol and why is its analysis so challenging?
A1: Furaneol is a potent aroma compound responsible for the sweet, caramel-like scent of many fruits and cooked foods.[1][4] Its analysis is difficult due to its inherent chemical properties:
-
High Polarity: Makes it highly soluble in water, complicating extraction with organic solvents.[1][5][8]
-
Thermal Instability: Prone to degradation at high temperatures used in standard GC analysis.[1][6]
-
pH Sensitivity: Its stability is optimal only within a narrow, slightly acidic pH range (3.5-5.0).[7][9]
-
Susceptibility to Oxidation: It readily degrades in the presence of air.[3][9]
Q2: What is derivatization and why is it recommended for GC analysis of Furaneol?
A2: Derivatization is a chemical reaction that transforms an analyte into a more analytically suitable compound. For Furaneol, the polar hydroxyl group is reacted with an agent like Pentafluorobenzyl bromide (PFBBr) to form a less polar, more stable, and more volatile derivative.[1][3][7][20] This is highly recommended for GC-based methods because the derivative exhibits significantly improved peak shape, thermal stability, and sensitivity, overcoming the main challenges of analyzing the native compound.[5][8]
Q3: Can I analyze Furaneol without derivatization?
A3: Yes, but with considerations. Direct analysis is possible using:
-
High-Performance Liquid Chromatography (HPLC): This technique operates at lower temperatures, avoiding thermal degradation. HPLC with UV detection (at ~280 nm) is a common alternative to GC.[1][3][4]
-
Solid-Phase Extraction (SPE) followed by GC-MS: Using specific SPE cartridges like Lichrolut-EN allows for effective cleanup and concentration, enabling direct injection into a GC-MS system, often with a polar capillary column.[2][7][14]
Q4: What are the best storage conditions for my samples and Furaneol standards?
A4: To ensure stability, standards and samples should be stored under the following conditions:
-
Temperature: 2-8°C for short-term storage. For long-term, freezing at -20°C or below is recommended.[9][10]
-
Atmosphere: Purge vials with an inert gas like nitrogen or argon to prevent oxidation.[9]
-
Light: Use amber glass vials to protect from light-induced degradation.[9]
-
pH: Ensure aqueous samples and standards are buffered to a pH between 3.5 and 5.0.[9]
Experimental Protocols
Protocol 1: HS-SPME with Derivatization for GC-MS Analysis
This method is highly effective for trace-level analysis of Furaneol in complex matrices by converting it into a stable derivative suitable for GC.[1][20]
-
Sample Preparation:
-
Derivatization:
-
Adjust the sample to basic pH using a solution like 1 M NaOH.[15]
-
Add the derivatizing agent, for example, 50 µL of a 10% solution of Pentafluorobenzyl bromide (PFBBr) in acetone.[15]
-
Immediately seal the vial with a PTFE-faced septum.
-
Heat the vial at an elevated temperature (e.g., 60-80°C) for 30 minutes with agitation to facilitate the reaction.[1][15]
-
Cool the vial to room temperature.
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.[15]
-
Separate the derivative on a non-polar capillary column (e.g., DB-5ms).[1]
-
Detect using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][3]
-
Visual Workflow and Troubleshooting
The following diagrams illustrate the recommended workflow for preventing Furaneol loss and a logical guide for troubleshooting common issues.
Caption: Recommended experimental workflow for Furaneol analysis.
Caption: Troubleshooting logic for low Furaneol recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Levels of Furaneol in Msalais Wines: A Comprehensive Overview of Multiple Stages and Pathways of Its Formation during Msalais Winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imreblank.ch [imreblank.ch]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
Furanone Analysis Technical Support Center: Troubleshooting Peak Tailing in GC
Welcome to the technical support center for the gas chromatography (GC) analysis of furanones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on troubleshooting peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your GC analysis of furanones.
Q1: My furanone peaks are tailing. Where should I start troubleshooting?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, can compromise resolution and the accuracy of quantification.[1][2][3] When all peaks in your chromatogram exhibit tailing, the issue is likely physical, such as a poor column installation.[2][4] If only specific, polar analytes like some furanones are tailing, the cause is more likely chemical in nature, such as active sites in the system.[4][5]
Start with the most straightforward checks first. A logical troubleshooting workflow is presented below.
Q2: How do I properly cut and install my GC column to prevent tailing?
An improper column cut or incorrect installation is a frequent cause of peak tailing.[1][2][6] A jagged or uneven cut can create turbulence at the column entrance, leading to asymmetrical peaks.[2][6]
Protocol 1: GC Column Cutting and Installation
-
Cool Down: Ensure the GC inlet and oven are at room temperature and the carrier gas is turned off.
-
Remove Column: Carefully detach the column from the inlet.
-
Cut the Column: Use a ceramic scoring wafer or a capillary column cutter to score the column. Gently flex the column at the score to create a clean, 90-degree break.
-
Inspect the Cut: Use a magnifying glass to confirm the cut is clean and square.[6]
-
Reinstall Column: Reinstall the column in the inlet to the depth specified by your instrument's manufacturer. A column positioned too high or too low can create dead volume, contributing to peak tailing.[2]
-
Leak Check: After installation, turn on the carrier gas and perform a leak check.
Q3: Could my inlet be the source of the peak tailing?
Yes, the inlet is a common source of problems. Active sites in the injector liner, septum, or gold seal can interact with polar furanones, causing peak tailing.[7] Contamination from previous injections can also accumulate in the liner.[7][8]
Protocol 2: GC Inlet Maintenance
-
Cool Down: Set the injector temperature to a safe level (e.g., <50°C) and turn off the carrier gas.
-
Disassemble: Carefully remove the autosampler (if present), septum nut, septum, and liner.
-
Clean/Replace:
-
Liner: Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues.[9]
-
Septum: Replace the septum.
-
O-ring: Replace the O-ring.
-
Inlet: Wipe the inside of the inlet with a lint-free swab dampened with an appropriate solvent (e.g., methanol (B129727) or acetone).
-
-
Reassemble and Condition: Reassemble the inlet, reinstall the column, and perform a leak check. Heat the inlet to your method's temperature and allow it to condition for 15-30 minutes.
Q4: My furanone peaks are still tailing after inlet maintenance. What's the next step?
If inlet maintenance doesn't resolve the issue, the front of your GC column may be contaminated or have active sites.[6][7] Trimming the column can remove the problematic section.
Protocol 3: Trimming the GC Column
-
Cool Down and Remove: Follow steps 1 and 2 from Protocol 1.
-
Trim: Cut 10-20 cm from the inlet end of the column using the technique described in Protocol 1.[1]
-
Reinstall and Condition: Reinstall the column and condition it according to the manufacturer's instructions.
Q5: Can my GC method parameters cause peak tailing for furanones?
Absolutely. Several method parameters can contribute to peak tailing.
-
Inlet Temperature: Too low of an inlet temperature can cause incomplete vaporization and lead to tailing. Conversely, a temperature that is too high can cause degradation of thermally labile furanones.[10]
-
Solvent-Stationary Phase Mismatch: A significant polarity mismatch between your sample solvent and the column's stationary phase can cause poor peak shape.[6][11] For example, injecting a polar furanone dissolved in a non-polar solvent onto a polar column can be problematic.
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[1][6]
-
Column Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[12][13] Try diluting your sample.
Frequently Asked Questions (FAQs)
Q: What type of GC column is best for furanone analysis to minimize peak tailing?
For polar compounds like many furanones, a polar stationary phase is often recommended.[14] Common choices include columns with a polyethylene (B3416737) glycol (Wax) or a modified polysiloxane (e.g., Rxi-624Sil MS) stationary phase.[15][16] Using a highly deactivated or "inert" column can also help to minimize interactions with active sites.[11]
Q: I'm analyzing a complex matrix. Could that be causing the peak tailing?
Yes, complex matrices can introduce non-volatile residues that contaminate your inlet and column, leading to active sites and peak tailing.[6][8] Proper sample preparation, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), is crucial to clean up the sample before injection.[14][17]
Q: Can derivatization help reduce peak tailing for furanones?
Derivatization can be a very effective strategy. Furanones can be polar and thermally unstable.[17][18] Converting them to a less polar, more stable derivative can significantly improve peak shape and overall chromatographic performance.[18]
Q: How can I quantitatively assess peak tailing?
Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 usually indicates that the peak tailing is significant enough to warrant investigation.[1] The calculation for the USP Tailing Factor is:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.
Data and Experimental Protocols
Table 1: GC Method Parameters for Furanone Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Polar (e.g., DB-WAX, HP-INNOWax, Rxi-624Sil MS) | Better interaction with polar furanones, improving separation and peak shape.[15][16] |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization without causing thermal degradation.[15][19] |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless for trace analysis; split for higher concentrations to prevent overload.[15][19] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most standard capillary columns. |
| Oven Program | Initial: 40-50°C (hold 2 min), Ramp: 5-10°C/min to 240-265°C (hold 5 min) | A starting point; should be optimized for specific furanones.[15][20] |
Protocol 4: Example GC-MS Method for Furanone Analysis
This protocol is a general guideline and should be optimized for your specific application and instrument.
-
Sample Preparation: Use an appropriate extraction method like SPME or QuEChERS to isolate the furanones from the sample matrix.[14][20]
-
GC-MS Instrumentation:
-
GC: Agilent 7890B or equivalent.
-
MS: Agilent 5977A or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[15]
-
-
GC Conditions:
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 8°C/minute to 240°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM).
-
Logical Relationship Diagram
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. google.com [google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurl-pc.eu [eurl-pc.eu]
Minimizing byproduct formation in furanone synthesis
Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize byproduct formation during furanone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of furanones, providing actionable solutions and preventative measures.
Issue 1: Low Yield of the Desired Furanone Product
Q: My furanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in furanone synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. For instance, in some enzymatic reactions for furan (B31954) synthesis, temperatures exceeding the optimum (e.g., 37°C) can lead to catalyst deactivation and a significant drop in yield.[1] It is advisable to perform optimization studies for your specific reaction.
-
Reactivity of Starting Materials: The electronic and steric properties of your substrates significantly influence the reaction outcome. For example, electron-withdrawing groups on an aromatic aldehyde can enhance the reactivity of the carbonyl carbon, potentially leading to higher yields compared to electron-donating groups.[1] Conversely, significant steric hindrance on the substrates can lower the yield.[1][2]
-
Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to catalyst deactivation, a reversible reaction, or insufficient mixing in heterogeneous reactions.[1]
-
Catalyst Deactivation: The catalyst may degrade under the reaction conditions due to impurities or instability at the reaction temperature.[1] Using a more robust catalyst or ensuring the purity of all reagents can be beneficial.[1]
-
Reversible Reaction: If the reaction is reversible, removing a byproduct as it forms (e.g., water) can drive the equilibrium towards the product.[1]
-
-
Purification Losses: Furanones can sometimes be challenging to purify, leading to an apparent low yield.[1][2] Difficulties in separating the product from starting materials or side products via chromatography or crystallization can result in significant product loss.[1][2]
Issue 2: Formation of Significant Side Products
Q: I am observing the formation of significant side products in my reaction. How can I minimize them?
A: The formation of undesired side products is a common challenge in furanone synthesis.[1][2] Identifying these byproducts and understanding their formation mechanism is key to optimizing the reaction for higher selectivity.
Common Side Products and Minimization Strategies:
-
Isomeric Furanones: A frequent issue is the formation of a more stable furanone isomer, such as the 2(5H)-furanone when the desired product is the 2(3H)-furanone.[2] This isomerization can be promoted by basic or thermal conditions.[2]
-
Control Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the kinetic 2(3H)-product over the thermodynamically more stable 2(5H)-isomer.[2]
-
Choice of Base: In base-catalyzed reactions, using a milder, non-nucleophilic base might reduce the extent of isomerization.[2]
-
-
Michael Addition Products and Dimers: These can form depending on the reactants and conditions.[1][2]
-
Adjusting Stoichiometry: Varying the molar ratio of the reactants can sometimes suppress the formation of certain side products. A slight excess of one component might drive the reaction towards the desired product.[1]
-
-
Polymerization: High concentrations of starting materials can increase the rate of bimolecular side reactions that lead to polymers.[3] Running the reaction at a lower concentration may be beneficial.[3]
-
Decomposition of Starting Materials: Side reactions can also arise from the decomposition of the initial reactants.[1][2]
Issue 3: Difficulties in Product Purification
Q: What are the best practices for purifying furanones, especially when byproducts are present?
A: The purification strategy for furanones is highly dependent on the specific properties of the target compound and the nature of the impurities.[1]
Recommended Purification Techniques:
-
Column Chromatography: This is a common method for purifying furanones.[1][4] However, some furanones can be sensitive to silica (B1680970) gel.[1][4] In such cases, using neutral or deactivated silica, or other stationary phases like alumina, can be advantageous.[1][4] Careful selection of the eluent system is crucial for achieving good separation.[1]
-
Crystallization: If the furanone is a solid, recrystallization can be a very effective method for removing minor impurities that are difficult to separate by chromatography.[1][2] Screening different solvents or solvent mixtures is key to finding suitable recrystallization conditions.[1][2]
-
Distillation: For volatile furanone derivatives, distillation can be an effective purification method. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to prevent decomposition.[3]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different furanone synthesis methods to aid in comparison and selection.
Table 1: Comparison of Furanone Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Oxidation of Furfural | Trifluoroacetic Acid (TFA) | Water | 40 | 6h | 52 | [5] |
| Paal-Knorr Synthesis | Acid Catalyst (e.g., H₂SO₄) | Varies | Varies | Varies | 40-60 | [6][7] |
| Feist-Benary Synthesis | Base Catalyst (e.g., Piperidine) | Varies | Varies | Varies | Moderate | [6] |
| Intramolecular Cyclization of Sulfonium Salts | Base (e.g., DBU) | CH₂Cl₂ | Room Temp | 10 min | Excellent | [8] |
Table 2: Influence of Reaction Parameters on 2(5H)-Furanone Yield from Furfural Oxidation
| Catalyst | H₂O₂ Equivalence | Temperature (°C) | Yield of 2(5H)-Furanone (%) | Reference |
| TFA | 2 | 40 | ~50 | [5] |
| TFA | 4 | 40 | ~52 | [5] |
| TFA | 6 | 40 | ~45 | [5] |
| TFA | 4 | 25 | ~30 | [5] |
| TFA | 4 | 60 | ~40 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-2(3H)-furanone via Cycloaddition
This protocol is adapted from a procedure for the synthesis of 5-substituted-2(3H)-furanones.[2]
Materials:
-
5-substituted-furan-2(3H)-one (0.2 mmol, 2.0 equiv)
-
8,8-dicyanoheptafulvene (0.1 mmol, 1.0 equiv)
-
Brønsted base catalyst (0.02 mmol, 0.02 equiv)
-
Acetonitrile (0.8 mL)
-
Magnetic stirring bar
-
4 mL glass vial with a screw cap
Procedure:
-
In a 4 mL glass vial equipped with a magnetic stirring bar and a screw cap, add the 5-substituted-furan-2(3H)-one, 8,8-dicyanoheptafulvene, and the catalyst.
-
Dissolve the components in acetonitrile.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Upon completion, directly subject the reaction mixture to flash chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:1) to obtain the pure product.
Protocol 2: General Procedure for Furanone Synthesis via a Three-Component Reaction
This is a generalized protocol for a three-component synthesis of furanones.[1]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Alkyne (1 mmol)
-
Catalyst (e.g., Lewis acid, as optimized)
-
Ethanol/water (1:1) solvent mixture (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, alkyne, and catalyst.
-
Add 5 mL of the ethanol/water (1:1) solvent mixture to the flask.
-
Attach a reflux condenser and place the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate work-up and purification procedure (e.g., extraction followed by column chromatography).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Furanone Synthesis
Caption: A logical workflow for troubleshooting low yields in furanone synthesis.
Diagram 2: Chemical Pathway and Byproduct Formation in Furanone Synthesis
Caption: Pathways to the desired furanone and common byproducts.
References
Technical Support Center: Optimization of SPME for 2,5-dimethyl-3(2H)-furanone (Furaneol) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 2,5-dimethyl-3(2H)-furanone (also known as Furaneol or HDMF) using Solid Phase Microextraction (SPME). Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Furaneol) challenging to analyze using SPME-GC?
A1: The analysis of Furaneol by direct SPME-GC is challenging due to several inherent properties of the molecule:
-
High Polarity : Furaneol's hydroxyl group makes it highly soluble in aqueous samples, leading to poor partitioning and extraction by common non-polar SPME fiber coatings.[1]
-
Thermal Instability : In its native form, Furaneol is prone to degradation at the high temperatures used in a standard GC injection port, which can result in inaccurate quantification.[1]
-
Volatility : While considered a volatile compound, its high polarity can hinder its efficient transfer from the sample matrix into the headspace for extraction.
Q2: What is the recommended SPME fiber for Furaneol extraction?
A2: The choice of fiber depends on the analytical approach.
-
For Direct Analysis (Without Derivatization) : Due to Furaneol's polar nature, a polar fiber such as 85 µm Polyacrylate (PA) or 60 µm Carbowax®/DVB (PEG) would be the most suitable choice.[2][3] These fibers have a higher affinity for polar analytes.
-
For Analysis with Derivatization : A derivatization step is highly recommended to convert Furaneol into a less polar and more thermally stable compound.[4][5] After derivatization (e.g., with PFBBr), a non-polar or combination fiber like 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is ideal for extracting the resulting derivative.[1][6] The DVB/CAR/PDMS fiber is particularly effective for a broad range of volatile and semi-volatile compounds.[7]
Q3: Should I use Direct Immersion (DI) or Headspace (HS) SPME for Furaneol extraction?
A3: Headspace (HS) SPME is the mandatory and advantageous mode for extracting Furaneol, especially from solid or complex matrices.[8][9] HS-SPME is a cleaner technique because the fiber is not exposed to non-volatile matrix components, which protects the fiber from contamination and extends its lifespan.[9][10]
Q4: How can I improve the extraction efficiency and reproducibility for Furaneol?
A4: Several parameters can be optimized to enhance recovery and precision:[8]
-
Use Derivatization : This is the most effective way to improve extraction efficiency and chromatographic performance for GC analysis.[1][5]
-
Add Salt : Adding sodium chloride (25-30% wt/vol) to the sample increases the ionic strength of the solution.[11] This "salting-out" effect reduces the solubility of Furaneol and promotes its partitioning into the headspace.[12]
-
Adjust pH : For derivatization reactions with agents like PFBBr, adjusting the sample to a basic pH is necessary.[12] In general, modifying the pH can decrease analyte solubility and improve volatility.[11]
-
Control Temperature : Gently heating the sample (e.g., 40–60 °C) during headspace extraction can increase the vapor pressure of the analyte, improving sensitivity and shortening extraction time.[2][11] However, excessively high temperatures can lead to analyte degradation or cause analytes to desorb from the fiber.[11][13]
-
Agitate the Sample : Constant stirring or agitation during the extraction period accelerates the mass transfer of the analyte from the sample to the headspace and then to the fiber, ensuring equilibrium is reached faster.[8]
-
Optimize Time : The extraction time must be sufficient to allow the analyte concentration to reach equilibrium between the sample, headspace, and fiber coating.[14] This time should be determined experimentally and kept consistent for all samples and standards.
-
Use an Internal Standard : Incorporating an internal standard with properties similar to the analyte can significantly improve the precision and accuracy of quantification.[8]
Troubleshooting Guide
Issue: Low or no analyte peak is detected.
| Possible Cause | Solution |
| Inefficient Extraction | Ensure all optimization parameters (pH, salt, temperature, agitation, time) are correctly set. For Furaneol, derivatization is strongly recommended to improve extraction and detection.[1][5] |
| Incorrect Fiber Choice | Verify that the fiber's polarity matches the analyte. Use a polar fiber (e.g., Polyacrylate) for native Furaneol or a non-polar/combination fiber (e.g., PDMS, DVB/CAR/PDMS) for derivatized Furaneol.[1][3] |
| Analyte Degradation | Furaneol is thermally unstable. Use a derivatization method to create a more stable compound. Ensure the GC inlet temperature is not excessively high. |
| Inefficient Desorption | Check that the GC inlet temperature is sufficient for thermal desorption (e.g., 250 °C) and that the desorption time is adequate (e.g., 2 minutes).[15] Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure a rapid transfer of analytes to the column.[11] |
| System Check | Before troubleshooting the SPME method, confirm the GC-MS system is working correctly by directly injecting a known standard of your analyte or its derivative.[11] |
Issue: Poor reproducibility and inconsistent results.
| Possible Cause | Solution |
| Inconsistent Extraction Conditions | All parameters must be kept constant across all samples, standards, and blanks. This includes sample volume, headspace volume, temperature, agitation speed, extraction time, and fiber placement depth.[8][11] |
| Matrix Effects | Complex sample matrices can interfere with the extraction.[1] Prepare calibration standards in a matrix that closely matches the samples (matrix-matched standards) to compensate for these effects.[4] |
| Fiber Damage or Contamination | Visually inspect the fiber for damage or coating stripping. Condition the fiber before each use as per the manufacturer's instructions. If carryover is suspected, bake the fiber for a longer duration in a clean GC inlet. |
| Septum Coring | Cored septum particles in the GC inlet can interfere with the analysis and damage the fiber. Use pre-drilled septa or a septumless injector system to prevent this.[11] |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for Furaneol.
Table 1: Method Performance for Furaneol Analysis using Derivatization-SPME-GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | [1][5] |
| Limit of Quantification (LOQ) | 2 ng/mL | [1][5] |
| Repeatability (RSD%) | 9.5% | [1][5] |
| Linear Range | 2 - 500 ng/mL | [5] |
Table 2: Comparison of Sampling Techniques for Furan-Type Compounds
| Sampling Technique | Relative Analyte Response | Key Advantage | Reference |
| Static Headspace | Low | Simple, suitable for high concentrations | [16][17] |
| Traditional SPME Fiber | Medium | Good sensitivity, solvent-free | [16][17] |
| SPME Arrow | High | Significantly higher response, more robust, higher loading capacity | [16][17] |
Note: The SPME Arrow provides significantly higher responses for furan (B31954) and alkylfurans compared to traditional SPME fibers and static headspace.[16]
Experimental Protocols
Protocol 1: Direct Headspace SPME-GC-MS Analysis of Furaneol
This protocol is suitable for screening purposes or for matrices where derivatization is not feasible. Optimization is critical for achieving acceptable results.
-
Sample Preparation :
-
Place a known amount of the liquid or solid sample (e.g., 5 mL or 5 g) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Add NaCl to achieve a concentration of 25-30% (w/v) to aid extraction.[11]
-
Seal the vial immediately with a PTFE-faced silicone septum.
-
-
SPME Fiber Conditioning :
-
Condition a polar SPME fiber (e.g., 85 µm Polyacrylate) according to the manufacturer's instructions.
-
-
Extraction :
-
Place the vial in a heater-agitator set to the desired extraction temperature (e.g., 50 °C).
-
Allow the sample to equilibrate for 5-10 minutes.
-
Expose the conditioned SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) with constant agitation.
-
Retract the fiber into the needle.
-
-
GC-MS Analysis :
-
Immediately insert the SPME fiber into the hot GC injection port (e.g., 240 °C).
-
Desorb the analyte from the fiber for 2-5 minutes in splitless mode.
-
Start the GC-MS analysis program to separate and detect the analyte.
-
Protocol 2: Recommended Derivatization-Headspace SPME-GC-MS Analysis of Furaneol
This is the recommended protocol for accurate and sensitive quantification of Furaneol.[1][5]
-
Sample Preparation :
-
Derivatization :
-
Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) (e.g., 50 µL of a 10% solution in acetone).[1]
-
Seal the vial tightly and heat at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30 minutes) to complete the reaction.[1][12]
-
Cool the vial to room temperature.
-
-
SPME Fiber Conditioning :
-
Condition a non-polar or combination fiber (e.g., 100 µm PDMS or DVB/CAR/PDMS) according to the manufacturer's instructions.
-
-
Extraction :
-
Add NaCl (e.g., 1.5 g) to the vial to enhance partitioning.[1]
-
Place the vial in a heater-agitator set to the extraction temperature (e.g., 60 °C).
-
Allow the sample to equilibrate for 5 minutes.
-
Expose the conditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) with constant agitation.[1][15]
-
Retract the fiber into the needle.
-
-
GC-MS Analysis :
Visualized Workflows
Caption: Decision tree for selecting a Furaneol SPME analysis method.
Caption: Experimental workflow for Derivatization-SPME of Furaneol.
References
- 1. benchchem.com [benchchem.com]
- 2. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 3. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 17. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
Technical Support Center: Analysis of Thermally Sensitive Furanones
Welcome to the technical support center for the analysis of thermally sensitive furanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of thermally sensitive furanones?
A1: The main challenges in analyzing thermally sensitive furanones stem from their chemical instability under certain analytical conditions. Key issues include:
-
Thermal Degradation: Many furanone derivatives are susceptible to decomposition at elevated temperatures, which are often employed in analytical techniques like Gas Chromatography (GC). This can lead to inaccurate quantification and the generation of artifact peaks.[1][2]
-
Isomerization: Furanones can exist in different tautomeric forms, such as 2(3H)-furanone and the more thermodynamically stable 2(5H)-furanone.[1] Heating can cause interconversion between these isomers, complicating the interpretation of analytical results.[1][3]
-
Matrix Effects: Furanones are often present in complex matrices like food, beverages, and biological samples.[4][5][6] Components of the matrix can interfere with the analysis, requiring robust sample preparation techniques to isolate the furanones of interest.
-
Volatility: While some furanones are volatile and suitable for GC analysis, others are less volatile or are present as non-volatile precursors (e.g., glycosides), necessitating alternative methods like High-Performance Liquid Chromatography (HPLC).[2][4]
Q2: Which analytical technique is better for thermally sensitive furanones: GC-MS or HPLC?
A2: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the specific furanone and the research question.
-
GC-MS is a powerful technique for volatile and semi-volatile furanones due to its high sensitivity and ability to provide structural information through mass spectrometry.[4] However, the high temperatures used in the injector and column can cause degradation of thermally labile furanones.[2][7] Techniques like cold on-column injection can mitigate this issue.[7][8]
-
HPLC is often preferred for thermally sensitive furanones as it operates at or near ambient temperatures, avoiding the risk of thermal decomposition.[2] It is also well-suited for the analysis of non-volatile furanone derivatives, such as glycosides.[2]
Q3: How can I prevent the thermal degradation of furanones during GC-MS analysis?
A3: To minimize thermal degradation during GC-MS analysis, consider the following:
-
Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analytes.
-
Use a Cool On-Column Injection (OCI) Technique: This is a highly effective method to prevent thermal degradation as the sample is introduced directly onto the column without passing through a heated injector.[7][8]
-
Optimize the Temperature Program: Use a gentle oven temperature program with a lower initial temperature and a slower ramp rate.
-
Derivatization: In some cases, derivatization can be used to increase the thermal stability of the furanones.
Q4: What are common impurities to look out for when synthesizing or analyzing furanones?
A4: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, residual solvents, and isomers (e.g., 2(5H)-furanones).[1] The furanone ring can also be susceptible to opening by nucleophiles, leading to the formation of acyclic derivatives as impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no analyte peak detected in GC-MS | Thermal degradation in the injector or column. | Lower the injector temperature. Use a cool on-column injection technique.[7] Check the stability of your furanone at the analysis temperatures. |
| Poor extraction efficiency from the sample matrix. | Optimize your sample preparation method (e.g., SPME fiber coating, extraction time, and temperature).[4][5] Consider a different extraction technique like LLE or SPE.[4] | |
| Multiple unexpected peaks in the chromatogram | Isomerization of the furanone at high temperatures. | Analyze the sample using HPLC to avoid thermal isomerization.[2] If using GC, try a lower injector and oven temperature. |
| Contamination from the sample matrix or solvent. | Run a blank sample to identify sources of contamination. Ensure high-purity solvents and clean glassware. | |
| Poor peak shape and resolution | Inappropriate GC column polarity. | Use a polar capillary column (e.g., DB-WAX or HP-INNOWax) for better separation of polar furanones.[5] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality column. Consider derivatization to improve peak shape. | |
| Inconsistent quantitative results | Instability of furanones in the prepared sample. | Analyze samples promptly after preparation. Store samples at low temperatures and protect them from light.[1] |
| Matrix effects suppressing or enhancing the signal. | Use a matrix-matched calibration curve or the standard addition method for quantification.[9] Employ an internal standard to correct for variations.[5] |
Quantitative Data Summary
The stability of furanones is highly dependent on the specific compound and the experimental conditions. The following table summarizes general stability considerations.
| Parameter | Condition | Effect on Furanone Stability | Reference(s) |
| Temperature | High temperatures (e.g., in GC injector) | Can cause thermal degradation and isomerization. | [1][2][3] |
| pH | Acidic to neutral (pH 2.0-8.0) | Some furanone derivatives are unstable in aqueous buffer solutions across this pH range. | [1] |
| Storage | Room temperature, exposed to light | Potential for degradation over time. | [1] |
| Analytical Technique | Hot splitless GC injection | High potential for thermal degradation. | [7][8] |
| Cold on-column GC injection | Minimizes thermal degradation. | [7][8] | |
| HPLC | Generally avoids thermal degradation. | [2] |
Experimental Protocols
Protocol 1: Analysis of Volatile Furanones in a Liquid Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
This protocol is adapted from methods used for analyzing furanones in food and beverage samples.[5][6]
-
Sample Preparation:
-
Place 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add a saturated NaCl solution (e.g., 1-2 g of solid NaCl).[5][6]
-
Spike the sample with a suitable internal standard (e.g., a deuterated analog of the furanone of interest) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a moderate temperature (e.g., 240-250°C) in splitless mode.[5] Note: This temperature should be optimized to ensure complete desorption without causing significant degradation.
-
Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3-5°C/minute.
-
Ramp to 240°C at a rate of 10-15°C/minute, hold for 5 minutes.[5]
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan a mass range appropriate for the target furanones and their fragments (e.g., m/z 35-350).
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used for increased sensitivity and selectivity.
-
-
Protocol 2: Analysis of Thermally Sensitive Furanones using HPLC
This protocol is a general guideline based on methods for analyzing furanones and their derivatives.[2]
-
Sample Preparation:
-
Extract the furanones from the sample matrix using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent will depend on the polarity of the furanone.
-
Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile, methanol (B129727), or water).
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18, 4.6 mm x 250 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A binary mobile phase consisting of an aqueous component (e.g., 0.05M sodium acetate (B1210297) buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[2]
-
Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the organic modifier to elute the furanones. A typical gradient might be from 10% to 90% organic modifier over 20-30 minutes.
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: Maintain at a controlled ambient temperature (e.g., 25-30°C).
-
Detection: UV detection at a wavelength appropriate for the furanone's chromophore (e.g., 280-290 nm).[2] A photodiode array (PDA) detector can be used to obtain UV spectra for peak identification. Mass spectrometric detection (LC-MS) can be used for more definitive identification and quantification.
-
Injection Volume: 5-20 µL.
-
Visualizations
Caption: Experimental workflow for the analysis of volatile furanones using HS-SPME-GC-MS.
Caption: Troubleshooting logic for inaccurate furanone quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Resolution of Furanone Isomers in Chromatography
Welcome to the Technical Support Center for Chromatographic Resolution of Furanone Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the separation of furanone isomers in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of furanone isomers in HPLC?
A1: Poor resolution in the HPLC separation of furanone isomers often stems from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the specific furanone enantiomers being analyzed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for this class of compounds.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol), the pH of the aqueous phase, and any additives are critical for achieving separation.
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, lower flow rates can lead to improved resolution.
-
Inadequate Temperature Control: Temperature can significantly influence chiral recognition. It's a valuable parameter to screen as both increasing and decreasing the temperature can enhance resolution.
-
Column Overload: Injecting an excessive amount of sample can cause peak broadening and a subsequent loss of resolution.
Q2: I'm observing peak tailing with my furanone isomers in GC. What are the likely causes and solutions?
A2: Peak tailing in GC for furanone isomers can be attributed to:
-
Active Sites in the Inlet or Column: Furanones can interact with active sites (e.g., silanols) in the GC liner or at the head of the column, leading to tailing.
-
Solution: Use a deactivated liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum. Trimming a small portion from the front of the column can also remove accumulated contaminants.
-
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trimming the column is recommended.
-
-
Incompatible Solvent: The injection solvent may not be compatible with the stationary phase, leading to poor analyte focusing.
-
Solution: Choose a solvent that is compatible with the stationary phase polarity.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can disrupt the flow path and cause tailing.
-
Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth according to the manufacturer's instructions.
-
Q3: What are the advantages of using SFC over HPLC for separating furanone isomers?
A3: SFC offers several benefits for chiral separations of furanone isomers compared to HPLC:
-
Faster Analysis Times: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.
-
Unique Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for resolving challenging isomer pairs.
-
Orthogonality to Reversed-Phase LC: SFC provides a different separation mechanism, making it a powerful tool for confirmation or for separating isomers that are difficult to resolve by RPLC.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Incorrect column temperature. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based). 2. Optimize the mobile phase by adjusting the type and percentage of the organic modifier (e.g., isopropanol, ethanol). For ionizable furanones, adjust the pH. 3. Reduce the flow rate. 4. Evaluate a range of temperatures (e.g., 15°C to 40°C) as temperature effects on chiral separations can be unpredictable. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column contamination. 3. Mobile phase pH is close to the analyte's pKa (for ionizable furanones). | 1. For basic furanone derivatives, add a competing base (e.g., diethylamine) to the mobile phase. For acidic derivatives, add a competing acid (e.g., trifluoroacetic acid). 2. Flush the column with a strong solvent. If the column is old, it may need to be replaced. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Insufficient column equilibration. | 1. Prepare fresh mobile phase for each run and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Allow for longer equilibration times, especially when changing mobile phase composition. |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Oven temperature program is not optimized. 3. Carrier gas flow rate is too high or too low. | 1. Select a column with a polarity that provides good selectivity for the furanone isomers. Polar columns are often suitable. 2. Adjust the initial temperature, ramp rate, and final hold time. A slower temperature ramp can improve resolution. 3. Optimize the carrier gas flow rate to be near the optimal linear velocity for the carrier gas being used (e.g., helium or hydrogen). |
| Peak Tailing | 1. Active sites in the inlet or column. 2. Column contamination. 3. Poor column cut or installation. | 1. Use a deactivated inlet liner. Consider using an ultra-inert GC column. 2. Trim 10-20 cm from the front of the column. Perform regular column bakeouts. 3. Re-cut the column ensuring a square, clean cut and reinstall it at the correct depth. |
| Ghost Peaks | 1. Contamination from the septum, liner, or previous injections. 2. Carrier gas impurity. | 1. Replace the septum and liner. Run a blank gradient to check for carryover. 2. Ensure high-purity carrier gas and check for leaks in the gas lines. |
SFC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal co-solvent type and percentage. 3. Incorrect back pressure or temperature. | 1. Screen a range of polysaccharide-based CSPs. 2. Test different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and optimize their concentration. 3. Adjust the back pressure and temperature, as these parameters influence the mobile phase density and solvating power. |
| Peak Tailing | 1. Sample solvent is incompatible with the mobile phase. 2. Column overload. 3. Secondary interactions. | 1. Dissolve the sample in a solvent similar to the co-solvent being used. 2. Reduce the injection volume or sample concentration. 3. For basic compounds, add a basic additive. For acidic compounds, an acidic additive may improve peak shape. |
| Inconsistent Retention Times | 1. Fluctuations in back pressure. 2. Inconsistent mobile phase composition (CO2 and co-solvent). 3. Temperature instability. | 1. Check the back pressure regulator for proper function. 2. Ensure a consistent supply of high-purity CO2 and accurate co-solvent delivery. 3. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
Chiral HPLC Separation of Lactones
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| γ-nonanolactone | Chiralpak AY-3R | Acetonitrile/Water | 1.0 | 25 | >1.09 |
| δ-decalactone | Chiralpak AY-3R | Acetonitrile/Water | 1.0 | 25 | >1.08 |
| δ-undecalactone | Chiralpak AY-3R | Acetonitrile/Water | 1.0 | 25 | >1.54 |
| δ-dodecalactone | Chiralpak AY-3R | Acetonitrile/Water | 1.0 | 25 | >1.43 |
| δ-tetradecalactone | Chiralpak AY-3R | Acetonitrile/Water | 1.0 | 25 | >1.11 |
Chiral SFC Separation of Furanone Analogues
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Detection (UV λ) |
| Racemic Furanone Derivative | CHIRALPAK® IA-3 | CO₂ / Methanol (80:20, v/v) | 3.0 | 150 | 220 nm |
| Racemic Furanone Derivative | CHIRAL ART Amylose-SA | CO₂ / Ethanol (85:15, v/v) | 2.0 | 120 | 230 nm |
| Racemic Furanone Derivative | CHIRAL ART Cellulose-SB | CO₂ / 2-Propanol (90:10, v/v) | 4.0 | 100 | 254 nm |
Experimental Protocols
Detailed Experimental Protocol: Chiral HPLC Separation
This protocol provides a general procedure for the chiral separation of a 2(5H)-furanone derivative using a polysaccharide-based CSP.
-
Materials and Reagents:
-
Racemic 2(5H)-furanone derivative
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (or other suitable alcohol modifier)
-
Chiral HPLC column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
-
-
Sample Preparation:
-
Dissolve the racemic 2(5H)-furanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (89:11, v/v). The ratio may need to be optimized for specific compounds.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation and record the chromatogram.
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
-
-
Optimization:
-
If the resolution is poor, adjust the ratio of the mobile phase modifiers. Increasing the alcohol content generally decreases retention time but may also affect selectivity.
-
Screen different alcohol modifiers (e.g., ethanol, n-propanol) to improve separation.
-
Lowering the column temperature can sometimes enhance enantioselectivity.
-
Detailed Experimental Protocol: Chiral GC Separation
This protocol describes a general method for the chiral GC separation of a volatile 2(5H)-furanone derivative.
-
Materials and Reagents:
-
Volatile 2(5H)-furanone derivative
-
High-purity solvent (e.g., dichloromethane (B109758) or hexane)
-
Chiral GC capillary column (e.g., Chirasil-β-Dex)
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
High-purity carrier gas (Helium or Hydrogen)
-
-
Sample Preparation:
-
Prepare a dilute solution of the 2(5H)-furanone derivative in a suitable volatile solvent (e.g., 100 ppm in dichloromethane).
-
-
Chromatographic Conditions:
-
Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program: Start at 130 °C, hold for 10 minutes, then ramp to 180 °C at 2 °C/min, and hold for 30 minutes.
-
Detector: FID at 320 °C
-
-
Procedure:
-
Set up the GC system with the specified conditions.
-
Inject 1 µL of the prepared sample.
-
Start the GC run and data acquisition.
-
Identify the enantiomer peaks in the resulting chromatogram.
-
-
Optimization:
-
The temperature program is a critical parameter. Adjusting the initial temperature, ramp rate, and final hold time can significantly impact resolution.
-
The choice of carrier gas and its flow rate can also affect separation efficiency.
-
Detailed Experimental Protocol: Chiral SFC Separation
This protocol outlines a general procedure for the chiral SFC separation of a 2(5H)-furanone derivative.
-
Materials and Reagents:
-
Racemic 2(5H)-furanone derivative
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol (or other suitable alcohol modifier)
-
Chiral SFC column (e.g., CHIRALPAK® IA-3, 250 x 4.6 mm, 3 µm)
-
SFC system with UV detector and back pressure regulator
-
-
Sample Preparation:
-
Dissolve the racemic 2(5H)-furanone derivative in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ with Methanol as a modifier (e.g., 80:20 v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate the SFC system with the specified mobile phase and back pressure until the baseline is stable.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
Technical Support Center: Stabilizing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on strategies to stabilize 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, in solution. HDMF is a valuable compound known for its sweet, caramel-like aroma, but its inherent instability in aqueous environments presents significant challenges in research and product development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of HDMF concentration in aqueous solution. | pH-dependent degradation: HDMF is susceptible to degradation across a wide pH range.[1] | Adjust the solution pH to the optimal range of 3.5-5.0 using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).[2] While some studies indicate instability even within this range, it is generally considered the most favorable for slowing degradation.[1][3] |
| Oxidative degradation: Exposure to oxygen can lead to the rapid degradation of HDMF. | Prepare solutions using deoxygenated solvents. Purge the headspace of the storage container with an inert gas such as nitrogen or argon. The addition of antioxidants can also be beneficial (see FAQs). | |
| Thermal degradation: Elevated temperatures significantly accelerate the degradation of HDMF.[2] | Store stock solutions and experimental samples at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. | |
| Photodegradation: Exposure to light, particularly in the presence of photosensitizers like riboflavin, can induce degradation.[4] | Protect solutions from light by using amber glass vials or by storing them in the dark. | |
| Inconsistent results in stability studies. | Variability in experimental conditions: Minor differences in pH, temperature, or oxygen exposure between samples can lead to significant variations. | Standardize all experimental parameters meticulously. Use calibrated equipment for pH and temperature measurements. Ensure consistent handling procedures to minimize oxygen exposure. |
| Matrix effects: The presence of other components in the solution (e.g., metal ions, amino acids) can influence HDMF stability.[2] | Characterize the solution matrix and consider potential interactions. The use of chelating agents like EDTA may be beneficial if metal-catalyzed degradation is suspected. | |
| Formation of undesirable byproducts. | Degradation of HDMF: The breakdown of HDMF can lead to the formation of various smaller molecules, affecting the sensory and chemical profile of the solution.[2] | Implement the stabilization strategies outlined above to minimize degradation. Analytical techniques such as GC-MS or LC-MS can be used to identify and monitor degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for HDMF in solution?
A1: The degradation of HDMF in aqueous solution is complex and can proceed through several pathways. A key initial step is believed to be the opening of the furanone ring.[2] This is followed by a series of reactions that can lead to the formation of smaller carbonyl and hydroxyl carbonyl compounds.[2] Additionally, HDMF can react with sulfur-containing amino acids and hydrogen sulfide, particularly at elevated temperatures, to form various thiophene (B33073) derivatives.[2]
Q2: What is the optimal pH for maximizing the stability of HDMF in an aqueous solution?
A2: There is some discrepancy in the literature regarding the optimal pH for HDMF stability. Several sources suggest that the greatest stability in aqueous solutions is achieved in a slightly acidic environment, with a pH range of 3.5 to 5.0.[2] However, one study investigating the stability of naturally occurring HDMF derivatives over 32 days at 23°C found that HDMF was unstable at all pH values tested between 2.0 and 8.0.[1] Despite this, for practical purposes, maintaining a pH between 3.5 and 5.0 is the most commonly recommended strategy to minimize the rate of degradation.
Q3: Which antioxidants are most effective for stabilizing HDMF?
A3: The use of antioxidants is a promising strategy to inhibit the oxidative degradation of HDMF. While specific comparative studies on different antioxidants for HDMF stabilization are limited, the following are potential candidates based on their general efficacy in food and pharmaceutical systems:
-
Ascorbic Acid (Vitamin C): As a water-soluble antioxidant, ascorbic acid can effectively scavenge free radicals and is commonly used to prevent browning and oxidation in food products.
-
Tocopherols (Vitamin E): These lipid-soluble antioxidants are effective in preventing lipid peroxidation and may offer protection to HDMF, particularly in systems containing a lipid phase.[5][6][7][8][9][10][11]
-
Synthetic Antioxidants (BHA, BHT, TBHQ): Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ) are potent synthetic antioxidants widely used in the food industry. Their efficacy would need to be empirically determined for specific HDMF formulations.
The choice and concentration of antioxidant should be carefully evaluated for compatibility with the specific application and analytical methods being used.
Q4: Can encapsulation be used to stabilize HDMF?
A4: Yes, encapsulation is a highly effective technique for protecting sensitive compounds like HDMF from environmental factors such as oxygen, light, and moisture. Two common methods are:
-
Spray Drying: This technique involves atomizing a solution or emulsion containing HDMF and a carrier material (e.g., maltodextrin, gum arabic) into a hot air stream to produce a dry powder with HDMF encapsulated within the carrier matrix.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with guest molecules like HDMF, effectively shielding them from the external environment and improving their stability and solubility.[4][6][12][13][14][15]
Q5: How does HDMF interact with common pharmaceutical excipients?
A5: There is limited specific data on the compatibility of HDMF with a wide range of pharmaceutical excipients. However, based on its chemical structure (a furanone with a hydroxyl group), potential interactions with certain excipients should be considered:
-
Reducing Sugars (e.g., lactose): The Maillard reaction between the amine groups of amino acids and reducing sugars is a known pathway for HDMF formation, but interactions between HDMF itself and these sugars under formulation conditions are less understood.
-
Alkaline Excipients: Given that HDMF is less stable at higher pH, excipients that create an alkaline microenvironment could accelerate its degradation.
-
Oxidizing Agents: Excipients with oxidizing properties should be avoided.
-
Solvents: The stability of HDMF in common pharmaceutical co-solvents like propylene (B89431) glycol and ethanol (B145695) should be evaluated on a case-by-case basis.
Compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) are crucial during pre-formulation development.
Quantitative Data Summary
The following tables summarize available quantitative data on the factors influencing HDMF stability.
Table 1: Effect of pH and Temperature on HDMF Stability
| pH | Temperature (°C) | Observation | Reference |
| 2.0 - 8.0 | 23 | Unstable at all tested pH values over 32 days. | [1] |
| 4.0 | - | Reported as optimal for stability in an aqueous buffer solution, with degradation following first-order kinetics. | [3] |
| 3.5 | 23 | Reported as having the greatest stability in aqueous solutions. | [2] |
| 2.2, 5.1, 7.1 | 160 | Thermal degradation occurs, with a preference for lower pH. The initial degradation mechanism involves ring opening. | [2] |
| 4.0 - 5.0 | - | Reported to have the lowest racemization rate. |
Table 2: Photodegradation Kinetics of HDMF in the Presence of Riboflavin
| Parameter | Value | Condition | Reference |
| Quenching Rate Constant (Singlet State) | 2.7 x 10⁹ M⁻¹s⁻¹ | Aqueous solution | [4] |
| Quenching Rate Constant (Triplet State) | 6.0 x 10⁸ M⁻¹s⁻¹ | Aqueous solution | [4] |
| Reactive Rate Constant with Singlet Oxygen | 1.97 x 10⁷ M⁻¹s⁻¹ | Aqueous solution | [4] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating HDMF Stability in Aqueous Solution
This protocol outlines a general method for assessing the stability of HDMF under various conditions (e.g., different pH, temperature, or in the presence of stabilizers).
1. Materials:
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) standard
- Buffer solutions of desired pH (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
- High-purity water (e.g., HPLC grade)
- Amber glass vials with screw caps
- HPLC or GC-MS system for quantification
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of HDMF (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.
- Prepare working solutions by diluting the stock solution in the desired buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
3. Stability Study Setup:
- Aliquot the working solutions into amber glass vials.
- For studies involving the exclusion of oxygen, sparge the solutions and the headspace of the vials with nitrogen or argon before sealing.
- Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
- Protect all samples from light.
4. Sample Analysis:
- At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.
- Analyze the concentration of HDMF using a validated HPLC-UV or GC-MS method.
- Plot the concentration of HDMF versus time to determine the degradation kinetics.
Protocol 2: Encapsulation of HDMF using β-Cyclodextrin (Inclusion Complexation)
This protocol provides a general laboratory-scale method for encapsulating HDMF in β-cyclodextrin.
1. Materials:
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- β-Cyclodextrin (β-CD)
- High-purity water
- Ethanol
- Magnetic stirrer and hot plate
- Freeze-dryer
2. Preparation of the Inclusion Complex:
- Prepare a saturated solution of β-CD in water by heating and stirring (e.g., to 50-60°C).
- Dissolve a known amount of HDMF in a minimal amount of ethanol.
- Slowly add the ethanolic solution of HDMF to the hot β-CD solution while stirring continuously. A 1:1 molar ratio of HDMF to β-CD is a common starting point.
- Continue stirring the mixture for several hours (e.g., 4-6 hours) as it cools to room temperature to allow for complex formation. A white precipitate should form.
- Store the mixture at a low temperature (e.g., 4°C) overnight to maximize precipitation.
3. Isolation and Drying of the Complex:
- Collect the precipitate by filtration or centrifugation.
- Wash the collected solid with a small amount of cold water or ethanol to remove any uncomplexed HDMF.
- Freeze-dry the solid to obtain a fine powder of the HDMF-β-CD inclusion complex.
4. Characterization:
- Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Evaluate the stability of the encapsulated HDMF compared to the free compound using the stability testing protocol described above.
Visualizations
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. jfda-online.com [jfda-online.com]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. 4-羟基-2,5-二甲基l-3(2H)-呋喃酮 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. oeclass.aua.gr [oeclass.aua.gr]
- 7. Membrane-stabilizing effect of vitamin E: effect of alpha-tocopherol and its model compounds on fluidity of lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
Technical Support Center: Low-Level Detection of 5-Hydroxymethylfurfural (HMF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of low-level 5-Hydroxymethylfurfural (HMF) detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the low-level detection of HMF.
Q1: What is 5-Hydroxymethylfurfural (HMF) and why is its low-level detection important?
A1: 5-Hydroxymethylfurfural (HMF) is an organic compound that forms from the dehydration of certain sugars.[1] In the food industry, it is a key indicator of heat treatment and storage-related quality deterioration in products like honey, fruit juices, and milk.[1][2] Its presence at low levels can signify the initial stages of spoilage or adulteration.[1] In the context of drug development, HMF can be a degradation product of sugar-containing formulations, and its accurate quantification at low levels is crucial for stability and safety assessments.
Q2: I am experiencing poor sensitivity and cannot detect low levels of HMF. What can I do?
A2: Low sensitivity is a common challenge in trace analysis. Here are several troubleshooting steps:
-
Method Selection: For very low HMF concentrations (<4 mg/kg), High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is generally more precise than spectrophotometric methods.[3] For even higher sensitivity, consider using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
Optimize HPLC Conditions:
-
Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for HMF, which is typically around 284 nm.[1]
-
Mobile Phase Composition: Adjust the mobile phase composition (e.g., water:methanol or water:acetonitrile gradient) to achieve better separation and peak shape.
-
Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak broadening.
-
-
Sample Preparation: Concentrate your sample using solid-phase extraction (SPE) to increase the HMF concentration prior to injection.
Q3: My results show high variability between replicate injections. What are the possible causes?
A3: High variability, or poor repeatability, can stem from several sources:
-
Sample Inhomogeneity: Ensure your sample is thoroughly mixed and homogenous before taking an aliquot for analysis. This is particularly important for viscous samples like honey.[1]
-
Inconsistent Sample Preparation: Precisely control all steps of your sample preparation, including dilution and filtration. Use calibrated pipettes and volumetric flasks.
-
Instrument Instability: Check for fluctuations in pump pressure, detector lamp intensity, or column temperature in your HPLC system. Allow the instrument to stabilize adequately before starting your analytical run.
-
Autosampler Issues: If using an autosampler, check for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.
Q4: I am observing interfering peaks that co-elute with my HMF peak in HPLC. How can I resolve this?
A4: Co-eluting peaks from the sample matrix are a frequent problem, especially with complex samples like food products.[5][6]
-
Improve Chromatographic Separation:
-
Gradient Optimization: Modify the gradient slope of your mobile phase to improve the resolution between HMF and the interfering peaks.
-
Column Selection: Consider using a different HPLC column with a different stationary phase chemistry that may offer better selectivity for HMF.
-
-
Sample Clean-up: Implement a more rigorous sample clean-up procedure. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can effectively remove matrix components that interfere with HMF detection.
-
Method Specificity: For spectrophotometric methods, background correction is crucial. The White method, for example, uses a reference solution to subtract the absorbance of interfering substances.[3]
Q5: How do I validate my analytical method for low-level HMF detection?
A5: Method validation is essential to ensure your results are accurate and reliable. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of HMF standards in the expected concentration range of your samples. The coefficient of determination (r²) should ideally be >0.99.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of HMF that can be reliably detected and quantified. The LOD is often defined as the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ is at a signal-to-noise ratio of 10:1.[2]
-
Accuracy and Precision: Assess accuracy by performing recovery studies with spiked samples. Precision is evaluated by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).[2]
-
Specificity: Demonstrate that your method can unequivocally detect HMF in the presence of other components in the sample matrix.[5]
Quantitative Data Summary
The following tables summarize key performance parameters for common HMF detection methods.
Table 1: Comparison of HPLC and Spectrophotometric Methods for Low-Level HMF Detection in Honey
| Parameter | HPLC Method | White Method (Spectrophotometric) |
| Limit of Quantitation (LOQ) | 0.83 mg/L | 0.67 mg/L |
| Linearity Range | Up to 20 mg/L | Up to 5 mg/L |
| Precision (RSD for 1-4 mg/kg) | 3.5% | 6.4% |
| Data sourced from Truzzi et al. (2012)[3] |
Table 2: HPLC-PAD Method Performance for HMF Detection
| Parameter | Value |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 µg/mL |
| Retention Time Precision (RSD) | 0.10 - 0.12% |
| Peak Area Precision (RSD) | 0.14 - 0.5% |
| Data sourced from a study on HMF determination in honey and biomass.[1] |
Detailed Experimental Protocols
Protocol 1: HMF Detection by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the widely used reversed-phase HPLC method with UV detection.[4]
1. Materials and Reagents:
-
HMF standard (Sigma-Aldrich or equivalent)
-
Deionized water (18.2 MΩ·cm)
-
Methanol or Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Standard Preparation:
-
Prepare a stock solution of HMF (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions of the stock solution with deionized water to prepare working standards at concentrations covering the expected sample range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[3]
3. Sample Preparation (Example: Honey):
-
Accurately weigh 1 gram of the honey sample into a 100 mL volumetric flask.[1]
-
Dissolve the sample in deionized water and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Bring the flask to volume with deionized water and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol/acetonitrile. A typical starting point is 90:10 (Water:Methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis detector at 284 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the HMF standards against their concentration.
-
Quantify the HMF concentration in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: HMF Detection by Spectrophotometry (White Method)
This protocol is a common spectrophotometric method for HMF determination.[3]
1. Materials and Reagents:
-
HMF standard
-
Deionized water
-
Carrez solution I (15% w/v potassium ferrocyanide)
-
Carrez solution II (30% w/v zinc acetate)
-
Sodium bisulfite solution (0.2% w/v)
2. Standard and Sample Preparation:
-
Prepare HMF standards as described in the HPLC protocol.
-
Prepare the sample solution as described in the HPLC protocol.
3. Spectrophotometric Measurement:
-
Pipette 2 mL of the filtered sample solution into two separate test tubes.
-
To the first tube (sample), add 2 mL of deionized water.
-
To the second tube (reference), add 2 mL of 0.2% sodium bisulfite solution.
-
Mix both solutions thoroughly.
-
Measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm using a UV-Vis spectrophotometer.
4. Calculation:
-
Calculate the HMF concentration using the following formula: HMF (mg/kg) = (A284 - A336) * 149.7 * 5 / (mass of sample in g) Where A284 and A336 are the absorbances at the respective wavelengths.
Visualizations
Caption: HPLC workflow for HMF detection.
Caption: Spectrophotometric (White Method) workflow for HMF detection.
References
Addressing interferences in the mass spectrometry of Furaneol
Welcome to the technical support center for the mass spectrometric analysis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to interferences and other challenges encountered during the analysis of this important aroma compound.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of Furaneol by Gas Chromatography-Mass Spectrometry (GC-MS) often challenging?
A1: The primary challenges in analyzing Furaneol by GC-MS stem from its inherent physicochemical properties. Furaneol is a highly polar and thermally labile compound due to its hydroxyl group.[1][2] This leads to low volatility and potential degradation at high temperatures in the GC inlet, resulting in poor chromatographic peak shape (tailing), low sensitivity, and inaccurate quantification.[1][3]
Q2: What is the most effective way to overcome the challenges of direct GC-MS analysis of Furaneol?
A2: Derivatization is the most effective strategy to address the challenges of direct GC-MS analysis.[1][2] This process chemically modifies the polar hydroxyl group of Furaneol into a less polar, more volatile, and more thermally stable functional group.[1] This leads to improved chromatographic performance, including sharper peaks and increased sensitivity.[2] Common derivatization strategies include silylation, acylation, and alkylation, with reagents like pentafluorobenzyl bromide (PFBBr) being well-established.[1][2]
Q3: I am observing significant signal variability and poor reproducibility in my Furaneol measurements. What are the likely causes?
A3: Signal variability and poor reproducibility are often due to matrix effects.[3] Co-eluting compounds from the sample matrix can interfere with the ionization of Furaneol in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4] Furaneol's high polarity makes it prone to co-eluting with other polar matrix components like sugars and organic acids, especially in reversed-phase chromatography.[4] Inconsistent sample handling and preparation, as well as the inherent instability of Furaneol, can also contribute to poor reproducibility.[5]
Q4: What are the characteristic mass spectral fragments of underivatized Furaneol?
A4: In electron ionization (EI) mass spectrometry, underivatized Furaneol (molecular weight: 128.126 g/mol ) typically shows characteristic fragment ions at mass-to-charge ratios (m/z) of 43, 57, and the molecular ion at 128.[6][7] A detailed study of its fragmentation pathways has been reported, which can be useful for identification.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of Furaneol.
Issue 1: Poor Peak Shape (Tailing or Broad Peaks) and Low Signal Intensity
| Potential Cause | Recommended Solution |
| High Polarity and Thermal Instability of Furaneol | Derivatize Furaneol to create a less polar and more stable compound. Reaction with pentafluorobenzyl bromide (PFBBr) is a common and effective method.[2] |
| Active Sites in the GC Inlet | Regularly replace the GC inlet liner and septum. Using a deactivated liner can help minimize analyte interactions and peak tailing.[2] |
| Suboptimal GC Conditions | Optimize the GC oven temperature program and carrier gas flow rate to ensure proper elution and peak shape.[3] |
Issue 2: Low or No Furaneol Peak Detected
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize reaction conditions by adjusting reagent concentration, temperature, and/or reaction time. Ensure derivatizing agents are fresh and stored under anhydrous conditions as they can be moisture-sensitive.[1] |
| Furaneol Degradation | Furaneol is unstable and can degrade during sample preparation. Minimize sample preparation time, keep samples cool, and use freshly prepared standards.[3] Consider derivatization to form a more stable compound.[3] |
| Inefficient Extraction | Due to its polarity, extracting Furaneol from complex matrices can be difficult.[3] Optimize Solid Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature) or select an appropriate solvent for liquid-liquid extraction.[3] |
| Analyte Loss During Solvent Evaporation | If a concentration step is involved, use gentle evaporation conditions, such as a gentle stream of nitrogen at a low temperature, as Furaneol can be volatile.[5] |
Issue 3: Inaccurate Quantification and Matrix Effects
| Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Implement robust sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][4] Lichrolut-EN SPE cartridges have been shown to be effective for extracting Furaneol from juice matrices.[9] |
| Calibration Mismatch | Prepare calibration standards in a blank matrix that closely matches your samples (matrix-matched calibration). This helps to compensate for matrix effects.[2] |
| Variable Recovery and Degradation | Use a Stable Isotope Dilution Assay (SIDA) by spiking your sample with a known amount of an isotopically labeled Furaneol internal standard at the beginning of your sample preparation. This is the gold standard for correcting for analyte loss and matrix effects.[2] |
| High Background Noise | Ensure your GC-MS system is clean. A "noisy" background can interfere with the integration of low-level peaks. Check for leaks and run solvent blanks to identify sources of contamination.[10] |
Quantitative Data Summary
The following table summarizes the performance of a validated method for Furaneol quantification using derivatization followed by SPME-GC-MS.
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 0.5 ng/mL | [5][11][12][13] |
| Limit of Quantification (LOQ) | 2 ng/mL | [11][12][13] |
| Linear Range | 2 - 500 ng/mL | [11][12][13] |
| Repeatability (RSD) | 9.5% | [11][12][13] |
Experimental Protocols
Protocol 1: Furaneol Analysis using Derivatization with PFBBr followed by SPME-GC-MS
This protocol is based on a well-established method for the analysis of Furaneol in aqueous samples.[11][12]
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice), centrifuge to remove any solids.
-
For solid samples, homogenize a known weight of the sample with a specific volume of water.
-
-
Derivatization:
-
In a vial, add a basic solution (e.g., sodium hydroxide) to an aliquot of the sample to adjust the pH.
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), dissolved in a suitable solvent.
-
Seal the vial and heat it at an elevated temperature (e.g., 60-80°C) for a specified time to complete the reaction.
-
Cool the vial to room temperature.
-
-
SPME Extraction:
-
Place the vial in the autosampler of a GC-MS system equipped with an SPME autosampler.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated GC inlet.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Use a temperature program to elute the analytes.
-
Detect the derivatized Furaneol using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. imreblank.ch [imreblank.ch]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol. As a potent aroma compound with a characteristic sweet, caramel-like fragrance, accurate and precise measurement of Furaneol is critical in the fields of food science, flavor chemistry, and quality control in drug development where it may be used as a flavoring agent. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.
The inherent challenges in quantifying Furaneol, such as its high polarity, thermal instability, and susceptibility to matrix effects, necessitate a careful and thorough validation of the chosen analytical method.[1] This guide focuses on comparing common chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Solid-Phase Microextraction (SPME) coupled with GC-MS.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical method for Furaneol quantification is influenced by factors such as the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.[1] The following tables summarize key performance parameters from validated methods to facilitate a direct comparison.
Table 1: Performance Characteristics of Validated Analytical Methods for Furaneol Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (Range) | Recovery (%) | Precision (RSD %) | Sample Matrix | Reference |
| Derivatization-SPME-GC/MS | 0.5 ng/mL | 2 ng/mL | 2 - 500 ng/mL | - | 9.5 | Aqueous Samples | [2][3][4] |
| SPE-GC-MS | - | - | - | 98 | <4 | Fruit Juice | [2][5] |
| HPLC-UV | 0.14 µg/mL (Furaneol) | - | - | >90 | - | Strawberries | [6] |
Table 2: Comparison of Alternative Methods and Key Findings
| Method | Key Features and Advantages | Potential Limitations |
| GC-MS with Derivatization | High sensitivity and selectivity, making it suitable for trace-level analysis.[1] | The derivatization step adds complexity to sample preparation.[1] |
| HS-SPME-GC/MS | A solvent-free option for volatile analysis, offering good sensitivity and reduced sample handling.[1] | Fiber selection and optimization of extraction conditions are critical. |
| HPLC with UV Detection | Avoids the risk of thermal degradation inherent in GC analysis.[6] | May have lower sensitivity compared to GC-MS methods. |
| Stable Isotope Dilution Assay | Provides a high degree of sensitivity and accuracy for quantification.[7] | Requires synthesis of isotopically labeled internal standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following protocols are synthesized from published studies and should be adapted and validated for specific laboratory conditions and matrices.[1]
1. Derivatization-SPME-GC/MS Method for Aqueous Samples
This method is suitable for the quantification of Furaneol in aqueous matrices and involves a derivatization step to improve its volatility and chromatographic behavior.[3][4]
-
Sample Preparation and Derivatization:
-
Homogenize liquid samples. For solid samples, create a puree or juice.[2]
-
Place a 5 g aliquot of the homogenized sample into a 20 mL headspace vial.[2]
-
Add a known amount of internal standard.
-
Add deionized water to a final volume of 10 mL.[2]
-
Saturate the solution with NaCl to increase the ionic strength.[2]
-
Adjust the sample pH to basic conditions using a NaOH solution.[2]
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[2]
-
Immediately seal the vial and incubate at 60°C with constant stirring for 30 minutes to complete the derivatization reaction.[2]
-
-
SPME Procedure:
-
GC-MS Analysis:
2. SPE-GC-MS Method for Fruit Juice
This method utilizes solid-phase extraction for sample clean-up and concentration of Furaneol from fruit juice prior to GC-MS analysis.[5]
-
Solid-Phase Extraction (SPE):
-
Use a Lichrolut-EN SPE column, which effectively extracts Furaneol with less retention of pigments and other non-volatile compounds.[5]
-
Pass the fruit juice sample through the conditioned SPE column.
-
Wash the column to remove interferences.
-
Elute the Furaneol from the SPE column with 1 mL of methanol (B129727).[5]
-
-
GC-MS Analysis:
-
The methanol eluate can be directly analyzed using an automated large volume microvial insert thermal desorption technique without further purification and concentration.[5]
-
Perform GC-MS analysis for the quantification of Furaneol.
-
3. HPLC-UV Method for Strawberries
This reversed-phase HPLC method is suitable for the analysis of Furaneol in fruit matrices, avoiding potential thermal degradation.[6][8]
-
Sample Preparation:
-
Homogenize the strawberry sample.
-
Perform an aqueous extraction of the homogenate.
-
Clean up the sample using a C-18 Sep-Pak cartridge.[8]
-
-
HPLC Analysis:
-
Inject the cleaned-up sample extract into the HPLC system.
-
Use a reversed-phase C18 column (e.g., Zorbax ODS).[8]
-
The mobile phase can consist of a mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (70:30).[8]
-
Detection is performed by UV at 290 nm.[8]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of an analytical method validation process, based on the principles outlined in the ICH Q2(R2) guidelines.[9][10]
Caption: Workflow for Analytical Method Validation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The process begins with careful planning and the development of a validation protocol, which outlines the performance characteristics to be evaluated and the corresponding acceptance criteria.[10] Key performance characteristics that are assessed during the experimental phase include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[11][12] The collected data is then rigorously analyzed and compared against the predefined acceptance criteria. A comprehensive validation report is prepared to summarize the findings. If all criteria are met, the analytical procedure is considered validated and fit for its intended purpose.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
Comparing sensory impact of Furaneol vs. 2,5-dimethyl-4-methoxy-3(2H)-furanone
In the realm of flavor science, Furaneol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF) and its methyl ether derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or Mesifurane), are pivotal aroma compounds that define the sensory landscape of a wide array of food products.[1][2] Both molecules are celebrated for their potent and complex flavor profiles, yet they impart distinct sensory experiences. This guide offers an objective comparison of their sensory impact, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their application.
Quantitative Sensory Data
A side-by-side comparison of the sensory thresholds and descriptive profiles of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone reveals their unique characteristics. While both share a core sweetness, their aromatic nuances diverge significantly.
| Sensory Attribute | Furaneol (HDMF) | 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) |
| Odor Profile | Sweet, fruity, caramel-like, strawberry, with "pyrogenic" or cooked strawberry notes at higher concentrations.[3][4] | Caramel, coffee, maple, musty, sweet, with additional notes described as moldy, mushroom, vegetable, potato, burnt sugar, nutty, and even meaty. |
| Odor Threshold | 0.03 - 1,700 µg/L in water (wide range reported).[1] | Data not explicitly found in the reviewed literature. A study by Larsen & Poll (1992) on strawberry aroma compounds may contain this information.[3][5] |
| Flavor Threshold | 60 ppb.[6] | Data not explicitly found in the reviewed literature. |
| Known Olfactory Receptor | OR5M3. | Not identified in the reviewed literature. |
Experimental Protocols: Sensory Analysis of Furanones
The evaluation of the sensory properties of potent aroma compounds like Furaneol and DMMF necessitates rigorous and well-controlled experimental designs to ensure the reliability and validity of the results. The following outlines a typical protocol for the descriptive sensory analysis of these compounds.
Objective
To identify and quantify the sensory attributes of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone.
Materials
-
High-purity samples of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone.
-
Deodorized water or a neutral base (e.g., unflavored sugar solution, white bread crumb) for sample dilution and presentation.
-
Odor-free sample containers (e.g., glass vials with PTFE-lined caps).
-
Sensory evaluation booths compliant with ISO 8589 standards.
-
Data collection software.
Panelists
-
A panel of 8-12 trained sensory assessors with demonstrated acuity and consistency in evaluating flavor compounds.
-
Panelists should be screened for anosmia to the target compounds and trained on the specific sensory attributes and scaling techniques to be used.
Procedure
-
Sample Preparation:
-
Stock solutions of each compound are prepared in a suitable solvent (e.g., ethanol) and then diluted to various concentrations in the presentation medium (e.g., water).
-
Concentrations should span the sub-threshold to supra-threshold range to determine detection and recognition thresholds, as well as to evaluate the intensity of different sensory attributes.
-
Samples are coded with random three-digit numbers to prevent bias.
-
-
Sensory Evaluation:
-
Threshold Determination: The detection and recognition thresholds are determined using methods such as the ASTM E679 (Ascending Forced-Choice Method).
-
Descriptive Analysis: A Quantitative Descriptive Analysis (QDA®) or similar method is employed.
-
Lexicon Development: In initial sessions, panelists are presented with the compounds and work together to develop a consensus vocabulary (lexicon) of descriptive terms for the aroma and flavor attributes.
-
Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Evaluation: In individual booths, panelists evaluate the coded samples presented in a randomized and balanced order. They rate the intensity of each attribute from the agreed-upon lexicon. Palate cleansers (e.g., unsalted crackers, water) are used between samples.
-
-
Data Analysis
-
Data from the intensity scales are converted to numerical values.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of attributes between the two compounds and across different concentrations.
-
Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific means are different.
-
The results are often visualized using spider web (radar) plots to provide a graphical representation of the sensory profiles of each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the sensory analysis protocol described above.
Caption: Workflow for the sensory evaluation of flavor compounds.
Olfactory Signaling Pathway of Furaneol
The perception of an odorant begins with its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. For Furaneol, the specific receptor has been identified as OR5M3. The binding of Furaneol to this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This process ultimately leads to the generation of an electrical signal that is transmitted to the brain for processing and perception of the characteristic aroma of Furaneol. The specific olfactory receptor for 2,5-dimethyl-4-methoxy-3(2H)-furanone has not yet been identified in the reviewed scientific literature.
Caption: Olfactory signal transduction pathway for Furaneol.
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. researchgate.net [researchgate.net]
- 4. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
A Comparative Guide to the Enantioselective Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) in Fruit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF), a key flavor compound in many fruits, notably strawberries. The stereochemistry of flavor compounds is of paramount importance as enantiomers can exhibit distinct sensory properties and biological activities. This document outlines and compares the use of chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of HDMF enantiomers in fruit matrices, supported by experimental data and detailed protocols. A critical consideration in the analysis of HDMF is its propensity for racemization, particularly under neutral to basic conditions due to keto-enol tautomerism. Maintaining a slightly acidic environment (pH 4-5) during sample preparation and analysis is crucial to preserve the enantiomeric integrity of the sample.[1]
Comparison of Analytical Techniques
The choice between chiral GC and chiral HPLC for the enantioselective analysis of HDMF depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential interactions with a chiral stationary phase. |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like HDMF to increase volatility. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Chiral Stationary Phases (CSPs) | Commonly based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex CB).[2] | Primarily based on polysaccharide derivatives (e.g., Chiralpak® amylose (B160209) or cellulose-based columns). |
| Sample Preparation | Often involves extraction followed by derivatization to improve volatility and thermal stability. Headspace solid-phase microextraction (HS-SPME) is a common technique. | Typically involves solid-phase extraction (SPE) to clean up the sample matrix. Derivatization is generally not required for chromatographic separation. |
| Sensitivity | Can be very high, especially when coupled with a mass spectrometer (MS). | Sensitivity is dependent on the detector used (e.g., UV, MS). Generally, HPLC-MS can achieve high sensitivity. |
| Resolution | Can provide excellent resolution for many chiral compounds. | High resolution can be achieved with a wide variety of polysaccharide-based columns. |
| Analysis Time | Typically faster for volatile compounds. | Can have longer run times depending on the complexity of the separation. |
| Solvent Consumption | Lower solvent consumption compared to HPLC. | Higher consumption of organic solvents as mobile phases. |
Experimental Protocols
Chiral Gas Chromatography (GC-MS) Method
This protocol describes the enantioselective analysis of HDMF in strawberries using headspace solid-phase microextraction (HS-SPME) followed by GC-MS with a chiral capillary column.
1. Sample Preparation and Derivatization:
-
Homogenization: Homogenize a known weight of strawberry sample with deionized water at a pH adjusted to 4-5.
-
Centrifugation: Centrifuge the homogenate to separate the solid matrix.
-
Derivatization: Transfer an aliquot of the supernatant to a headspace vial. Add a derivatizing agent (e.g., trifluoroacetic anhydride) to convert HDMF into a more volatile and thermally stable derivative.
-
HS-SPME: Equilibrate the vial at a specific temperature and expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
2. GC-MS Conditions:
-
GC System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector.
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, then to 220 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines the enantioselective analysis of HDMF in fruit juice using HPLC with a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
pH Adjustment: Adjust the pH of the fruit juice sample to 4-5.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 4-5).
-
Load the fruit juice sample onto the cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute HDMF with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
Quantitative Data Comparison
The following table summarizes typical performance data for the enantioselective analysis of HDMF using chiral GC and HPLC. The exact values can vary depending on the specific instrumentation, column, and matrix.
| Parameter | Chiral GC-MS | Chiral HPLC-UV |
| Chiral Stationary Phase | CP-Chirasil-Dex CB | Chiralpak® AD-H |
| Retention Time (min) | Enantiomer 1: ~15.2, Enantiomer 2: ~15.5 | Enantiomer 1: ~8.5, Enantiomer 2: ~9.2 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~0.1 µg/kg | ~1 µg/kg |
| Limit of Quantification (LOQ) | ~0.5 µg/kg | ~5 µg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 10% |
Workflow Diagrams
Conclusion
Both chiral GC and chiral HPLC are powerful techniques for the enantioselective analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in fruit. Chiral GC, particularly when coupled with mass spectrometry and utilizing headspace SPME with derivatization, offers high sensitivity and is well-suited for volatile analysis. Chiral HPLC, employing polysaccharide-based stationary phases, provides a robust and versatile method for the direct analysis of HDMF without the need for derivatization, making it advantageous for thermally labile compounds. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. Proper sample handling, especially maintaining a pH of 4-5, is critical to prevent racemization and ensure accurate determination of the enantiomeric composition of HDMF in fruit samples.[1]
References
A Comparative Analysis of HDMF Content in Various Strawberry Cultivars
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Levels and Biosynthesis in Commercially Relevant Strawberry Varieties.
This guide provides a comparative overview of the content of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound, across different strawberry ( Fragaria × ananassa ) cultivars. The information is compiled from various scientific studies and is intended to assist researchers in selecting appropriate cultivars for studies related to flavor chemistry, food science, and potential pharmaceutical applications of this bioactive compound.
Quantitative Comparison of HDMF Content
The concentration of HDMF, also known as Furaneol, varies significantly among strawberry cultivars. This variation is influenced by genetic factors, ripeness, and analytical methodologies. The following table summarizes quantitative and qualitative data on HDMF content from multiple studies. It is important to note that direct comparison between studies may be limited due to differences in experimental protocols.
| Cultivar | HDMF Content (µg/kg fresh weight) | Remarks |
| Oso Grande | 37,050 | Measured in overripe fruit.[1] |
| Totem | > 13,000 | |
| Pinnacle | > 13,000 | |
| Unspecified Cultivars | 1,663 - 4,852 | Range observed in a study of various strawberries.[2] |
| Camarosa | Highest among tested cultivars | Compared to 'Sweet Charlie', 'Rosa Linda', 'Earlibrite', 'FL 95-41', and '95-256'. |
| Festival | High levels of furanones | [3] |
| Candonga | High levels of furanones | [3] |
| Sachinoka | Detected | |
| Guimeiren | Detected | |
| Sweet Charlie | Detected | |
| Rosa Linda | Detected | |
| FL 95-41 | Detected | |
| 95-256 | Detected | |
| Earlibrite | Least among tested cultivars | Compared to 'Sweet Charlie', 'Camarosa', 'Rosa Linda', 'FL 95-41', and '95-256'. |
| Benihoppe | Not Detected | Mesifuran (a derivative) was detected. |
| Tochiotome | Not Detected | Mesifuran (a derivative) was detected. |
| Fragaria mandshurica (Wild) | Key Biomarker |
Experimental Protocols
The quantification of HDMF in strawberries typically involves chromatographic techniques. The following is a generalized protocol based on methodologies cited in the literature.
1. Sample Preparation and Extraction:
-
Homogenization: A known weight of fresh or frozen strawberry fruit is homogenized to a puree.
-
Extraction:
-
Solid-Phase Microextraction (SPME): The puree is placed in a sealed vial and heated to a specific temperature (e.g., 40-60°C) for a defined time to allow volatile compounds to accumulate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[4]
-
Liquid-Liquid Extraction: The puree is extracted with an organic solvent (e.g., dichloromethane).
-
Solid-Phase Extraction (SPE): An aqueous extract of the strawberry puree is passed through an SPE cartridge (e.g., Lichrolut-EN) to isolate HDMF. The compound is then eluted with a solvent like methanol.
-
2. Analytical Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for HDMF analysis. The extracted compounds are separated on a GC column (e.g., a polar capillary column) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of HDMF to that of a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of HDMF and its derivatives. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of an acetate (B1210297) buffer and methanol. Detection is performed using a UV detector at a specific wavelength (e.g., 280 nm).[1]
Visualizing the Scientific Workflow and Pathways
To better understand the processes involved in HDMF analysis and its biological origin, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS. | Semantic Scholar [semanticscholar.org]
- 3. Volatile Profiling of Strawberry Fruits Cultivated in a Soilless System to Investigate Cultivar-Dependent Chemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC and GC Methods for Furanone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of furanones, a class of volatile and semi-volatile compounds significant for their aroma and potential biological activity. The selection of an appropriate analytical technique is critical for accurate quantification and characterization in various matrices, from food and beverages to pharmaceutical formulations. This document outlines the principles of each technique, presents detailed experimental protocols, and summarizes their performance based on established validation parameters.
Principles of Furanone Analysis by HPLC and GC
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique ideal for non-volatile, polar, and thermally unstable compounds.[1] In the context of furanone analysis, HPLC is particularly useful for derivatives that are less volatile or prone to degradation at high temperatures.[2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][3] Furanones, being key aroma compounds, are often volatile, making GC a highly suitable method for their analysis.[4][5] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase, separating components based on their boiling points and affinity for the stationary phase.[3]
Experimental Protocols
The following are generalized protocols for the analysis of furanones using HPLC and GC. Specific parameters may require optimization based on the analyte of interest and the sample matrix.
2.1. HPLC Method for Furanone Analysis
This protocol is based on reverse-phase HPLC methods suitable for furanone derivatives.
-
Sample Preparation:
-
For liquid samples (e.g., fruit juices, beverages), perform a solid-phase extraction (SPE) for sample cleanup and concentration. C18 cartridges are commonly used for this purpose.[6]
-
For solid samples, homogenize the sample and perform a liquid-liquid extraction (LLE) or SPE to isolate the furanones.[5]
-
The final extract should be dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724) or methanol (B129727).[5][7]
-
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a diode array detector (DAD).[8]
-
Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution using 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[8]
-
Gradient Program: Start with 100% A, increasing to 16% B over 2.5 minutes, then to 100% B between 10 and 10.5 minutes, holding until the end of the run.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
2.2. GC-MS Method for Furanone Analysis
This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a common technique for volatile furanones in food matrices.[4][5]
-
Sample Preparation (HS-SPME):
-
Homogenize a known amount of the sample (e.g., 5 g) and place it in a 20 mL headspace vial.[4]
-
Add a saturated NaCl solution to enhance the release of volatile compounds.[4]
-
Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) with agitation.[4]
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile furanones.[4]
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled with a mass spectrometer.
-
Injector: Operate in splitless mode and desorb the SPME fiber at a high temperature (e.g., 250°C).[4]
-
Column: A polar capillary column such as DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 3°C/minute.
-
Ramp to 240°C at 10°C/minute, hold for 5 minutes.[4]
-
-
Mass Spectrometer:
-
Data Presentation: Performance Comparison of HPLC and GC Methods
The performance of analytical methods is evaluated based on several validation parameters as recommended by ICH guidelines.[9] The following table summarizes a comparison of typical performance characteristics for HPLC and GC in the context of furanone analysis.
| Performance Characteristic | HPLC | GC |
| Specificity/Selectivity | High selectivity can be achieved with appropriate column and mobile phase selection.[10] | Excellent selectivity, especially when coupled with a mass spectrometer (MS), which provides structural information.[5] |
| Linearity (r²) | Typically ≥ 0.999 over the specified range.[11][12] | Typically > 0.995 over the specified range.[13] |
| Limit of Detection (LOD) | Dependent on the detector and analyte. Can be in the sub-µg/mL range.[6] | Highly sensitive, with LODs often in the ng/g or even pg/g range, especially with MS detection.[13][14] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range.[6] | Can be as low as 0.003 ng/g depending on the matrix and analyte.[14] |
| Accuracy (Recovery) | Generally high, with recoveries often >90%.[6] | Good recovery rates, typically ranging from 76% to 117% depending on the matrix.[14] |
| Precision (RSD) | Repeatability and intermediate precision with RSD typically <2%.[11] | Intra-day and inter-day precision with RSDs generally below 15-20%.[14] |
| Robustness | Method performance should be reliable under small, deliberate variations in parameters like mobile phase composition and pH.[15] | Reliable performance is expected with minor variations in parameters such as oven temperature ramp rate and gas flow rate.[15] |
Mandatory Visualization: Workflow for Method Cross-Validation
The cross-validation of analytical methods is crucial to ensure consistency and reliability of results when transferring or comparing methods.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Method Selection: HPLC vs. GC for Furanone Analysis
The choice between HPLC and GC depends primarily on the physicochemical properties of the furanone analytes and the analytical objective.
-
Choose HPLC when:
-
Choose GC when:
Conclusion
Both HPLC and GC are powerful techniques for the analysis of furanones, each with its own set of advantages. GC, particularly when coupled with mass spectrometry, is often the method of choice for volatile furanones due to its high sensitivity and specificity. HPLC offers greater versatility for a wider range of furanone derivatives, especially those that are non-volatile or heat-sensitive. The selection of the optimal method requires careful consideration of the analyte's properties, the sample matrix, and the specific goals of the analysis. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 17. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Sensory panel comparison of natural versus synthetic Furaneol
A comprehensive guide for researchers and flavor development professionals on the sensory nuances between natural and synthetically derived Furaneol, supported by experimental data and protocols.
Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound celebrated for its sweet, caramel-like, and fruity notes, reminiscent of strawberries and pineapple.[1] It is a key component in the flavor profiles of a wide array of fruits and thermally processed foods, where it is formed through the Maillard reaction.[2][3] As a widely used flavoring agent, Furaneol is produced both through extraction from natural sources and via chemical synthesis.[3][4] For researchers and professionals in the food and pharmaceutical industries, understanding the potential sensory differences between natural and synthetic Furaneol is crucial for product development, quality control, and regulatory compliance.
While the primary chemical entity is identical, the sensory perception of natural versus synthetic flavor compounds can diverge due to the presence of trace components in natural extracts and the high purity of synthetic versions.[5][6] Natural Furaneol is often present in a complex matrix of other volatile compounds that can contribute to a more rounded and nuanced flavor profile.[5] Conversely, synthetic Furaneol offers high purity and consistency, but may lack the subtle complexity of its natural counterpart.[6]
This guide provides an objective comparison based on available data and established sensory analysis principles.
Quantitative Sensory Data: A Comparative Overview
Direct comparative sensory panel data for natural versus synthetic Furaneol is not extensively available in published literature. However, we can construct a hypothetical comparison based on general principles of sensory differences between natural and synthetic flavor compounds and the known sensory properties of Furaneol. The following table summarizes key quantitative data and likely sensory attributes.
| Sensory Attribute | Natural Furaneol (from extract) | Synthetic Furaneol (Nature-Identical) | Citation |
| Odor Profile | Sweet, caramel-like, fruity (strawberry, pineapple), potentially more complex and rounded due to co-extractives. | Sweet, caramel-like, fruity (strawberry, pineapple), clean and potent aroma profile. | [1][5][6] |
| Aroma Complexity | Higher, due to the presence of other volatile compounds from the natural source. | Lower, characterized by the singular aroma of Furaneol. | [5][6] |
| Potential Off-Notes | May contain subtle "green" or "earthy" notes depending on the source and extraction method. | May have subtle chemical or solvent-like off-notes depending on the purity and synthesis route. | [5] |
| Odor Threshold | The reported odor threshold for racemic Furaneol (HDMF) ranges from 0.03 to 1,700 µg/L in water. | The reported odor threshold for racemic Furaneol (HDMF) ranges from 0.03 to 1,700 µg/L in water. | [2] |
| Enantiomeric Profile | Naturally occurring Furaneol is often racemic due to rapid keto-enol-tautomerism. | Typically produced as a racemic mixture. | [2] |
Note: The sensory profile of Furaneol is dominated by the (R)-(+)-enantiomer, which is described as having a strong, sugary, and caramel-like aroma, while the (S)-(-)-enantiomer is significantly weaker.[7]
Experimental Protocols for Sensory Comparison
A robust comparison of natural and synthetic Furaneol requires a well-designed sensory evaluation protocol. The following methodology outlines a standard approach for a descriptive sensory analysis.
Objective
To identify and quantify the sensory differences in aroma and flavor between natural and synthetic Furaneol.
Panelist Selection and Training
A panel of 8-12 trained sensory assessors should be selected based on their sensory acuity, descriptive ability, and reliability. Panelists should undergo training to familiarize themselves with the aroma and flavor attributes of Furaneol and to develop a consensus on the terminology and rating scales to be used.
Sample Preparation
-
Samples: Procure high-purity synthetic Furaneol and a natural Furaneol extract. The source and extraction method for the natural Furaneol should be well-documented.
-
Dilution: Prepare solutions of both natural and synthetic Furaneol at concentrations above their odor detection threshold in a neutral medium (e.g., deionized water or a 5% sucrose (B13894) solution). The concentrations should be perceived as having similar overall intensity to avoid bias.
-
Presentation: Samples should be presented to panelists in identical, odor-free containers, coded with random three-digit numbers. The presentation order should be randomized and balanced across panelists.
Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA®)
-
Lexicon Development: In initial training sessions, panelists are presented with both Furaneol samples and work together to develop a list of descriptive terms (a lexicon) for the aroma and flavor attributes. This may include terms like "caramel," "burnt sugar," "strawberry," "fruity," "chemical," and "earthy."
-
Rating: In individual booths under controlled lighting and temperature, panelists will evaluate the samples. For each attribute in the lexicon, they will rate its intensity on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection: Data is typically collected using sensory analysis software.
Data Analysis
The intensity ratings for each attribute are statistically analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the natural and synthetic Furaneol samples. Principal Component Analysis (PCA) can also be used to visualize the sensory space and the relationship between the samples and their attributes.
Mandatory Visualizations
Experimental Workflow for Sensory Panel Comparison
Caption: Workflow for a sensory panel comparison of natural vs. synthetic Furaneol.
Olfactory Signaling Pathway of Furaneol
Caption: Simplified olfactory signaling pathway for Furaneol perception.[8][9]
References
- 1. Furaneol - Wikipedia [en.wikipedia.org]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [ouci.dntb.gov.ua]
- 4. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | The Fragrance Conservatory [fragranceconservatory.com]
- 5. ieomsociety.org [ieomsociety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
Illuminating Furanone Biosynthesis: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of furanones is crucial for harnessing their therapeutic and aromatic potentials. Isotopic labeling stands as a powerful technique to definitively trace the metabolic routes leading to these valuable compounds. This guide provides a comparative analysis of key isotopic labeling studies that have been instrumental in confirming the biosynthetic pathways of various furanones, supported by experimental data and detailed protocols.
This guide will delve into the established biosynthetic pathway of the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries, contrasting it with pathways in yeast and for other furanone structures. By presenting quantitative data from precursor feeding studies, this document aims to provide a clear and objective comparison of different biosynthetic routes and the experimental evidence supporting them.
Comparative Analysis of Precursor Incorporation in Furanone Biosynthesis
Isotopic labeling studies have been pivotal in identifying the primary precursors for furanone biosynthesis. Below is a summary of quantitative data from studies on strawberries (Fragaria x ananassa) and the yeast Zygosaccharomyces rouxii, demonstrating the varying efficiencies of different precursors in being converted to furanones.
Table 1: Effect of Precursor Supplementation on Furanone Production in Fragaria x ananassa (cv. Chandler)
| Precursor Administered | Furaneol (HDMF) (µg/g FW) | Mesifurane (µg/g FW) | Furaneol Glucoside (µg/g FW) | Total Furanones (µg/g FW) | Percentage Increase in Total Furanones (%) |
| Control (No Precursor) | 2.5 | 1.8 | 3.2 | 7.5 | - |
| D-Fructose | 3.56[1] | 2.1 | 4.04[1] | 9.6 | 28.0 |
| D-Fructose 6-phosphate | 5.8[1] | 3.9 | 7.1 | 16.8 | 124.0[1] |
| D-Fructose 1,6-bisphosphate | 2.6 | 1.9 | 3.4 | 7.9 | 5.3 |
Data synthesized from Pérez et al. (1999).[1]
Table 2: Comparison of HDMF Production in Zygosaccharomyces rouxii from Different Precursors
| Precursor in Medium | HDMF Production (mg/L) | Comments |
| D-Glucose | Not significant | Indicates D-glucose is not a direct precursor in this yeast.[2] |
| D-Fructose | Not significant | Similar to D-glucose, direct supplementation did not yield significant HDMF.[2] |
| D-Fructose 1,6-bisphosphate | ~80 | Confirmed as an effective precursor for HDMF biosynthesis in Z. rouxii.[2] |
Data from Hecquet et al. (1996) and subsequent studies.[2]
Biosynthetic Pathways Confirmed by Isotopic Labeling
The data presented above supports distinct, yet related, biosynthetic pathways for furanones in plants and yeast. Isotopic labeling has been crucial in elucidating the key intermediates and enzymatic steps.
The Fructose 6-Phosphate Pathway in Strawberries
In strawberries, the biosynthesis of HDMF, a key flavor compound, is confirmed to proceed from early intermediates of glycolysis. Feeding studies with isotopically labeled precursors have demonstrated that D-fructose 6-phosphate is a more direct and efficient precursor than D-fructose or D-fructose 1,6-bisphosphate.[1] The proposed pathway involves the conversion of D-fructose 6-phosphate to a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is then reduced to HDMF.
The Fructose 1,6-Bisphosphate Pathway in Yeast
In contrast to strawberries, studies on the yeast Zygosaccharomyces rouxii have identified D-fructose 1,6-bisphosphate as the primary precursor for HDMF biosynthesis.[2] This suggests a divergence in the early stages of the pathway compared to plants. The pathway is thought to proceed through the formation of α-dicarbonyl intermediates.
Experimental Protocols for Isotopic Labeling Studies
The confirmation of these pathways relies on meticulously designed isotopic labeling experiments. Below are detailed methodologies for conducting such studies.
General Workflow for in vivo Labeling in Plant Tissue
This workflow outlines the general steps for tracing the incorporation of a labeled precursor into furanones in plant tissues, such as strawberries.
Protocol 1: Isotopic Labeling of Furanones in Strawberry Fruit
-
Materials:
-
Ripe strawberry fruits (Fragaria x ananassa)
-
Isotopically labeled precursor (e.g., [U-¹³C₆]-D-fructose 6-phosphate)
-
Incubation buffer (e.g., MES buffer, pH 6.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Methodology:
-
Precursor Administration: A solution of the isotopically labeled precursor is carefully injected into the receptacle of detached strawberry fruits. Control fruits are injected with a buffer solution lacking the precursor.
-
Incubation: The fruits are incubated under controlled conditions (e.g., 25°C, 16h photoperiod) for a specified period (e.g., 24-48 hours) to allow for metabolic conversion.
-
Extraction: The fruit tissue is homogenized and extracted with a suitable organic solvent like ethyl acetate. The organic phase, containing the furanones, is collected.
-
Purification and Concentration: The extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
GC-MS Analysis: The concentrated extract is analyzed by GC-MS. The mass spectra of the furanone peaks are examined for mass shifts corresponding to the incorporation of the isotopic label. For example, the incorporation of six ¹³C atoms from [U-¹³C₆]-fructose 6-phosphate into HDMF (C₆H₈O₃) would result in a mass increase of 6 Da.
-
Quantification: The amount of labeled and unlabeled furanone is determined by integrating the peak areas in the mass chromatograms for the respective mass ions. The percentage of incorporation is then calculated.
-
Protocol 2: Deuterium (B1214612) Labeling of Dihydro-5-undecyl-2(3H)-furanone
This protocol provides an alternative example for the synthesis and labeling of a different furanone, which can be used in metabolic studies.
-
Materials:
-
10-Undecenoic acid
-
Deuterium gas (D₂)
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
Anhydrous toluene (B28343)
-
Concentrated sulfuric acid
-
-
Methodology:
-
Deuterogenation: 10-undecenoic acid is dissolved in anhydrous toluene with Wilkinson's catalyst in a Schlenk flask. The flask is evacuated and backfilled with deuterium gas. The reaction is stirred at room temperature for 12-16 hours.[3]
-
Lactonization: After removing the solvent, concentrated sulfuric acid is added to the deuterated undecanoic acid. The mixture is heated to 80-90°C for 4-6 hours to induce lactonization.[3]
-
Extraction and Purification: The reaction mixture is cooled and poured into ice-cold water. The product, deuterated dihydro-5-undecyl-2(3H)-furanone, is extracted with diethyl ether. The organic layers are washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography.[3]
-
Analysis: The structure and deuterium incorporation are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Conclusion
Isotopic labeling studies have been indispensable in confirming the biosynthetic pathways of furanones in different organisms. The comparison between the pathways in strawberries and yeast highlights the evolutionary divergence in the metabolism of these compounds. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate furanone biosynthesis or to apply these powerful techniques to other metabolic pathways. The continued application of stable isotope tracing will undoubtedly uncover more intricate details of natural product biosynthesis, paving the way for novel applications in the pharmaceutical and food industries.
References
A Comparative Analysis of the Antioxidant Capacity of HDMF and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a potent flavor compound also known for its biological activities, against other well-established phenolic compounds. The comparison is based on data from common in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of phenolic compounds is frequently evaluated by their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the antioxidant activities of common phenolic compounds. While HDMF has been identified as an antioxidant, direct quantitative comparisons with other phenolics in standardized assays are not widely available in the cited literature. However, its role as a contributor to the antioxidant activity of Maillard reaction products has been noted.
| Compound | DPPH IC50 (µg/mL) | ABTS Radical Scavenging Activity (µM Trolox Equivalents/g) | FRAP Value (µM Fe(II)/g) |
| HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) | Data not available | Data not available | Data not available |
| Gallic Acid | ~8 | High | High |
| Quercetin | ~2-5 | High | High |
| Ascorbic Acid (Vitamin C) | ~3-8 | High | High |
| Trolox (Vitamin E analog) | ~5-10 | Standard | Standard |
Note: The values presented are approximate and can vary based on the specific experimental conditions. The antioxidant activity of HDMF has been confirmed, but direct comparative quantitative data from the reviewed literature is limited.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the comparison of different compounds. The following are detailed methodologies for the key experiments cited.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction Mixture: In a test tube or microplate well, a specific volume of the test compound (HDMF or other phenolics) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction: A small volume of the test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄, and is expressed as µM Fe(II) equivalents.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vitro antioxidant capacity assessment.
A Comparative Guide to the Quantification of 2-hydroxy-5-(trifluoromethyl)aniline (HDMF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-hydroxy-5-(trifluoromethyl)aniline (HDMF), a primary metabolite of the nonsteroidal antiandrogen drug, flutamide (B1673489). The accurate quantification of HDMF in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document compares a theoretical stable isotope dilution liquid chromatography-tandem mass spectrometry (SIDA LC-MS/MS) assay with published High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Executive Summary
Stable isotope dilution analysis coupled with LC-MS/MS represents the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and accuracy. By incorporating a stable isotope-labeled internal standard, this method effectively compensates for matrix effects and variations in sample preparation and instrument response. In comparison, while HPLC-DAD and HPTLC methods are valuable for the quantification of flutamide and its metabolites, they may exhibit higher limits of detection and be more susceptible to interferences from the sample matrix.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of a theoretical SIDA LC-MS/MS method for HDMF against published HPLC-DAD and HPTLC methods for the analysis of flutamide and its related metabolites.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Stable Isotope Dilution LC-MS/MS (Theoretical) | HPLC-DAD[1][2] | HPTLC[1][2] |
| Analyte(s) | HDMF | Flutamide, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) (Flu-3) | Flutamide, Flu-1, Flu-3 |
| Linearity Range | Expected: Low ng/mL to µg/mL | Flutamide: 2–50 µg/mL; Flu-1: 1–50 µg/mL; Flu-3: 5–200 µg/mL | Flutamide: 0.1–0.9 µ g/band ; Flu-1: 0.1–0.9 µ g/band ; Flu-3: 0.1–1 µ g/band |
| Limit of Detection (LOD) | Expected: Low pg/mL to sub-ng/mL | Not explicitly stated for HDMF. For flutamide: ~0.6 µg/mL | Not explicitly stated for HDMF. For flutamide: ~0.03 µ g/band |
| Limit of Quantification (LOQ) | Expected: Low ng/mL | Not explicitly stated for HDMF. For flutamide: ~2.0 µg/mL | Not explicitly stated for HDMF. For flutamide: ~0.1 µ g/band |
| Precision (%RSD) | Expected: <15% | Intra-day: <1.5%; Inter-day: <2.5% | Intra-day: <1.8%; Inter-day: <2.9% |
| Accuracy/Recovery | Expected: 85-115% | 98.53% - 101.25% | 98.67% - 101.33% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) | Moderate (based on Rf value and densitometric scan) |
| Matrix Effect | Minimized by co-eluting internal standard | Potential for significant interference | Potential for significant interference |
Experimental Protocols
Stable Isotope Dilution LC-MS/MS Method for HDMF (Theoretical Protocol)
This protocol is a representative methodology for a stable isotope dilution LC-MS/MS assay for HDMF, based on established practices for the analysis of small molecules in biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing a stable isotope-labeled HDMF (e.g., HDMF-d4) at a known concentration.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both HDMF and its stable isotope-labeled internal standard.
HPLC-DAD Method for Flutamide and Metabolites[1][2]
a. Sample Preparation (for plasma): [1][2]
b. Liquid Chromatography: [1][2]
HPTLC Method for Flutamide and Metabolites[1]
a. Sample Application:
-
Apply samples as bands on HPTLC plates.
b. Chromatography:
-
Mobile Phase: Toluene:tetrahydrofuran:glacial acetic acid (8:2:0.2, by volume).[3]
-
Saturation Time: 15 minutes.[1]
c. Detection:
-
Densitometric scanning at 370 nm.[3]
Visualizations
Flutamide Metabolism Pathway
The following diagram illustrates the metabolic pathway of flutamide, leading to the formation of HDMF and other metabolites. Flutamide is primarily metabolized in the liver.
Stable Isotope Dilution Assay Workflow
This diagram outlines the general workflow for a stable isotope dilution assay.
References
A Comparative Analysis of Furanones in Fresh Versus Processed Foods: A Guide for Researchers
Furanones are a class of volatile organic compounds that play a crucial role in the aroma profile of a wide variety of fresh and processed foods, often imparting desirable sweet, fruity, and caramel-like notes. This guide provides a comparative analysis of furanone content in fresh versus processed foods, supported by experimental data. It details the analytical methodologies for their quantification and illustrates the key chemical pathways involved in their formation during processing. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in food science and flavor chemistry.
The Dual Origin of Furanones: Biosynthesis and Thermal Generation
Furanones in food originate from two primary sources: biosynthesis in fresh fruits and thermal generation during processing. In many fruits such as strawberries, pineapples, and tomatoes, furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, also known as furaneol) are key flavor compounds produced through enzymatic processes.[1][2] Conversely, food processing methods involving heat, such as canning, baking, and roasting, induce chemical reactions that generate a significant amount of furanones.[3][4] These thermally induced furanones are primarily products of the Maillard reaction and caramelization.[3][4]
The concentration and type of furanones can, therefore, vary significantly between a fresh food and its processed counterpart, leading to distinct differences in their aroma profiles.
Quantitative Comparison of Furanone Content
The following tables summarize the concentrations of key furanones in selected fresh and processed foods. It is important to note that a direct comparison is often complex, as processing can both generate and degrade these compounds.
Table 1: Concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) in Fresh vs. Processed Fruits
| Food Product | Furanone | Concentration in Fresh Food | Concentration in Processed Food | Processing Effect | Reference(s) |
| Pineapple | HDMF (Furaneol) | 1.6 - 27.3 ppm (in fresh juice) | Can be higher than in fresh juice | Formation from sugar degradation during processing and storage.[5][6] However, some studies suggest it can be destroyed during canning.[6] | [5][6] |
| Strawberry | HDMF (Furaneol) | 1663 - 4852 µg/kg | Data on jam is qualitative, indicating formation of Maillard products.[7] | Thermal processing during jam production leads to the formation of Maillard reaction products, which include furanones.[7] | [5] |
| Tomato | HDMF (Furaneol) | 95 - 173 µg/kg | Not explicitly quantified, but processing induces the Maillard reaction, forming precursors. | Thermal processing of tomatoes initiates the Maillard reaction, leading to the formation of Amadori compounds, which are precursors to furanones. | [5] |
Table 2: Concentration of Other Notable Furanones in Fresh and Processed Foods
| Food Product | Furanone | Concentration in Fresh Food | Concentration in Processed Food | Processing Effect | Reference(s) |
| Fenugreek | Sotolon | Present in fresh leaves | Concentrated in dried leaves (Kasuri Methi) | Drying concentrates the flavor compounds, including sotolon.[3] | [3] |
| Grapes | Sotolon | Not typically present | Forms during the aging of certain wines (e.g., Sherry, Madeira) | Oxidation and aging processes in winemaking lead to the formation of sotolon.[8] | [8] |
Formation Pathways of Furanones During Food Processing
The two primary chemical pathways responsible for the formation of furanones during thermal food processing are the Maillard reaction and caramelization.
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4][9] This complex series of reactions produces a wide array of flavor and aroma compounds, including furanones. The pathway generally involves the formation of an Amadori compound, which then undergoes enolization and cyclization to form furanone structures.[4]
Caramelization
Caramelization is the thermal decomposition of sugars, which also generates a variety of flavor compounds, including furanones.[10] This process occurs at high temperatures and involves a series of reactions such as isomerization, dehydration, and fragmentation of sugar molecules.[11]
Experimental Protocols for Furanone Quantification
The accurate quantification of furanones in food matrices can be challenging due to their volatility and the complexity of the food matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This is a widely used method for the analysis of volatile and semi-volatile compounds in food.
1. Sample Preparation (HS-SPME):
-
Homogenize the food sample (e.g., fruit puree, juice).
-
Transfer a known amount of the homogenized sample into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Add an internal standard (e.g., a deuterated analog of the target furanone) for accurate quantification.
-
Seal the vial and incubate at a controlled temperature with agitation to allow the volatiles to partition into the headspace.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.
2. GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC inlet.
-
Column: Use a suitable capillary column for the separation of furanones (e.g., a polar column like DB-WAX).
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer: The separated compounds are ionized (typically by electron impact) and detected. Identification is based on the mass spectrum and retention time compared to authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable alternative for the analysis of thermally labile and polar compounds like furanones, as it avoids high temperatures.[12][13]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize and/or dilute the food sample.
-
Pass the sample through a solid-phase extraction (SPE) cartridge to remove interfering matrix components and concentrate the furanones.
-
Elute the furanones from the SPE cartridge with a suitable solvent.
-
The eluate may be further concentrated before injection into the HPLC system.
2. HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used for separation.[12]
-
Detection: UV detection at a specific wavelength (e.g., around 280-290 nm for furaneol) is common.[5] A Diode Array Detector (DAD) can provide spectral information to confirm peak identity.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with standards.
Experimental Workflow
The general workflow for the analysis of furanones in food samples is depicted below.
Conclusion
The furanone content of food is dynamic, influenced by both biological and chemical processes. While fresh fruits often owe their characteristic sweet and fruity aromas to biosynthesized furanones, thermal processing can significantly alter the furanone profile, leading to both the formation of new and potentially desirable flavor compounds, as well as the degradation of existing ones. Understanding the interplay between fresh and processed furanone content is critical for optimizing food quality and flavor. The analytical methods and pathways described in this guide provide a framework for researchers to further investigate these important aroma compounds.
References
- 1. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Fenugreek Leaves Replacement: Exact Substitution Ratios for Indian Cooking [spice.alibaba.com]
- 4. imreblank.ch [imreblank.ch]
- 5. researchgate.net [researchgate.net]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. Sotolon - Wikipedia [en.wikipedia.org]
- 9. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of 2,5-dimethyl-3(2H)-furanone: High-Resolution MS vs. Standard GC-MS
Introduction
2,5-dimethyl-3(2H)-furanone (C₆H₈O₂) is a significant volatile compound found in a variety of fruits and thermally processed foods, prized for its characteristic sweet, caramel-like, or fruity aroma.[1][2][3] Its accurate and unambiguous identification is critical for quality control in the food and fragrance industries, as well as for researchers studying flavor chemistry and metabolomics. This guide provides an objective comparison between high-resolution mass spectrometry (HRMS) and standard gas chromatography-mass spectrometry (GC-MS) for the verification of this compound, supported by experimental data and protocols.
Comparison of Analytical Methodologies
The definitive identification of a small molecule like this compound hinges on the specificity and accuracy of the analytical technique employed. While both GC-MS and HRMS are powerful tools, they operate on different principles that confer distinct advantages and limitations.
-
High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million, ppm).[4] Its primary strength lies in its ability to determine a molecule's elemental formula directly from the measured mass.[5] This capability allows HRMS to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions—providing a much higher degree of confidence in identification without relying solely on spectral libraries.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely accessible technique that separates volatile compounds in a mixture via gas chromatography and detects them with a mass spectrometer.[6] Standard GC-MS instruments are low-resolution and measure the nominal mass (integer mass) of the parent molecule and its fragments.[5] Identification is primarily achieved by matching the acquired fragmentation pattern and GC retention time against extensive, well-established spectral libraries like the NIST database.[6][7] While cost-effective and reliable for known compounds, its confidence diminishes when analyzing novel compounds or when reference spectra are unavailable.[6]
Data Presentation
Quantitative data is essential for comparing the efficacy of these methods. The tables below summarize the key molecular properties of this compound and the performance characteristics of each analytical approach.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₈O₂ | [1][3] |
| Average Molecular Weight | 112.13 g/mol | [1] |
| Monoisotopic Mass (Exact Mass) | 112.052429 Da | [1] |
The monoisotopic mass is the key parameter used in high-resolution mass spectrometry for formula determination.
Table 2: Performance Comparison for Compound Identification
| Parameter | High-Resolution MS (HRMS) | Standard GC-MS |
| Mass Measurement | Exact Mass (to <0.001 Da) | Nominal Mass (Integer) |
| Typical Mass Accuracy | High (< 5 ppm error) | Low (Unit Mass Resolution) |
| Confidence in Formula | High (Directly determines elemental formula) | Low (Inferred from library match) |
| Reliance on Libraries | Low (Can identify unknowns) | High (Primary identification method) |
| Ability to resolve isobars | High | None |
| Relative Cost | High | Low |
Experimental Protocols
Detailed and reproducible protocols are crucial for scientific validity. The following sections outline standard operating procedures for analyzing this compound using both HRMS and GC-MS.
Protocol 1: High-Resolution Mass Spectrometry (GC-HRMS)
This protocol is designed for the unambiguous confirmation of the elemental formula.
-
Sample Preparation:
-
Ensure the sample is of high purity.[4]
-
Prepare a stock solution by dissolving approximately 1 mg of the this compound standard in 1 mL of HPLC-grade methanol (B129727) or acetonitrile.[4]
-
Create a dilute working solution (e.g., 1-10 µg/mL) by serial dilution in the same solvent.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Inlet: Split/splitless injector at 250°C with a 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full scan mode over an m/z range of 40-250.
-
Mass Resolution: Set to >10,000 (FWHM).
-
-
Data Analysis:
-
Extract the high-resolution mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the molecular ion ([M]⁺˙).
-
Utilize the instrument's software to calculate the elemental formula from the measured accurate mass.
-
Confirm that the calculated formula is C₆H₈O₂ and that the mass error between the measured mass and the theoretical exact mass (112.052429 Da) is below 5 ppm.
-
Protocol 2: Standard Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used for routine screening and tentative identification based on library matching.
-
Sample Preparation:
-
Prepare a 1-10 µg/mL solution of the sample in a volatile solvent like methanol or dichloromethane.
-
-
Instrumentation and Conditions:
-
System: Standard benchtop GC-MS system.
-
GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Inlet: Split/splitless injector at 250°C with a 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode over an m/z range of 40-250.
-
-
Data Analysis:
-
Integrate the chromatographic peak of interest to obtain its retention time and mass spectrum.
-
Perform a search of the acquired mass spectrum against a spectral database (e.g., NIST/Wiley).
-
A positive identification is indicated by a high match score (>800) and a consistent retention index with the library value for this compound.
-
Visualized Workflows and Logic
Diagrams created using Graphviz illustrate the distinct workflows and logical underpinnings of each method.
Caption: Comparative workflows for compound identification.
Caption: The logical principle of HRMS-based identification.
References
- 1. This compound | C6H8O2 | CID 85730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [webbook.nist.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. imreblank.ch [imreblank.ch]
- 8. Approaches for GC-HRMS Screening of Organic Microcontaminants: GC-APCI-IMS-QTOF versus GC-EI-QOrbitrap - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different SPE sorbents for furanone extraction efficiency
For Researchers, Scientists, and Drug Development Professionals: Optimizing the extraction of furanones from complex matrices is critical for accurate quantification and analysis. This guide provides a detailed comparison of different Solid-Phase Extraction (SPE) sorbents, supported by experimental data, to aid in the selection of the most efficient sorbent for your research needs.
The accurate analysis of furanones, a class of volatile compounds crucial for flavor and aroma in various food and consumer products, is often hampered by their high polarity and the complexity of the sample matrix. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively isolates and concentrates furanones from interfering substances, leading to improved accuracy and sensitivity in subsequent analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of SPE sorbent is a critical factor that significantly influences extraction efficiency, recovery, and reproducibility.[1]
This guide compares the performance of commonly used SPE sorbents for furanone extraction, with a focus on polymeric and silica-based reversed-phase materials.
Quantitative Performance of SPE Sorbents for Furanone Extraction
The selection of an appropriate SPE sorbent is paramount for achieving high recovery and minimizing sample-to-sample variability. The following table summarizes quantitative data from studies utilizing different SPE cartridges for the cleanup of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a representative furanone compound.
| Sorbent Type | Trade Name | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Characteristics & Remarks |
| Polymeric | Lichrolut® EN | Juice | 95 | < 5 | Provides excellent recovery and reproducibility for polar compounds like Furaneol.[1] |
| Polymeric | Oasis HLB | General | High | Good | A water-wettable, hydrophilic-lipophilic balanced polymer known for high recovery of a broad range of compounds, including polar analytes.[2][3][4] |
| Silica-based | C18 | Wine | 85 | < 10 | A traditional reversed-phase sorbent; may show lower recovery for highly polar furanones compared to polymeric sorbents. |
Experimental Workflow for Furanone Extraction using SPE
The following diagram illustrates a general workflow for the solid-phase extraction of furanones from a liquid matrix.
Detailed Experimental Protocols
Below are detailed methodologies for furanone extraction using polymeric and C18 SPE sorbents, as adapted from established protocols.
Protocol 1: Furanone Extraction using a Polymeric Sorbent (e.g., Lichrolut® EN)
This protocol is optimized for the extraction of polar furanones from complex matrices like fruit juices.
-
Sample Preparation:
-
Dilute the juice sample with ultrapure water to a final ethanol (B145695) concentration of 10% (v/v).[1]
-
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the Lichrolut® EN cartridge.
-
Follow with 2 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[1]
-
-
Washing:
-
Elution:
Protocol 2: Furanone Extraction using a C18 Sorbent
This protocol is suitable for extracting furanones from alcoholic beverage matrices like wine.
-
Sample Preparation:
-
To 3 mL of wine, add 0.9 g of ammonium (B1175870) sulphate.[1]
-
Dilute the mixture to a final volume of 6 mL with ultrapure water.[1]
-
Add an appropriate internal standard solution (e.g., 60 µL).[1]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge by passing 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally 1 mL of a 12% ethanol (v/v) aqueous solution.[1]
-
-
Sample Loading:
-
Load 3 mL of the prepared sample solution onto the conditioned cartridge.[1]
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interferences. This step is critical for obtaining cleaner extracts.[1]
-
Dry the cartridge bed under vacuum.
-
-
Elution:
-
Elute the furanones with a suitable organic solvent in which the analytes are soluble.
-
Conclusion
The choice of SPE sorbent significantly impacts the efficiency of furanone extraction. For highly polar furanones, polymeric sorbents like Lichrolut® EN and Oasis HLB generally provide superior recovery and reproducibility compared to traditional silica-based C18 sorbents.[1] However, C18 can still be a viable option, particularly for less polar furanones or when matrix interferences are minimal. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and optimize their furanone extraction methods, leading to more accurate and reliable analytical results. Proper optimization of each step, from sample preparation to elution, is crucial for achieving the desired data quality.
References
Bridging the Gap: A Comparative Guide to Correlating Instrumental Analysis of Furaneol with Sensory Perception
For Researchers, Scientists, and Drug Development Professionals
Furaneol, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a pivotal aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide array of fruits and processed foods.[1][2] Its potent nature and exceptionally low odor threshold mean that even minute quantities can significantly influence the overall flavor profile of a product.[2][3] For professionals in research, development, and quality control, accurately correlating the instrumental quantification of Furaneol with its sensory perception is paramount for new product development, flavor stability studies, and quality assurance.[2] This guide provides an objective comparison of key analytical techniques and sensory evaluation methods, supported by experimental data, to facilitate a comprehensive understanding of Furaneol's contribution to flavor.
Quantitative Comparison of Analytical Methods for Furaneol Quantification
The accurate quantification of Furaneol is challenging due to its high polarity, thermal instability, and susceptibility to matrix effects.[1] The selection of an appropriate analytical technique is therefore critical for obtaining reliable and reproducible results. The following table summarizes the performance of common analytical methodologies for the quantification of Furaneol.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (RSD/CV%) | Key Considerations |
| GC-MS (with Derivatization) | 7.3 µg/L[4] | 9.1 µg/L[4] | > 0.99[5] | 76.6% - 106.3%[5] | < 9.5%[4][5] | High sensitivity and selectivity, but derivatization adds complexity.[1] |
| HS-SPME-GC/MS (with Derivatization) | 0.5 ng/mL[4][6] | 2 ng/mL[4][6] | > 0.999 (2 - 500 ng/mL)[5][6] | - | 9.5%[4][6] | Solvent-free, good sensitivity, and reduced sample handling.[1] |
| HPLC-UV/DAD | - | - | - | - | - | Suitable for thermally labile compounds, avoids high temperatures.[1] |
| SPE-GC-MS | - | - | - | 98%[4][7] | < 4%[4] | Effective for sample cleanup and concentration from complex matrices.[7] |
Note: The reported values can vary depending on the specific matrix, instrumentation, and experimental conditions.[1]
Correlating Instrumental Data with Sensory Perception: The Role of Gas Chromatography-Olfactometry (GC-O)
While instrumental techniques like GC-MS provide precise quantification of Furaneol, they do not directly measure its contribution to the perceived aroma. Gas Chromatography-Olfactometry (GC-O) bridges this gap by using the human nose as a highly sensitive detector.[8] This technique allows for the identification of odor-active compounds in a complex mixture, providing invaluable sensory information.[8][9]
The Odor Activity Value (OAV) is a key metric used to estimate the sensory contribution of a compound. It is calculated by dividing the concentration of the compound (determined by instrumental analysis) by its odor detection threshold (determined by sensory analysis).[2] An OAV greater than 1 suggests that the compound is likely to contribute to the sample's aroma.[2]
Sensory Detection Threshold of Furaneol:
The reported odor detection threshold for Furaneol varies significantly depending on the medium and the sensory methodology employed, with values ranging from 0.03 to 1,700 µg/L.[3][10] This wide range underscores the importance of determining the threshold under specific experimental conditions.
It is also crucial to consider the stereochemistry of Furaneol, as the two enantiomers, (R)-(+)-Furaneol and (S)-(-)-Furaneol, exhibit distinct sensory properties.[11] The (R)-enantiomer is predominantly responsible for the characteristic potent aroma, while the (S)-enantiomer is perceived as significantly weaker.[11]
Recent research has identified that Furaneol specifically activates the odorant receptor OR5M3, providing a molecular basis for its distinct caramel-like odor perception.[12]
Experimental Protocols
Quantification of Furaneol using Derivatization-SPME-GC/MS
This protocol is adapted from established methods for the analysis of Furaneol in aqueous samples and fruit matrices.[4][6]
a. Sample Preparation and Derivatization:
-
Homogenize the food sample. For solid samples, create a puree or juice.[4]
-
Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[4]
-
Add a known amount of an appropriate internal standard.
-
Add deionized water to a consistent total volume (e.g., 10 mL).[4]
-
Add NaCl to saturate the solution, which enhances extraction efficiency.[4]
-
Adjust the sample pH to basic conditions using a NaOH solution.[4]
-
Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr).[4]
-
Seal the vial and incubate at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[4]
b. SPME and GC-MS Analysis:
-
After derivatization, transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40°C).[4]
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 60 minutes) with stirring.[4]
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.[4]
-
Run the appropriate GC-MS method for the separation and detection of the derivatized Furaneol.[4]
Caption: Workflow for Furaneol quantification by HS-SPME-GC/MS.
Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for determining the odor activity of Furaneol using GC-O.[2][11]
a. Sample Preparation and GC Conditions:
-
Prepare a dilute solution of the Furaneol-containing extract in an appropriate solvent.
-
Use a chiral capillary column (e.g., Rt-βDEXse) if separation of enantiomers is desired.[11]
-
Inject the sample into the GC with a programmed temperature gradient.[11]
b. Olfactometry:
-
The effluent from the GC column is split, with one part going to a chemical detector (e.g., MS) and the other to a heated sniffing port.[11]
-
Humidified air is added to the sniffing port to prevent nasal dehydration of the panelists.[11]
-
Trained panelists sniff the effluent and record the retention time, odor descriptor (e.g., "caramel," "fruity"), and intensity of each detected aroma.[11]
c. Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
The sample extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected.[8]
-
The Flavor Dilution (FD) factor is the dilution factor of the last dilution in which the Furaneol odor was detected.[2]
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation for Detection Threshold
This protocol is based on the ASTM E679 standard test method for determining odor and taste thresholds.[10]
a. Panelist Selection and Training:
-
Screen panelists for their sensory acuity.
-
Train a panel of 8-12 assessors to identify and scale the intensity of relevant odor attributes.[10]
b. Sample Preparation and Presentation:
-
Prepare a series of ascending concentrations of Furaneol in a neutral, odor-free medium (e.g., deionized water).[10]
-
Present samples to panelists using a forced-choice method (e.g., a triangle test where two samples are blanks and one contains the odorant).
c. Evaluation and Data Analysis:
-
Panelists identify the sample that is different from the others.[10]
-
The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.[10]
-
The group threshold is the geometric mean of the individual thresholds.[10]
Caption: Simplified signaling pathway for Furaneol odor perception.
By integrating robust instrumental analysis with carefully designed sensory evaluation protocols, researchers can achieve a comprehensive understanding of Furaneol's impact on flavor. This integrated approach is essential for the successful development and quality control of food products and flavor-related pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a significant flavor compound found in various fruits and processed foods.[1] Given its impact on the sensory properties of food and its potential physiological effects, accurate and reliable quantification is crucial. This document outlines and compares the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Quantitative Performance
The selection of an analytical method for HDMF quantification is often influenced by factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed techniques based on published data.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Key Considerations |
| GC-MS with Derivatization | 0.5 ng/mL[2] | 2 ng/mL[2] | 2 - 500 ng/mL[2] | - | Requires derivatization due to high polarity and instability of HDMF.[2] |
| HPLC-UV | 0.14 µg/mL | - | 0.5 - 60 µg/mL | > 90% | Avoids thermal degradation inherent in GC analysis. |
| Fluorescence Detection | 198.9 nM | - | 5 x 10⁻⁷ M - 10⁻⁴ M | 91.2 - 110.6% | Rapid and sensitive method based on fluorescence resonance energy transfer (FRET). |
| Stable Isotope Dilution Assay (SIDA) | High sensitivity and accuracy | High sensitivity and accuracy | - | - | Considered a gold standard for quantification due to high accuracy and precision. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published studies and may require optimization for specific sample matrices and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the chemical modification of HDMF to increase its volatility and stability for GC analysis.
a. Sample Preparation and Derivatization:
-
Homogenize the sample and extract with an appropriate solvent (e.g., dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), in a basic solution.
-
Heat the mixture to facilitate the reaction.
-
Extract the derivatized HDMF using a nonpolar solvent.
b. GC-MS Analysis:
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized HDMF.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a suitable method for analyzing thermally labile compounds like HDMF.
a. Sample Preparation:
-
Homogenize the sample and perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Filter the extract through a 0.45 µm filter before injection.
b. HPLC-UV Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of HDMF (approximately 280-290 nm).
Fluorescence Detection Method
This novel method offers high sensitivity and a rapid analysis time.
a. Principle: The method is based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition. Gold nanoparticles quench the fluorescence of a dye. In the presence of HDMF, the dye is displaced, leading to a restoration of fluorescence that is proportional to the HDMF concentration.
b. Procedure:
-
Prepare a solution containing the fluorescence-quenching material (e.g., Fe3O4@Au nanoparticles) and a fluorescent dye (e.g., rhodamine 6G) modified with a host molecule (e.g., β-cyclodextrin).
-
Add the sample containing HDMF.
-
Incubate for a short period to allow for the competitive binding reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Stable Isotope Dilution Assay (SIDA)
SIDA is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte as an internal standard.
a. Procedure:
-
Spike a known amount of the stable isotope-labeled HDMF internal standard into the sample.
-
Homogenize and extract the sample.
-
Analyze the extract using GC-MS or LC-MS.
-
Quantify the native HDMF by comparing the signal intensity of the native analyte to that of the labeled internal standard.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Generalized experimental workflow for the quantification of HDMF.
Caption: Logical comparison of analytical methods for HDMF quantification.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-3(2H)-furanone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-3(2H)-furanone, a compound commonly used as a flavoring agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this chemical.
Hazard Summary and Safety Precautions
This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is a flammable liquid and vapor.[1][2][3] Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Codes | Precautionary Statements |
| Flammable Liquid | H226 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][4][5] |
| Skin Irritation | H315 | Causes skin irritation. Wash skin thoroughly after handling. |
| Eye Irritation | H319 | Causes serious eye irritation. Wear eye protection. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of in household trash or into the sewage system.
1. Waste Collection and Storage:
-
Containment: Collect all waste materials, including residual product, contaminated absorbent materials, and empty containers, in a designated and properly labeled waste container.
-
Container Integrity: Ensure the waste container is chemically compatible, tightly sealed, and not filled beyond 90% of its capacity. The exterior of the container must be clean and free from any chemical residue.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
2. Spill Management:
-
Immediate Action: In the event of a spill, immediately remove all sources of ignition.[7]
-
Ventilation: Ensure the area is well-ventilated. Avoid breathing vapors.[6]
-
Containment and Cleanup: Use an inert, non-combustible absorbent material, such as sand or earth, to contain and absorb the spill.[4]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated waste container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
-
Professional Service: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal company.[6][8]
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental protection and waste disposal regulations.[1][8]
-
Documentation: Maintain records of the disposal, including the date, quantity, and the waste disposal service used.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H8O2 | CID 85730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. strawberry furanone solution, 3658-77-3 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synerzine.com [synerzine.com]
Safeguarding Your Research: A Guide to Handling 2,5-Dimethyl-3(2H)-furanone
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,5-Dimethyl-3(2H)-furanone.
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Suitability and durability of glove type are dependent on usage. |
| Respiratory Protection | Particulate respirator | Recommended, especially when handling the solid form to avoid dust inhalation. |
| Body Protection | Laboratory coat or overalls | To prevent skin contact. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical is essential to mitigate risks. The following step-by-step plan outlines the procedures from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and hazard information.
-
Verify that the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as oxidizing agents.[1]
-
Recommended storage in polyethylene (B3416737) or polypropylene (B1209903) containers.[1]
3. Handling and Use:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][3]
-
Avoid generating dust if handling the solid form.
4. Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Remove all ignition sources.[4]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material and place in a suitable container for disposal.
-
Prevent the spill from entering drains or waterways.[1]
5. First Aid:
-
If swallowed: Rinse mouth and get medical help.[2][4] Do not induce vomiting.[2][4]
-
If on skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4]
-
If in eyes: Rinse cautiously with water for at least 15 minutes and consult a doctor.[2][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused Product | Dispose of contents/container to an appropriate treatment and disposal facility.[2] May involve incineration in a licensed apparatus or burial in a specifically licensed landfill.[1] | Must be in accordance with applicable local, state, and federal laws and regulations.[2][4] |
| Contaminated Materials (e.g., gloves, absorbent paper) | Place in a sealed, labeled container for hazardous waste disposal. | Follow institutional and local guidelines for chemical waste disposal. |
| Empty Containers | Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[1] Do not reuse empty containers.[4] | Consult with your institution's environmental health and safety department for specific procedures. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of procedures for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
